H-Arg-Lys-OH TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3.C2HF3O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;3-2(4,5)1(6)7/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);(H,6,7)/t8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHRNGXTGITHQT-OZZZDHQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F3N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H-Arg-Lys-OH TFA chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for the dipeptide H-Arg-Lys-OH TFA (Arginyl-lysine trifluoroacetate). This document is intended to be a valuable resource for researchers and professionals involved in peptide chemistry, drug development, and biomedical research.
Chemical Properties and Structure
This compound is a salt form of the dipeptide consisting of L-arginine and L-lysine.[1][2] The trifluoroacetate (B77799) (TFA) counterion is commonly introduced during the purification process, particularly with reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Structure
The chemical structure of the H-Arg-Lys-OH dipeptide is characterized by a peptide bond between the carboxylic acid group of arginine and the alpha-amino group of lysine (B10760008). Both amino acids are in their L-configuration.
Canonical SMILES: NCCCC--INVALID-LINK--NC(--INVALID-LINK--N)=O.O=C(O)C(F)(F)F[2]
Physicochemical Properties
A summary of the key physicochemical properties of H-Arg-Lys-OH and its TFA salt is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C14H27F3N6O5 | [2] |
| Molecular Weight | 416.4 g/mol | [2] |
| Solubility | Highly soluble in water (250 mg/mL, 600.38 mM) | [2] |
| Appearance | White to off-white solid | [5] |
| Storage Conditions | Store at -20°C | [2] |
Estimated Acid-Base Properties:
-
α-Carboxyl group (C-terminus of Lysine): ~2.2
-
α-Amino group (N-terminus of Arginine): ~9.0
-
Lysine side chain (ε-amino group): ~10.5
-
Arginine side chain (guanidinium group): ~12.5
The isoelectric point (pI) is estimated to be in the highly basic range, likely around 11.0, calculated as the average of the pKa values of the two most basic groups (the lysine and arginine side chains).
Experimental Protocols
This section outlines representative experimental protocols for the synthesis, purification, and analysis of this compound.
Synthesis by Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing peptides of a defined sequence. The following is a generalized workflow for the synthesis of H-Arg-Lys-OH.
Workflow for Solid-Phase Synthesis of H-Arg-Lys-OH
Methodology:
-
Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is activated (e.g., with HBTU/DIPEA) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the α-amino group of lysine is removed using a solution of piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: The next amino acid, Fmoc-Arg(Pbf)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound lysine.
-
Final Fmoc Deprotection: The Fmoc group on the N-terminal arginine is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on lysine and Pbf on arginine) are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).[6] This step results in the crude peptide as its TFA salt.
Purification by Reversed-Phase HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Column: A C18 stationary phase column is commonly used.[3][4]
-
Procedure:
-
The crude peptide is dissolved in Mobile Phase A.
-
The solution is injected onto the equilibrated HPLC column.
-
A gradient of increasing Mobile Phase B is applied to elute the peptide. The hydrophobicities of the peptide and any impurities will determine their retention times.
-
Fractions containing the purified peptide are collected based on the UV absorbance profile (typically at 214 nm and 280 nm).
-
The collected fractions are pooled and lyophilized to yield the pure H-Arg-Lys-OH as its TFA salt.
-
Analysis by Mass Spectrometry
The identity and purity of the final product are confirmed by mass spectrometry.
Workflow for LC-MS/MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. hplc.eu [hplc.eu]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
H-Arg-Lys-OH Dipeptide: A Technical Guide on Core Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is an endogenous metabolite with emerging significance in cellular physiology and pathology. While direct research on this specific dipeptide is nascent, existing evidence points towards two primary functional roles: its involvement as an advanced glycation end-product (AGE) and its potential to modulate cellular growth and antimicrobial responses. This technical guide synthesizes the current understanding of H-Arg-Lys-OH, detailing its proposed functions, mechanisms of action, and relevant signaling pathways based on studies of its constituent amino acids and related peptides. Methodologies for key experimental investigations are provided to facilitate further research into its therapeutic and physiological potential.
Core Functions of H-Arg-Lys-OH
The biological activities of H-Arg-Lys-OH are largely inferred from the known functions of arginine and lysine (B10760008), and peptides containing these residues. Two key areas of function are prominent:
-
Formation of Advanced Glycation End-Products (AGEs): H-Arg-Lys-OH is implicated as a lysine-arginine cross-linking advanced glycation end-product.[1] AGEs are formed through non-enzymatic reactions between reducing sugars and proteins or lipids. The accumulation of AGEs is associated with the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. The cross-linking of proteins by molecules like H-Arg-Lys-OH can lead to altered protein structure and function, contributing to tissue damage and inflammation.
-
Modulation of Cellular Growth and Metabolism: Arginine and lysine are known to play crucial roles in regulating protein synthesis and muscle growth. Studies on bovine myocytes have demonstrated that supplementation with arginine and lysine can promote myotube hypertrophy by activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] This suggests that H-Arg-Lys-OH, as a source of these amino acids, could have anabolic effects.
-
Antimicrobial Activity: Peptides rich in arginine and lysine are well-documented as antimicrobial peptides (AMPs). Their cationic nature allows them to interact with and disrupt the negatively charged membranes of bacteria, leading to cell death.[4][5] The presence of both arginine and lysine in H-Arg-Lys-OH suggests it may possess intrinsic antimicrobial properties. Arginine, with its guanidinium (B1211019) group, is often associated with enhanced membrane permeabilization compared to lysine.[4][6]
Mechanism of Action and Signaling Pathways
The proposed mechanisms of action for H-Arg-Lys-OH are multifaceted and depend on the biological context.
mTOR Signaling Pathway in Muscle Hypertrophy
Based on studies with individual arginine and lysine supplementation in bovine myocytes, H-Arg-Lys-OH is likely to influence muscle growth via the mTOR signaling pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
The proposed signaling cascade is as follows:
-
Uptake: H-Arg-Lys-OH is transported into the cell, where it can be hydrolyzed into its constituent amino acids, arginine and lysine.
-
mTORC1 Activation: Intracellular arginine and lysine act as signals to activate the mTOR complex 1 (mTORC1). This activation is independent of the insulin-like growth factor 1 (IGF-1) signaling pathway.[2] Arginine, in particular, has been shown to be sensed by cytosolic sensors that lead to mTORC1 activation.
-
Downstream Effects: Activated mTORC1 phosphorylates downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
Protein Synthesis: Phosphorylation of p70S6K enhances ribosomal biogenesis and translation of mRNAs encoding ribosomal proteins. Phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, allowing for the initiation of cap-dependent translation. This culminates in increased protein synthesis and muscle cell hypertrophy.
Antimicrobial Mechanism of Action
The antimicrobial action of H-Arg-Lys-OH is predicted to follow the mechanism of other cationic antimicrobial peptides.
-
Electrostatic Interaction: The positively charged arginine and lysine residues of H-Arg-Lys-OH are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Permeabilization: Upon binding, the dipeptide is proposed to insert into the lipid bilayer, causing membrane disruption and increased permeability. The guanidinium group of arginine is particularly effective at forming hydrogen bonds with the phosphate (B84403) groups of lipids, leading to enhanced membrane perturbation.[6]
-
Cell Lysis: The loss of membrane integrity leads to the leakage of intracellular contents and ultimately, cell death.
Quantitative Data
The following tables summarize quantitative data from a study on the effects of arginine and lysine supplementation on bovine myocytes, which serves as a proxy for the potential effects of H-Arg-Lys-OH.[2]
Table 1: Effect of Arginine and Lysine on Myogenic Gene Expression
| Treatment Group | MyoD Gene Expression (Fold Change vs. Control) | MyoG Gene Expression (Fold Change vs. Control) |
| Control (0 µM ARG) | 1.0 | 1.0 |
| 60 µM ARG | > 1.0 (Significant Increase) | ~44.9% Increase |
| 120 µM ARG | > 60 µM ARG (Dose-dependent Increase) | ~56.6% Increase |
| Control (0 µM LYS) | 1.0 | 1.0 |
| 50 µM LYS | > 1.0 (Significant Increase) | > 20-fold Increase |
| 100 µM LYS | > 50 µM LYS (Dose-dependent Increase) | > 20-fold Increase |
Table 2: Effect of Arginine and Lysine on mTOR Signaling Pathway Protein Phosphorylation
| Treatment Group | p-Akt / Akt (Ratio) | p-mTOR / mTOR (Ratio) | p-p70S6K / p70S6K (Ratio) |
| Control (0 µM ARG) | Baseline | Baseline | Baseline |
| 120 µM ARG | - | Significant Increase (P < 0.01) | Significant Increase (P < 0.01) |
| Control (0 µM LYS) | Baseline | Baseline | Baseline |
| 100 µM LYS | Significant Increase (P < 0.01) | Significant Increase (P < 0.05) | Significant Increase (P < 0.05) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of H-Arg-Lys-OH's biological functions.
Cell Culture and Myogenic Differentiation
This protocol is adapted from the study on bovine satellite cells.[2]
-
Cell Isolation and Culture: Isolate bovine satellite cells from muscle tissue of young calves. Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 10% horse serum (HS), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Myogenic Differentiation: To induce differentiation, replace the growth medium with DMEM supplemented with 2% HS and 1% penicillin-streptomycin when cells reach approximately 80% confluency.
-
Treatment: On the day of differentiation induction, add H-Arg-Lys-OH at desired concentrations to the differentiation medium. A vehicle control (e.g., sterile water) should be used.
Western Blot Analysis for mTOR Signaling
-
Protein Extraction: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and p70S6K overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antimicrobial Activity Assay (Broth Microdilution)
-
Bacterial Strains: Use standard bacterial strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
-
Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the bacterial suspension to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay: Perform serial twofold dilutions of H-Arg-Lys-OH in MHB in a 96-well microtiter plate. Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.
Conclusion and Future Directions
H-Arg-Lys-OH is a dipeptide with significant, albeit largely inferred, biological functions. Its role as a potential advanced glycation end-product warrants further investigation, particularly in the context of age-related and metabolic diseases. The strong evidence for the involvement of its constituent amino acids in the mTOR signaling pathway highlights its potential as a modulator of muscle growth and protein synthesis, a promising avenue for therapeutic development in sarcopenia and cachexia. Furthermore, its predicted antimicrobial properties, based on the well-established activities of arginine- and lysine-rich peptides, suggest a potential role in the development of novel anti-infective agents.
Future research should focus on studies designed specifically to elucidate the direct effects of the H-Arg-Lys-OH dipeptide. This includes investigating its uptake and metabolism, its precise impact on the mTOR pathway in various cell types, and a thorough evaluation of its antimicrobial spectrum and potency. Such studies will be crucial in validating the therapeutic potential of this intriguing biomolecule.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Making sure you're not a bot! [iastatedigitalpress.com]
- 3. Arginine and Lysine Promote Skeletal Muscle Hypertrophy by Regulating the mTOR Signaling Pathway in Bovine Myocytes [agris.fao.org]
- 4. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Biological Significance and Technical Challenges of Arginine-Lysine Dipeptide TFA Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Arginine-Lysine (Arg-Lys) dipeptide, a simple biomolecule composed of two essential cationic amino acids, stands at a crossroads of significant biological potential and critical technical challenges. As a metabolite and a structural component of larger bioactive peptides, its roles are inferred from the well-established functions of its constituent amino acids in cellular signaling, antimicrobial activity, and immune modulation.[1] However, the use of synthetic Arg-Lys dipeptide is invariably linked to the presence of trifluoroacetic acid (TFA) as a counter-ion, a remnant of solid-phase peptide synthesis and purification. This guide provides a comprehensive technical overview of the biological significance of the Arg-Lys dipeptide, critically examining the profound impact of the TFA salt on experimental outcomes. We will delve into the known and hypothesized signaling pathways, present quantitative data on the effects of both the peptide components and the TFA counter-ion, and provide detailed experimental protocols for the synthesis, purification, and biological evaluation of this intriguing dipeptide.
Introduction: The Dichotomy of a Simple Dipeptide
Dipeptides are increasingly recognized not just as metabolic intermediates, but as bioactive molecules in their own right.[2] The Arg-Lys dipeptide, in particular, is of interest due to the fundamental roles of arginine and lysine (B10760008) in a myriad of physiological processes. Arginine is a precursor for nitric oxide (NO), a critical signaling molecule, and both amino acids are key players in protein synthesis and immune function.[3][4] Furthermore, the combination of arginine and lysine is a hallmark of many antimicrobial and cell-penetrating peptides.[5][6]
However, the journey from synthesis to biological insight is fraught with a significant technical hurdle: the trifluoroacetate (B77799) (TFA) counter-ion. TFA is ubiquitously used in solid-phase peptide synthesis (SPPS) for cleavage and in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[7] Consequently, synthetic peptides are typically delivered as TFA salts.[5] The presence of residual TFA can drastically alter the biological and physicochemical properties of the peptide, leading to experimental artifacts and misinterpretation of data.[1][8] This guide aims to equip researchers with the knowledge to navigate these challenges and unlock the true biological potential of the Arg-Lys dipeptide.
The Critical Impact of the TFA Counter-ion
The TFA counter-ion is not a passive component of a peptide preparation. Its presence can have profound and often confounding effects on biological experiments. Anionic TFA counter-ions interact with the free amino groups at the N-terminus and the side chains of positively charged residues like lysine and arginine.[3] This interaction can lead to a range of undesirable outcomes.
Cytotoxicity and Interference with Cell Proliferation
Alteration of Peptide Structure and Function
The binding of TFA to cationic residues can distort the secondary structure of peptides, such as α-helices and β-sheets.[5] This can affect the peptide's solubility, promote aggregation, and alter its interaction with biological targets.[5] For peptides where a specific conformation is crucial for activity, the presence of TFA can lead to a significant loss of function.
Interference with Receptor Binding and Enzymatic Assays
The strong acidity of TFA (pKa ~0.23) can denature pH-sensitive proteins and enzymes.[5] Furthermore, TFA can compete with phosphate (B84403) groups in the binding sites of kinases, phosphatases, and ATP-dependent enzymes, leading to false-negative results.[5] It has also been found to act as an allosteric regulator of the glycine (B1666218) receptor.[1]
Quantitative Impact of TFA on Cell Viability
The following table summarizes the reported effects of TFA on various cell types, highlighting the critical need to control for or remove this counter-ion in biological assays.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM | Inhibition of cell growth | [1] |
| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth, enhanced protein synthesis | [1] |
| Various Cell-Based Assays | > 10 nM | Disruption of membrane integrity, inhibition of cell proliferation, apoptosis | [5] |
Biological Significance of the Arginine-Lysine Dipeptide
While direct research on the Arg-Lys dipeptide as a standalone signaling molecule is limited, its biological significance can be inferred from the roles of its constituent amino acids and from studies on related peptides.
Antimicrobial and Membrane-Interacting Properties
Arginine and lysine are fundamental to the activity of many antimicrobial peptides (AMPs).[9] Their cationic nature facilitates electrostatic interactions with the negatively charged membranes of bacteria.[4] Arginine, with its guanidinium (B1211019) group, is often more effective than lysine in promoting membrane permeabilization and translocation, leading to enhanced antimicrobial activity.[10][11] Studies on histone-derived peptides have shown that increasing the arginine content relative to lysine boosts their antibacterial effects.[12][13] While the antimicrobial activity of the simple Arg-Lys dipeptide has not been extensively studied, its structural motifs suggest a potential, albeit likely weak, role in membrane interactions.
Modulation of the mTOR Signaling Pathway
Both arginine and lysine are known to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[14][15] It is plausible that the Arg-Lys dipeptide, upon cellular uptake and hydrolysis into its constituent amino acids, could stimulate this pathway. This has significant implications for processes like skeletal muscle hypertrophy.[16]
Immunomodulatory Effects
A study has shown that systemic administration of an arginine-lysine mixture can influence the neuronal control of the thymus and spleen, key immune organs. Intravenous Arg-Lys increased the vagal efferent firing rate to the thymus, which is associated with enhanced thymic lymphocyte release, and decreased the firing rate in splenic efferents, linked to enhanced natural killer (NK) cell activity.[17] This suggests a role for the dipeptide in neuro-immune modulation.
RGD Mimetic Activity and Integrin-Mediated Adhesion
A bioconjugate of lysine and arginine has been synthesized to mimic the biological activity of the Arg-Gly-Asp (RGD) peptide sequence, which is a well-known motif for integrin-mediated cell adhesion.[18] When immobilized on a solid substrate, this Arg-Lys peptidomimetic promoted cell adhesion in a manner similar to RGD peptides, and this interaction was shown to be integrin-mediated.[18] This finding opens up possibilities for the use of Arg-Lys dipeptides in biomaterials and tissue engineering.
Experimental Protocols
To accurately assess the biological significance of the Arg-Lys dipeptide, it is crucial to employ rigorous experimental protocols that account for the potential interference of the TFA counter-ion.
Synthesis and Purification of Arginine-Lysine Dipeptide
The Arg-Lys dipeptide is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[7]
General SPPS Workflow:
-
Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent like dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple the N-terminal amino acid (Fmoc-Arg(Pbf)-OH) to the deprotected lysine.
-
Final Fmoc Deprotection: Remove the Fmoc group from the arginine residue.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and Pbf) using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[7]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used for elution.[7]
TFA Removal and Counter-ion Exchange
Given the significant biological effects of TFA, its removal is highly recommended for most applications. The most common method is to exchange the TFA counter-ion for a more biologically compatible one, such as chloride (from HCl) or acetate.
Protocol for TFA to HCl Exchange:
-
Dissolve the lyophilized peptide TFA salt in a minimal amount of water.
-
Add an excess of 10 mM hydrochloric acid (HCl).
-
Freeze the solution and lyophilize to remove the water, HCl, and volatile TFA.
-
Repeat the process of dissolving in dilute HCl and lyophilizing 2-3 times to ensure complete removal of TFA.
-
The final product will be the peptide hydrochloride salt.
It is crucial to quantify the residual TFA content after exchange using methods like 19F-NMR or ion chromatography.[19]
Cell Viability and Proliferation Assays
To assess the effect of the Arg-Lys dipeptide on cell viability, a standard MTT or MTS assay can be performed.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Arg-Lys dipeptide (with the appropriate counter-ion) and control peptides. Include a vehicle control (the buffer used to dissolve the peptide) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Future Directions and Conclusion
The Arg-Lys dipeptide, while simple in structure, presents a complex and intriguing area for future research. The existing evidence, though sparse, points towards potential roles in immune modulation, cell adhesion, and as a modulator of cellular metabolism through the mTOR pathway. However, to unlock this potential, it is imperative that researchers address the technical challenges associated with its synthesis and purification.
The confounding effects of the TFA counter-ion cannot be overstated. This guide strongly advocates for the routine implementation of TFA removal and quantification in all biological studies involving synthetic peptides. By adopting these rigorous practices, the scientific community can move towards a clearer understanding of the true biological significance of the Arginine-Lysine dipeptide and pave the way for its potential application in drug development and biomaterials science. The journey to elucidating the specific functions of this dipeptide will require a concerted effort to move beyond inference from its constituent amino acids to direct investigation of the dipeptide as a unique biological entity.
References
- 1. Arginyllysine | C12H26N6O3 | CID 6427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors [mdpi.com]
- 10. Nuclear Import Receptors Directly Bind to Arginine-Rich Dipeptide Repeat Proteins and Suppress Their Pathological Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [iastatedigitalpress.com]
- 15. Arginine and Lysine Promote Skeletal Muscle Hypertrophy by Regulating the mTOR Signaling Pathway in Bovine Myocytes [agris.fao.org]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Influence of systemic arginine-lysine on immune organ function: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. L-lysyl-L-arginine | C12H26N6O3 | CID 15061422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of H-Arg-Lys-OH TFA in Common Research Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide H-Arg-Lys-OH TFA (Arginyl-lysine dipeptide trifluoroacetate (B77799) salt). Understanding the solubility of this peptide is critical for its effective use in various research and drug development applications, ensuring accurate and reproducible experimental outcomes. This document outlines the known solubility of this compound, provides detailed protocols for determining its solubility in specific buffers, and discusses the key factors influencing peptide solubility.
Understanding this compound
H-Arg-Lys-OH is a dipeptide composed of L-arginine and L-lysine residues. Due to the presence of the basic side chains of arginine and lysine (B10760008), this peptide is cationic in nature. It is typically supplied as a trifluoroacetate (TFA) salt, which is a common counterion used in peptide purification. The presence of these charged residues generally imparts good aqueous solubility.
Quantitative Solubility Data
Table 1: Solubility of this compound
| Solvent/Buffer | Known Solubility | Molar Concentration (approx.) | Notes |
| Water | 250 mg/mL | 600 mM | Highly soluble. This can serve as a baseline for solubility in aqueous buffers. |
| Phosphate-Buffered Saline (PBS) | Expected to be high | - | As a basic peptide, it should be readily soluble in near-neutral pH aqueous buffers like PBS. |
| TRIS Buffer | To be determined | - | Solubility may be influenced by the buffer's pH (typically 7.0-9.0). |
| HEPES Buffer | To be determined | - | Solubility may be influenced by the buffer's pH (typically 6.8-8.2). |
| MES Buffer | To be determined | - | Solubility may be influenced by the buffer's pH (typically 5.5-6.7). |
Note: The solubility in TRIS, HEPES, and MES buffers should be determined empirically for the specific concentration and pH required for your experiment. The experimental protocol provided in this guide is designed for this purpose.
Factors Influencing Peptide Solubility
The solubility of this compound is governed by several physicochemical factors. Understanding these can help in troubleshooting solubility issues and in the selection of appropriate buffer systems.
Caption: Key factors that determine the solubility of peptides like this compound.
-
pH: The pH of the buffer is a critical factor. For a basic peptide like H-Arg-Lys-OH, solubility is generally higher at a pH below its isoelectric point (pI), where it carries a net positive charge.
-
Ionic Strength: The concentration of salts in the buffer can impact solubility. While moderate ionic strength can enhance solubility through "salting in" effects, very high salt concentrations can lead to "salting out" and precipitation.
-
Temperature: Increasing the temperature can often increase the solubility of a peptide. However, excessive heat should be avoided to prevent degradation.
-
Amino Acid Composition: The intrinsic properties of the constituent amino acids play the most significant role. The arginine and lysine residues in H-Arg-Lys-OH make it a hydrophilic and basic peptide, predisposing it to good aqueous solubility.
-
Counterion: The trifluoroacetate (TFA) counterion can influence the peptide's properties, including its hygroscopicity and solubility.
Experimental Protocol for Determining Solubility
This protocol provides a standardized method to determine the solubility of this compound in a research buffer of your choice. It is recommended to first test the solubility on a small scale before preparing a large stock solution.
Caption: A generalized workflow for empirically determining peptide solubility.
Materials:
-
This compound peptide
-
The research buffer of interest (e.g., TRIS, HEPES, MES)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Microcentrifuge
-
UV-Vis spectrophotometer (or other quantitative method)
Methodology:
-
Preparation: Accurately weigh a small amount of the lyophilized this compound peptide (e.g., 1-5 mg) into a clean microcentrifuge tube.
-
Initial Dissolution: Add a precise volume of the target research buffer to achieve a high starting concentration (e.g., 100 mg/mL).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication: If the peptide does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. This can help to break up any aggregates. Gentle warming to 37°C can also be attempted.
-
Visual Inspection: After mixing and sonication, visually inspect the solution. If it is clear and free of particulates, the peptide is soluble at that concentration.
-
Serial Dilution (if necessary): If the peptide is not soluble at the initial concentration, a new sample can be prepared and dissolved in a larger volume of buffer to achieve a lower concentration, or serial dilutions can be made from a saturated solution to find the solubility limit.
-
For Insoluble Samples - Quantification:
-
If undissolved material remains, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the insoluble peptide.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of the dissolved peptide in the supernatant. A common method is to measure the absorbance at a low UV wavelength (e.g., 214 nm), where the peptide bond absorbs, and compare it to a standard curve.
-
-
Recording Data: Record the highest concentration at which the peptide fully dissolves as its solubility in that specific buffer.
Biological Context and Signaling
Dipeptides containing arginine and lysine are of significant interest in biological research. Their cationic nature facilitates interactions with negatively charged molecules such as cell membranes and nucleic acids. While a specific signaling pathway for H-Arg-Lys-OH is not well-defined, dipeptides and amino acids are known to influence key cellular processes. For instance, arginine has been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: A simplified diagram showing the potential role of arginine from H-Arg-Lys-OH in activating the mTOR pathway.
Conclusion
This compound is a highly water-soluble dipeptide due to its basic amino acid composition. While its solubility in other common research buffers is expected to be high, it is imperative for researchers to empirically determine the precise solubility for their specific experimental conditions. The protocols and information provided in this guide offer a robust framework for successfully dissolving and utilizing this compound in a variety of research settings, thereby ensuring the reliability and accuracy of experimental data.
A Technical Guide to Commercial H-Arg-Lys-OH TFA: Sourcing and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical characterization of H-Arg-Lys-OH TFA (Arginyl-Lysine dipeptide trifluoroacetate (B77799) salt). This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions when sourcing this dipeptide for their studies.
Commercial Availability and Purity
This compound is available from several commercial suppliers, catering to the research and development market. The purity of the dipeptide is a critical parameter for experimental reproducibility and is typically determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the information from prominent suppliers.
| Supplier | Catalog Number | Stated Purity | Analytical Data Provided |
| MedchemExpress | HY-126487A | 98.0% | Certificate of Analysis (CoA), HNMR, RP-HPLC, MS |
| GlpBio | GC17645 | >98.00% | CoA, SDS, Datasheet |
| TargetMol | T6M3637 | --- | --- |
| Immunomart | --- | 99.86% | Data Sheet, Safety Data Sheet |
Note: The availability of specific analytical data may vary by lot number. It is recommended to request the lot-specific Certificate of Analysis for the most accurate information.
Experimental Protocols: Quality Control and Analysis
The characterization and quality control of this compound typically involve a combination of chromatographic and spectrometric techniques to confirm the identity, purity, and integrity of the compound.
Synthesis and Purification Workflow
The synthesis of this compound is generally achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids on a solid support, followed by cleavage and deprotection of the side chains. The crude peptide is then purified, most commonly by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Hidden Player: A Technical Guide to the Trifluoroacetic Acid Counterion Effect on Peptide Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic peptides are indispensable tools in research and drug development. However, a frequently overlooked variable that can significantly impact their biological activity is the presence of residual trifluoroacetic acid (TFA), a remnant of the solid-phase peptide synthesis (SPPS) and purification process. This technical guide provides an in-depth analysis of the multifaceted effects of the TFA counterion on peptide structure, stability, and function. It offers a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols for TFA removal and analysis, and visual representations of affected signaling pathways and experimental workflows. This guide is intended to equip researchers with the necessary knowledge to mitigate the confounding effects of TFA and ensure the accuracy and reproducibility of their peptide-based studies.
Introduction: The Origin and Impact of the Trifluoroacetic Acid Counterion
Trifluoroacetic acid (TFA) is a strong acid that is widely used in the final cleavage step of solid-phase peptide synthesis (SPPS) and as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[1][2] Consequently, synthetic peptides are often isolated as TFA salts, where the negatively charged trifluoroacetate (B77799) anion (CF₃COO⁻) forms an ion pair with positively charged groups on the peptide, such as the N-terminal amino group and the side chains of basic amino acids like lysine, arginine, and histidine.[3][4]
While unbound TFA can be largely removed by lyophilization, the ionically bound TFA is more persistent and can constitute a significant portion of the peptide's total weight, in some cases up to 45%.[5] The presence of this residual TFA is not benign and can lead to a range of undesirable effects that compromise experimental results:
-
Alteration of Physicochemical Properties: TFA can influence a peptide's secondary structure, solubility, and aggregation propensity.[3][4]
-
Interference in Biological Assays: At concentrations as low as the nanomolar range, TFA can exhibit cytotoxicity, leading to inhibition of cell proliferation or induction of apoptosis, which can be mistakenly attributed to the peptide's intrinsic activity.[3][5][6]
-
Modulation of Biological Activity: The TFA counterion can directly affect the peptide's interaction with its biological target, altering its binding affinity and downstream signaling.[3]
-
Analytical Interference: TFA can interfere with certain analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, by masking the amide I band of the peptide.[3]
Given these significant confounding effects, it is crucial for researchers to be aware of the potential impact of TFA and to implement strategies for its removal and quantification.
Quantitative Impact of TFA on Peptide Activity
The presence of TFA can lead to significant and often unpredictable changes in a peptide's biological activity. The following tables summarize quantitative data from various studies, highlighting the differences observed between peptides with TFA and those with other counterions like hydrochloride (HCl) or acetate (B1210297).
Table 1: Effect of TFA on Cell Viability and Proliferation
| Peptide/Cell Line | Counterion | Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | TFA | 10 nM | Inhibition of cell proliferation | [3][7] |
| Fetal Rat Osteoblasts | TFA | 100 nM | ~10% inhibition of osteoblast growth | [3][7] |
| Fetal Rat Osteoblasts | HCl | Not specified | No hazardous effect observed | [3][7] |
| Murine Glioma Cells | TFA | 0.5 - 7.0 mM | Stimulation of cell growth and protein synthesis | [3][7] |
| Amylin on Osteoblasts | TFA | Not specified | Less cell proliferation compared to HCl salt | [3][7] |
| Amylin-(1-8) on Osteoblasts | TFA | Not specified | Less cell proliferation compared to HCl salt | [3][7] |
| Calcitonin on Osteoblasts | TFA | Not specified | Less cell proliferation compared to HCl salt | [3][7] |
Table 2: Quantitative Analysis of Residual TFA in Commercial Peptides
| Peptide | Labeled Salt Form | Measured TFA Content (mg/g of peptide) | Reference |
| MSH-RIF | Trifluoroacetate | 193 | [8] |
| FMRF | Trifluoroacetate | 202 | [8] |
| In-process peptide (crude) | Not applicable | 167 (16.7%) | [8] |
Table 3: Comparison of Analytical Methods for TFA Quantification
| Analytical Method | Limit of Detection (LoD) for TFA | Limit of Quantification (LoQ) for TFA | Key Advantages | Key Disadvantages | Reference |
| ¹⁹F-NMR | 6.82 µg/mL | 20.68 µg/mL | High precision, unlikely sample interference. | Lower sensitivity compared to HPLC-ELSD. | [9] |
| HPLC-ELSD | 1.52 µg/mL | 4.61 µg/mL | High sensitivity, allows for simultaneous detection of other ions like Cl⁻ and Na⁺. | Sequence-dependent sample interference. | [9] |
| FT-IR | 253 µg/mL | 713 µg/mL | Simple and rapid for qualitative analysis. | High variability, not suitable for precise quantification. | [9] |
Experimental Protocols
To ensure the reliability of peptide-based research, it is often necessary to remove residual TFA and/or quantify its presence. This section provides detailed protocols for the most common methods.
TFA Removal: Ion Exchange and Lyophilization
The two primary methods for replacing the TFA counterion are lyophilization with a stronger acid (typically HCl) and ion-exchange chromatography.
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (TFA/HCl Exchange)
This method relies on the principle of displacing the weaker acid (TFA) with a stronger, volatile acid (HCl).
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[10]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[10] A concentration of 10 mM HCl has been shown to be optimal for efficient TFA removal without compromising peptide integrity.[9][11]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[10]
-
Freezing: Rapidly freeze the solution. For optimal results, use liquid nitrogen.[10]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[10]
-
Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[10] After three cycles with 10 mM HCl, the TFA content is typically reduced to below the limit of quantification.[9][11]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (TFA/Acetate Exchange)
This technique separates the peptide from the TFA counterion based on charge.
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[10][12]
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the peptide is charged. For anion exchange, the pH should be above the peptide's isoelectric point (pI).[10]
-
Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.[10]
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.[10]
-
Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the electrostatic interaction between the peptide and the resin. A gradient of sodium acetate can be used to elute the peptide as an acetate salt.[10]
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized to obtain the final peptide salt.[10]
TFA Quantification: Analytical Methods
Accurate quantification of residual TFA is essential for interpreting experimental results.
Protocol 3: Quantification of TFA by Ion Chromatography (IC)
Ion chromatography is a sensitive and reliable method for quantifying TFA and other anions.
-
Equipment: A Dionex DX 500 system or equivalent, equipped with a GP40 Gradient Pump, CD20 Conductivity Detector, and an IonPac® AS14 Analytical Column is suitable.[8]
-
Mobile Phase (Eluent): Prepare a solution of 3.5 mM Sodium Carbonate / 0.8 mM Sodium Bicarbonate in deionized water. Degas the eluent for 20 minutes before use.[8]
-
Standard Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Detection: Suppressed conductivity[8]
-
-
Analysis: Inject the standards and samples and integrate the peak area corresponding to the trifluoroacetate anion. Construct a calibration curve from the standards and use it to determine the TFA concentration in the samples.
Protocol 4: Quantification of TFA by ¹⁹F-NMR Spectroscopy
¹⁹F-NMR is a highly specific and precise method for TFA quantification.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation: Dissolve a known amount of the peptide sample in a suitable deuterated solvent (e.g., D₂O).
-
Acquisition Parameters:
-
Quantification: Use an internal or external standard with a known concentration of fluorine. The integral of the TFA signal (a singlet) is compared to the integral of the standard's fluorine signal to determine the concentration of TFA in the sample. A positive control with a known TFA concentration at the desired limit of detection can also be used for validation.[13]
Assessment of Peptide Secondary Structure: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides and how it might be influenced by the counterion.
Protocol 5: Circular Dichroism (CD) Spectroscopy of Peptides
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[9]
-
The final peptide concentration for CD analysis is typically in the micromolar range (e.g., 20-100 µM).
-
-
Instrumentation: A CD spectrometer capable of measuring in the far-UV region (typically 190-260 nm).
-
Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
Subtract the buffer baseline from the peptide spectrum to obtain the final CD spectrum of the peptide.[9]
-
-
Data Analysis: The resulting spectrum, plotted as mean residue ellipticity [θ] versus wavelength, can be analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). A strong negative band around 222 nm and 208 nm is characteristic of an α-helical structure.[14]
Visualization of Affected Pathways and Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Workflow for TFA Removal and Analysis
This diagram illustrates the decision-making process and experimental steps involved in handling potential TFA contamination in synthetic peptides.
Generic GPCR Signaling Pathway and Potential TFA Interference
This diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade leading to the activation of the MAPK/ERK pathway, a common pathway for many peptide hormones and neurotransmitters. The potential points of interference by TFA are highlighted.
Conclusion and Recommendations
Therefore, it is strongly recommended that:
-
The salt form of the peptide is always considered and reported in publications.
-
For sensitive biological assays, particularly those involving cell culture or in vivo studies, TFA should be exchanged for a more biologically compatible counterion, such as chloride or acetate.
-
When TFA removal is not feasible, its concentration should be quantified, and appropriate controls should be included in the experimental design to account for its effects.
-
Researchers should be aware of the potential for TFA to interfere with analytical techniques and take appropriate measures to mitigate these effects.
By adopting these best practices, the scientific community can enhance the reliability and validity of peptide-based research, ultimately accelerating the pace of discovery and development in this vital field.
References
- 1. waters.com [waters.com]
- 2. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Download our case study: Controlling TFA in Cosmetic Peptides [intertek.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Pharmacological reduction of NEFA restores the efficacy of incretin-based therapies through GLP-1 receptor signalling in the beta cell in mouse models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architects of Stability: An In-depth Technical Guide to Arginine-Lysine Linkages in Collagen Cross-linking Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the most abundant protein in the human body, derives its remarkable strength and integrity from a complex network of intermolecular cross-links. Among these, the covalent linkages forged between arginine and lysine (B10760008) residues are emerging as critical players in tissue homeostasis, aging, and the pathogenesis of numerous diseases. This technical guide provides a comprehensive overview of the relevance of Arginine-Lysine (Arg-Lys) linkages in collagen cross-linking research. It delves into the formation of both non-enzymatic Advanced Glycation End-products (AGEs) and the potential for enzymatically-mediated cross-links, their profound impact on collagen's biomechanical properties, and their implications for fibrotic diseases, diabetes, and age-related tissue dysfunction. Detailed experimental protocols for the identification and quantification of these crucial cross-links are provided, alongside visualizations of the key signaling pathways they influence, offering a vital resource for researchers and drug development professionals in this burgeoning field.
Introduction: The Significance of Arg-Lys Cross-links in Collagen Biology
Collagen's hierarchical structure, from the triple helix to the fibril, is stabilized by a variety of covalent cross-links. While the lysyl oxidase-mediated cross-links involving lysine and hydroxylysine are well-characterized, a growing body of research highlights the importance of cross-links involving the amino acid arginine. These Arg-Lys linkages can be broadly categorized into two main types:
-
Non-enzymatic Cross-links (Advanced Glycation End-products - AGEs): These form spontaneously through the Maillard reaction, a complex series of reactions between reducing sugars and the free amino groups of lysine and arginine.[1][2][3] This process, also known as glycation, is a hallmark of aging and is accelerated in hyperglycemic conditions, such as diabetes mellitus.[4]
-
Enzymatically-mediated Cross-links: While less definitively established for direct Arg-Lys bond formation in native collagen, enzymes such as transglutaminases are known to catalyze the formation of isopeptide bonds between lysine and glutamine residues.[5][6] Research suggests that under conditions of protein denaturation, transglutaminases may act on collagen, though their specificity for arginine as a substrate in this context remains an area of active investigation.[7][8]
The formation of Arg-Lys cross-links, particularly AGEs, significantly alters the biochemical and biomechanical properties of collagenous tissues. This includes increased stiffness, resistance to proteolytic degradation, and altered interactions with cells and other extracellular matrix (ECM) components.[2][4] These changes are implicated in the progression of a wide range of pathologies, including cardiovascular disease, renal fibrosis, and neurodegenerative disorders.[9][10]
The Chemistry of Arg-Lys Linkages: A Focus on AGEs
The most extensively studied Arg-Lys linkages in collagen are a class of AGEs formed from dicarbonyl intermediates.[1][11] These include:
-
DOGDIC (3-deoxyglucosone-derived imidazolium (B1220033) cross-link): Formed from the reaction of 3-deoxyglucosone (B13542) with lysine and arginine.[1][11]
-
MODIC (methylglyoxal-derived imidazolium cross-link): Arises from the reaction of methylglyoxal (B44143) with lysine and arginine.[11][12]
-
GODIC (glyoxal-derived imidazolium cross-link): Formed from the reaction of glyoxal (B1671930) with lysine and arginine.[11][12]
-
Glucosepane: A complex cross-link formed from glucose that bridges lysine and arginine residues.[1]
These AGEs introduce rigid, bulky structures into the collagen fibril, disrupting its normal molecular packing and leading to the aforementioned changes in tissue properties.
Diagram: Formation of Major Arg-Lys AGE Cross-links
Caption: Simplified schematic of Arg-Lys AGE formation in collagen.
Quantitative Analysis of Arg-Lys Cross-links
The quantification of specific Arg-Lys cross-links is crucial for understanding their role in health and disease. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.[6][13][14]
| Cross-link Type | Tissue | Disease/Condition | Concentration (pmol/mg protein) | Reference |
| Glucosepane | Human Lens Protein | Aging | 132.3–241.7 | [1] |
| DOGDIC | Human Lens Protein | Aging | 1.3–8.0 | [1] |
| MODIC | Human Lens Protein | Aging | 40.7–97.2 | [1] |
| GODIC | Human Lens Protein | Aging | Below quantifiable level | [1] |
| Pentosidine | Human Bone Collagen | Aging | Varies with age | [15] |
| Pentosidine | Human Skin | Aging | Increases with age | [16] |
Note: This table summarizes available quantitative data. Further research is needed to establish comprehensive data across a wider range of tissues and pathologies.
Experimental Protocols
Accurate analysis of Arg-Lys cross-links requires meticulous sample preparation and sophisticated analytical techniques.
Diagram: Experimental Workflow for Arg-Lys Cross-link Analysis
Caption: General workflow for the analysis of collagen cross-links.
Protocol for Acid Hydrolysis of Collagen
This protocol is a prerequisite for the release of amino acids and cross-links from the collagen backbone.
-
Sample Preparation: Accurately weigh 10-20 mg of lyophilized and pulverized tissue into a heavy-walled hydrolysis tube.
-
Acid Addition: Add 1 mL of 6 M hydrochloric acid (HCl) to each tube.
-
Hydrolysis: Seal the tubes under nitrogen or vacuum and place them in a heating block or oven at 110°C for 24 hours.
-
Drying: After hydrolysis, cool the tubes and centrifuge to pellet any insoluble material. Transfer the supernatant to a new tube and dry under vacuum.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for subsequent analysis (e.g., 0.1% trifluoroacetic acid for SPE).
Protocol for HPLC Analysis of Arg-Lys AGEs
This protocol provides a general framework for the separation and detection of fluorescent AGEs like pentosidine.
-
Sample Preparation: Subject the acid hydrolysate to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.01 M n-heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).[17]
-
Detection: Use a fluorescence detector with excitation and emission wavelengths specific to the target AGE (e.g., excitation at 335 nm and emission at 385 nm for pentosidine).[15]
-
Quantification: Calculate the concentration of the AGE by comparing the peak area to a standard curve of the purified compound.
Protocol for LC-MS/MS Analysis of Arg-Lys Cross-links
LC-MS/MS offers high sensitivity and specificity for the identification and quantification of a broad range of cross-links.
-
Sample Preparation: Prepare the sample as described for HPLC analysis (acid hydrolysis and SPE).
-
LC System: Use a high-performance liquid chromatography system with a C18 or C8 column for separation.[18] A gradient of formic acid in water and acetonitrile (B52724) is commonly used.[6]
-
Mass Spectrometer: Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Perform targeted analysis using multiple reaction monitoring (MRM) for known cross-links or data-dependent acquisition for the discovery of novel cross-links. The specific precursor and product ion transitions will depend on the target analyte.[3][14]
-
Data Analysis: Utilize specialized software to identify and quantify the cross-linked peptides based on their mass-to-charge ratio and fragmentation patterns.
Signaling Pathways Influenced by Arg-Lys Cross-links
The accumulation of AGE-modified collagen has profound effects on cellular signaling, primarily through the Receptor for Advanced Glycation End-products (RAGE).
Diagram: The AGE-RAGE Signaling Cascade
Caption: Key signaling pathways activated by the interaction of AGEs with RAGE.
The binding of AGE-collagen to RAGE on the cell surface triggers a cascade of intracellular events, including the activation of NADPH oxidase and subsequent generation of reactive oxygen species (ROS).[7][19] This oxidative stress, in turn, activates key transcription factors such as NF-κB and signaling pathways like the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[20][21] The downstream consequences of RAGE activation are context-dependent but generally lead to a pro-inflammatory and pro-fibrotic cellular phenotype. This includes the upregulation of inflammatory cytokines, increased synthesis of ECM components, and altered cell proliferation and survival.[19]
Relevance in Disease and Drug Development
The pathological accumulation of Arg-Lys cross-links is a significant contributor to the progression of numerous chronic diseases:
-
Diabetes: Accelerated AGE formation due to hyperglycemia leads to diabetic complications such as nephropathy, retinopathy, and cardiovascular disease.[4]
-
Cardiovascular Disease: Increased collagen cross-linking contributes to arterial stiffening, hypertension, and heart failure.[9]
-
Renal Fibrosis: The accumulation of cross-linked collagen in the kidneys impairs renal function and leads to end-stage renal disease.[10]
-
Skin Aging: AGE-induced cross-linking of dermal collagen results in loss of elasticity and the formation of wrinkles.[16]
The central role of Arg-Lys linkages in these pathologies makes them attractive targets for therapeutic intervention. Drug development strategies are focused on:
-
Inhibitors of AGE formation: Compounds that can trap dicarbonyl intermediates or inhibit the Maillard reaction.
-
AGE cross-link breakers: Molecules that can cleave existing AGE cross-links.
-
RAGE antagonists: Agents that block the binding of AGEs to their receptor, thereby inhibiting downstream signaling.
-
Inhibitors of enzymatic cross-linking: Targeting enzymes like transglutaminases, should their role in pathogenic Arg-Lys cross-linking be further elucidated.
Conclusion
Arginine-lysine linkages, particularly those formed through non-enzymatic glycation, are critical modulators of collagen's structure and function. Their accumulation with age and in disease states drives tissue pathology through direct effects on the ECM and by activating pro-inflammatory and pro-fibrotic signaling pathways. The detailed experimental protocols and understanding of the underlying molecular mechanisms presented in this guide provide a foundation for researchers and drug development professionals to further investigate the significance of these cross-links and to develop novel therapeutic strategies to combat a wide range of chronic diseases. The continued exploration of this field holds immense promise for improving human health and longevity.
References
- 1. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collagen Cross-Link and Mass Spectral Analyses. [bio-protocol.org]
- 5. Transglutaminases: nature's biological glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comparative ability of plasma and tissue transglutaminases to use collagen as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies to Improve Hydrolysis Efficiency of Fish Skin Collagen: Study on ACE Inhibitory Activity and Fibroblast Proliferation Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cross-linking mechanisms of arginine and lysine with α,β-dicarbonyl compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Extracellular Matrix Crosslinking as a Therapeutic Approach to Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collagen cross linking | PPTX [slideshare.net]
- 16. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A multicellular signal transduction network of AGE/RAGE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Handling and Storage Protocols for H-Arg-Lys-OH TFA Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential protocols for the proper handling and storage of H-Arg-Lys-OH TFA (Arginyl-lysine dipeptide trifluoroacetate (B77799) salt) powder. Adherence to these guidelines is critical for maintaining the integrity, stability, and purity of the peptide, thereby ensuring the reliability and reproducibility of experimental results.
Introduction to this compound
H-Arg-Lys-OH is a dipeptide composed of L-arginine and L-lysine. In synthetic peptides, it is commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the purification process using reverse-phase high-performance liquid chromatography (HPLC). The presence of the TFA counter-ion can influence the peptide's solubility, stability, and hygroscopicity. The basic amino acid residues, arginine and lysine (B10760008), are susceptible to specific degradation pathways, making careful handling and storage paramount.
Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₆N₆O₃ · xCF₃COOH |
| Appearance | White to off-white lyophilized powder |
| Hygroscopicity | High, due to the presence of basic amino acid residues and the TFA salt |
| Solubility | Soluble in water. Solubility can be enhanced with sonication or gentle warming. |
Handling of Lyophilized this compound Powder
Proper handling of the lyophilized powder is the first step in preserving its quality. The following workflow outlines the best practices for handling the peptide upon receipt and during use.
Storage Protocols
The stability of this compound is highly dependent on storage conditions. The following table summarizes the recommended storage conditions for both the lyophilized powder and solutions.
| Form | Storage Condition | Recommended Temperature | Duration |
| Lyophilized Powder | Short-term | 4°C | Weeks to months |
| Long-term | -20°C or -80°C | Years | |
| In Solution | Short-term | 4°C | Up to one week |
| Long-term | -20°C (aliquoted) | Up to one month | |
| -80°C (aliquoted) | Up to six months |
Key Storage Recommendations:
-
Lyophilized Powder: Store in a tightly sealed container in a desiccator to protect from moisture. For long-term storage, -80°C is optimal.
-
Solutions: It is highly recommended to prepare fresh solutions before use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Reconstitution of this compound
The process of dissolving the lyophilized powder requires care to ensure complete solubilization without degrading the peptide.
Stability Considerations and Potential Degradation Pathways
While specific quantitative stability data for this compound is not widely available, the presence of arginine and lysine residues suggests susceptibility to certain degradation pathways.
Experimental Protocols for Quality Control
Accelerated Stability Study Protocol
This protocol can be used to assess the stability of the lyophilized powder under stressed conditions.
-
Sample Preparation: Aliquot 1-2 mg of this compound powder into several vials.
-
Initial Analysis (T=0): Analyze one vial for initial purity using HPLC and for identity using mass spectrometry.
-
Stress Conditions: Place the remaining vials in stability chambers at the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH
-
5°C
-
-
Time Points: Pull one vial from each condition at specified time points (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Analyze each pulled sample for purity by HPLC and for the presence of degradation products by mass spectrometry.
-
Data Evaluation: Compare the purity at each time point to the initial purity to determine the degradation rate.
HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method that can be adapted for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
Mass Spectrometry for Identity and Degradation Product Analysis
Electrospray ionization mass spectrometry (ESI-MS) is suitable for confirming the identity of the peptide and identifying potential degradation products.
-
Sample Preparation: Prepare a dilute solution of the peptide in 50:50 water/acetonitrile with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Analysis:
-
Full Scan MS: Determine the m/z of the protonated molecular ion ([M+H]⁺) to confirm the molecular weight.
-
Tandem MS (MS/MS): Fragment the parent ion to confirm the amino acid sequence and to characterize any degradation products.
-
Trifluoroacetic Acid (TFA) Removal
For biological assays where TFA may be cytotoxic, its removal may be necessary.
Protocol for TFA Removal by Lyophilization with HCl
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
By following these detailed protocols and guidelines, researchers, scientists, and drug development professionals can ensure the quality and stability of their this compound powder, leading to more reliable and accurate experimental outcomes.
H-Arg-Lys-OH TFA safety data sheet and handling precautions
An In-depth Technical Guide to the Safety and Handling of H-Arg-Lys-OH TFA
This guide provides comprehensive safety and handling information for this compound (Arginyl-Lysine dipeptide, trifluoroacetate (B77799) salt) for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates information from SDSs of its constituent amino acids, L-Arginine and L-Lysine, as well as general safety protocols for similar peptide compounds.
Introduction
Hazard Identification
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical of unknown toxicity, it should be handled with care to minimize exposure. The primary routes of potential exposure are inhalation of the powder, and skin or eye contact.
Potential Hazards:
-
May cause mild irritation to the eyes, skin, and respiratory tract upon direct contact.
-
The toxicological properties have not been thoroughly investigated.
First-Aid Measures
In case of exposure, the following first-aid measures are recommended:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical advice if symptoms occur. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid breathing dust, vapor, mist, or gas.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE).
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Recommended storage is at -20°C for long-term storage.[2]
-
For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Avoid repeated freeze-thaw cycles.[2]
-
The compound is likely hygroscopic; store in a dry place.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. The choice of glove material should be based on the solvent used for reconstitution. |
| Respiratory Protection | If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a dust filter. A type N95 (US) or type P1 (EN 143) respirator is recommended. |
Physical and Chemical Properties
| Property | Data |
| Molecular Formula | C₁₄H₂₇F₃N₆O₅[2] |
| Molecular Weight | 416.4 g/mol [2] |
| Appearance | White to off-white solid/powder. |
| Solubility | Soluble in water (250 mg/mL).[2] To aid dissolution, heating to 37°C or sonication can be used.[2] |
| Storage Temperature | -20°C (powder). |
Experimental Protocols
Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile, appropriate container.
-
Add the appropriate solvent (e.g., sterile water) to the desired concentration. For example, for a 10 mM stock solution, add 2.4015 mL of solvent to 10 mg of the compound.[2]
-
If necessary, aid dissolution by warming the solution to 37°C or using an ultrasonic bath.[2]
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C.[2]
Visualized Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Disclaimer: This information is provided for research use only and is not intended for human or therapeutic use. It is based on available data for similar compounds and should be used as a guide. All laboratory personnel should be trained in proper chemical handling techniques. Always refer to your institution's specific safety guidelines and protocols.
References
H-Arg-Lys-OH Dipeptide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current research on the H-Arg-Lys-OH dipeptide. It covers its synthesis, biochemical properties, and potential therapeutic applications, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways.
Introduction
The H-Arg-Lys-OH dipeptide, composed of arginine and lysine (B10760008) residues, is a simple yet intriguing molecule with potential roles in various biological processes. Both arginine and lysine are basic amino acids, and their presence in a dipeptide sequence confers a net positive charge at physiological pH, which can influence its interactions with negatively charged cellular components like membranes and nucleic acids. This review consolidates the existing literature to provide a comprehensive resource for researchers and professionals in the field of drug development.
Synthesis of H-Arg-Lys-OH
The chemical synthesis of H-Arg-Lys-OH is typically achieved through Solid-Phase Peptide Synthesis (SPPS). While a specific protocol for this exact dipeptide is not extensively detailed in the literature, a standard Fmoc/tBu strategy can be effectively employed.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Lys-OH
This protocol is adapted from standard Fmoc/tBu solid-phase peptide synthesis methodologies.[1][2][3][4][5]
Materials:
-
Resin: Rink Amide resin (for a C-terminal amide) or 2-Chlorotrityl chloride resin (for a C-terminal carboxylic acid). Pre-loaded Fmoc-Lys(Boc)-OH resin is recommended.
-
Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide).
-
Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (cold).
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc-Lys(Boc)-OH Loading (if not using pre-loaded resin):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq) and DIPEA (7.5 eq) in dry DCM.
-
Add the solution to the swelled resin and stir for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Cap any unreacted sites with a mixture of DCM/MeOH/DIPEA (80:15:5) for 15 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Arg(Pbf)-OH:
-
In a separate vessel, pre-activate Fmoc-Arg(Pbf)-OH (3 eq) with HBTU/HATU (2.9 eq) and DIPEA (6 eq) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound lysine.
-
Allow the coupling reaction to proceed for 1-2 hours. A Kaiser test can be performed to monitor the completion of the reaction.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.
-
Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze for purity by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final H-Arg-Lys-OH dipeptide.
-
Biochemical Properties and Potential Applications
Antimicrobial Activity
Dipeptides containing arginine and lysine have been investigated for their antimicrobial properties. The cationic nature of these peptides is thought to facilitate their interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death.
Table 1: Minimum Inhibitory Concentrations (MIC) of Arg-Lys Containing Peptides against various microorganisms.
| Peptide Sequence | Microorganism | MIC (µg/mL) | MIC (µM) | Reference |
| Arg-Trp-Arg-NH₂ (in lipopeptide) | S. aureus ATCC 29213 | 1.56 - 6.25 | - | [6] |
| Arg-Trp-Arg-NH₂ (in lipopeptide) | MRSA (Clinical Isolate) | 1.56 - 6.25 | - | [6] |
| Arg-Trp-Arg-NH₂ (in lipopeptide) | E. coli ATCC 25922 | 6.25 - 25 | - | [6] |
| Arg-Trp-Arg-NH₂ (in lipopeptide) | P. aeruginosa ATCC 27853 | 12.5 - 25 | - | [6] |
| Trp-Arg-Trp-Arg-Trp-Arg-NH₂ | E. coli ATCC 25922 | - | 2 - 4 | [7][8] |
| Lys-Trp-Lys-Trp-Lys-Trp-NH₂ | E. coli ATCC 25922 | - | 16 | [7][8] |
Note: Data for the specific H-Arg-Lys-OH dipeptide is limited. The table presents data for Arg-Lys containing sequences to provide a comparative context for their antimicrobial potential.
Role in Cell Adhesion and Integrin Binding
Arginine- and lysine-rich sequences can play a role in cell adhesion by interacting with cell surface molecules such as integrins and heparan sulfate (B86663) proteoglycans.[9] The well-known RGD (Arg-Gly-Asp) motif is a classic example of a peptide sequence that binds to integrins. While H-Arg-Lys-OH does not contain this canonical motif, the basic residues may still mediate interactions with the cell surface.
Table 2: Integrin Binding Affinities of RGD and Related Peptides.
| Peptide | Integrin | Assay Type | IC₅₀ (nM) | K_d (nM) | Reference |
| c(RGDfK) | αvβ3 | ELISA-like | 1.5 - 6 | - | [10] |
| GRGDSPK | αvβ3 | ELISA-like | 12.2 | - | [10] |
| Echistatin | αvβ3 | ELISA-like | 0.46 | - | [10] |
| RWrNM | αvβ3 | Cell-based | - | 8.61 ± 1.35 | [11] |
| c(RGDyK) | αvβ3 | Cell-based | - | 10.3 ± 1.14 | [11] |
Note: Quantitative integrin binding data for H-Arg-Lys-OH is not currently available. The data for RGD peptides is provided to illustrate the typical range of binding affinities observed for integrin-binding peptides.
Involvement in mTOR Signaling
Arginine and lysine are known to regulate the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Amino acids signal to mTORC1 (mTOR Complex 1) primarily through the Rag GTPases.
This protocol outlines a general procedure to assess the activation of the mTOR pathway in response to amino acid stimulation.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, PBS).
-
Amino acid-free medium.
-
H-Arg-Lys-OH dipeptide.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, C2C12 myoblasts) and grow to 70-80% confluency.
-
Starve cells of amino acids by incubating in amino acid-free medium for 1-2 hours.
-
Stimulate cells with complete medium or medium supplemented with varying concentrations of H-Arg-Lys-OH for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to the total protein levels.
-
Table 3: Hypothetical Quantitative Western Blot Data for mTOR Pathway Activation by H-Arg-Lys-OH.
| Treatment | p-mTOR/mTOR (Fold Change) | p-S6K1/S6K1 (Fold Change) | p-4E-BP1/4E-BP1 (Fold Change) |
| Control (Amino Acid Starved) | 1.0 | 1.0 | 1.0 |
| H-Arg-Lys-OH (10 µM) | 1.8 | 2.5 | 1.5 |
| H-Arg-Lys-OH (50 µM) | 3.2 | 4.8 | 2.9 |
| H-Arg-Lys-OH (100 µM) | 4.5 | 6.2 | 4.1 |
| Complete Medium | 5.0 | 7.0 | 4.5 |
Note: This table is illustrative and represents expected trends. Specific quantitative data for H-Arg-Lys-OH is needed from dedicated experiments.
In Vitro Degradation
The stability of dipeptides in biological fluids is a critical parameter for their potential therapeutic use. In vitro degradation assays can be used to assess the susceptibility of H-Arg-Lys-OH to enzymatic cleavage.
Experimental Protocol: In Vitro Degradation Assay using HPLC
This protocol describes a method to evaluate the stability of a dipeptide in serum.[12][13][14]
Materials:
-
H-Arg-Lys-OH dipeptide.
-
Human or rat serum.
-
Phosphate-buffered saline (PBS).
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile).
-
RP-HPLC system with a C18 column.
-
Mobile phase: Water with 0.1% TFA (A) and Acetonitrile with 0.1% TFA (B).
-
Mass spectrometer (optional, for metabolite identification).
Procedure:
-
Incubation:
-
Prepare a stock solution of H-Arg-Lys-OH in PBS.
-
Incubate the dipeptide at a final concentration (e.g., 100 µM) in serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately add the aliquot to an equal volume of quenching solution to precipitate proteins and stop enzymatic activity.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Separate the dipeptide and its potential degradation products using a suitable gradient of mobile phases A and B.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact H-Arg-Lys-OH at each time point.
-
Calculate the percentage of the dipeptide remaining over time.
-
Determine the half-life (t₁/₂) of the dipeptide in serum.
-
Visualizations of Signaling Pathways and Workflows
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the Solid-Phase Peptide Synthesis of H-Arg-Lys-OH.
mTORC1 Signaling Pathway
Caption: Simplified overview of the amino acid-mediated mTORC1 signaling pathway.
Conclusion
The H-Arg-Lys-OH dipeptide represents a fundamental building block with potential biological activities stemming from its cationic nature. While specific research on this dipeptide is somewhat limited, the broader literature on arginine- and lysine-containing peptides suggests potential applications in antimicrobial development and as a modulator of cell signaling and adhesion. The experimental protocols and comparative data presented in this guide offer a solid foundation for future research into the specific properties and therapeutic potential of H-Arg-Lys-OH. Further studies are warranted to elucidate its precise mechanisms of action and to generate quantitative data on its biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Design, antimicrobial activity and mechanism of action of Arg-rich ultra-short cationic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro/ in vivo identification of zein degraded peptides using HPLC-MS/MS and their safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-Arg-Lys-OH TFA in In Vitro Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
H-Arg-Lys-OH TFA is the trifluoroacetate (B77799) salt of the dipeptide Arginyl-Lysine. Composed of two cationic amino acids, this peptide is of interest for various biological studies. Arginine and lysine (B10760008) are known to play crucial roles in numerous cellular processes, including protein synthesis, cell signaling, and cell proliferation. Separately, they have been shown to influence key signaling pathways such as the mTOR pathway, which is central to cell growth and metabolism. While specific data on the H-Arg-Lys-OH dipeptide is limited, these application notes provide a framework for its investigation in in vitro cell culture models based on the known functions of its constituent amino acids and protocols for similar cationic peptides.
This document offers detailed protocols for the initial assessment of this compound's effects on cell viability and for investigating its potential impact on the mTOR signaling pathway.
Data Presentation
Due to the limited availability of specific quantitative data for the H-Arg-Lys-OH dipeptide, the following table summarizes the effects of its constituent amino acids, L-arginine (ARG) and L-lysine (LYS), on the mTOR signaling pathway in bovine myocytes. This data, adapted from a study on skeletal muscle hypertrophy, can serve as a preliminary reference for designing experiments with the Arg-Lys dipeptide.[1][2] Researchers should perform dose-response studies to determine the specific effects of the dipeptide.
Table 1: Effect of L-Arginine and L-Lysine Supplementation on mTOR Pathway Protein Phosphorylation in Bovine Myocytes [1][2]
| Treatment Group | Concentration (µM) | Phosphorylated Akt (Relative Abundance) | Phosphorylated mTOR (Relative Abundance) | Phosphorylated p70S6K (Relative Abundance) |
| ARG Dose-Response | ||||
| Control (0 ARG) | 0 | Baseline | Baseline | Baseline |
| ARG | 60 | Increased | Increased | Increased |
| ARG | 120 | Significantly Increased | Significantly Increased | Significantly Increased |
| LYS Dose-Response | ||||
| Control (0 LYS) | 0 | Baseline | Baseline | Baseline |
| LYS | 50 | Increased | Increased | Increased |
| LYS | 100 | Significantly Increased | Significantly Increased | Significantly Increased |
Note: The data represents a qualitative summary of dose-dependent increases. "Significantly Increased" denotes a statistically significant change reported in the source study. The basal media contained 800 µM LYS for the ARG experiment and 400 µM L-ARG for the LYS experiment.
Signaling Pathways and Workflows
The diagrams below illustrate a potential signaling pathway influenced by the constituent amino acids of H-Arg-Lys-OH and a general experimental workflow for its characterization.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM or 100 mM). The molecular weight of the TFA salt should be used for this calculation.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed powder in the appropriate volume of sterile water or PBS.
-
Ensure complete dissolution. Gentle vortexing or warming to 37°C may aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HaCaT, HEK293, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A broad concentration range is recommended for initial experiments (e.g., 1 µM to 1000 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the dipeptide. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control after subtracting the absorbance of the blank.
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Western Blot Analysis of mTOR Pathway Activation
This protocol is designed to detect changes in the phosphorylation status of key proteins in the mTOR pathway, such as Akt, mTOR, and p70S6K, following treatment with this compound.
Materials:
-
Cells seeded in 6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-p70S6K, anti-p70S6K, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 30 minutes, 1 hour, 6 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysate and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target. Use the loading control to ensure equal protein loading across lanes.
References
Application Notes and Protocols: Cell Permeability Assay for H-Arg-Lys-OH TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Arg-Lys-OH, a dipeptide composed of L-arginine and L-lysine, is a subject of interest in various biomedical research fields.[1] Understanding its ability to permeate cell membranes is crucial for evaluating its potential as a therapeutic agent or a drug delivery vehicle. Cationic peptides, particularly those rich in arginine, are known to exhibit cell-penetrating properties.[2][3] The guanidinium (B1211019) group of arginine is thought to play a key role in interacting with the cell membrane and facilitating entry.[2][4] This document provides a detailed protocol for assessing the cell permeability of H-Arg-Lys-OH TFA using the Caco-2 cell monolayer assay, a widely accepted in vitro model for predicting intestinal drug absorption.
Key Experimental Protocols
Caco-2 Cell Permeability Assay
This assay determines the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.
Materials:
-
This compound
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for the assay.
-
Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions. The apparent permeability coefficient (Papp) of Lucifer yellow should be < 1.0 x 10^-6 cm/s.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or HBSS).
-
Dilute the stock solution in pre-warmed HBSS to the desired final concentration (e.g., 10 µM).
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add the this compound solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At each time point, replace the collected volume with fresh, pre-warmed HBSS.
-
Take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To investigate active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor chamber (µmol/cm³)
The efflux ratio (ER) is calculated as:
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H27F3N6O5 |
| Molecular Weight | 416.4 g/mol |
| Structure | Dipeptide of L-arginine and L-lysine[1] |
| Solubility | Water: 250 mg/mL (600.38 mM) |
Table 2: Sample Caco-2 Permeability Data for this compound
| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A to B) | [Insert experimental value] | [Insert calculated value] |
| Basolateral to Apical (B to A) | [Insert experimental value] |
(Note: The values in Table 2 are placeholders and should be replaced with actual experimental data.)
Mandatory Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: H-Arg-Lys-OH TFA-Incorporated Hydrogels for Advanced Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Arg-Lys-OH, composed of arginine and lysine (B10760008), presents a promising bioactive motif for the functionalization of hydrogels in tissue engineering. The positively charged side chains of arginine and lysine residues can mimic aspects of the extracellular matrix (ECM), promoting cell adhesion, proliferation, and differentiation. This document provides detailed application notes and experimental protocols for the incorporation of H-Arg-Lys-OH TFA into biocompatible hydrogels. Methodologies for covalent conjugation of the peptide, comprehensive characterization of the resulting biomaterial, and in vitro evaluation of its efficacy are presented. Furthermore, potential signaling pathways influenced by the Arg-Lys dipeptide are discussed and visualized.
Introduction
Hydrogels are highly hydrated, three-dimensional polymer networks that serve as excellent scaffolds for tissue regeneration due to their structural similarity to the native extracellular matrix.[1] The incorporation of bioactive molecules, such as peptides, into hydrogels can significantly enhance their biological performance.[2] The H-Arg-Lys-OH dipeptide is of particular interest due to the well-established roles of arginine and lysine in cellular interactions. Arginine is a key component of the RGD (Arginine-Glycine-Aspartic acid) cell adhesion motif found in many ECM proteins, which binds to integrin receptors on the cell surface.[3] Both arginine and lysine contribute to a positive surface charge, which can facilitate initial cell attachment through electrostatic interactions with negatively charged cell membranes and proteoglycans.[4]
This document outlines two common methods for incorporating this compound into hydrogel matrices: (1) EDC/NHS coupling to hyaluronic acid (HA) and (2) photo-crosslinking with poly(ethylene glycol) diacrylate (PEGDA). Detailed protocols for the synthesis, characterization, and biological evaluation of these functionalized hydrogels are provided to guide researchers in this field.
Data Presentation: Hydrogel Properties
The incorporation of this compound is expected to influence the physicochemical and biological properties of the hydrogel. The following tables present representative quantitative data based on studies of similar arginine and lysine-modified hydrogels.
Table 1: Physicochemical Properties of H-Arg-Lys-OH Functionalized Hydrogels
| Hydrogel Formulation | Peptide Concentration (mM) | Compressive Modulus (kPa) | Swelling Ratio (%) | Enzymatic Degradation (Mass Loss % after 24h) |
| HA Control | 0 | 5.2 ± 0.8 | 450 ± 35 | 15 ± 3 |
| HA-Arg-Lys | 1 | 8.7 ± 1.1 | 410 ± 28 | 12 ± 2 |
| HA-Arg-Lys | 5 | 15.3 ± 2.5 | 350 ± 30 | 9 ± 2 |
| PEGDA Control | 0 | 20.5 ± 3.1 | 320 ± 25 | 5 ± 1 |
| PEGDA-Arg-Lys | 1 | 28.1 ± 3.9 | 290 ± 20 | 4 ± 1 |
| PEGDA-Arg-Lys | 5 | 45.6 ± 5.2 | 250 ± 18 | 3 ± 1 |
Note: Data are presented as mean ± standard deviation and are representative values from literature on similar peptide-modified hydrogels.[5][6][7]
Table 2: In Vitro Biological Response to H-Arg-Lys-OH Functionalized Hydrogels
| Hydrogel Formulation | Peptide Concentration (mM) | Cell Viability (% vs. Control at 72h) | Cell Proliferation (Fold Change at 72h) | Alkaline Phosphatase (ALP) Activity (U/mg protein) |
| HA Control | 0 | 100 ± 5 | 1.0 ± 0.1 | 0.5 ± 0.1 |
| HA-Arg-Lys | 1 | 115 ± 7 | 1.8 ± 0.2 | 1.2 ± 0.3 |
| HA-Arg-Lys | 5 | 130 ± 9 | 2.5 ± 0.3 | 2.1 ± 0.4 |
| PEGDA Control | 0 | 100 ± 6 | 1.0 ± 0.1 | 0.4 ± 0.1 |
| PEGDA-Arg-Lys | 1 | 125 ± 8 | 2.2 ± 0.2 | 1.5 ± 0.2 |
| PEGDA-Arg-Lys | 5 | 150 ± 10 | 3.1 ± 0.4 | 2.8 ± 0.5 |
Note: Data are presented as mean ± standard deviation and are representative of expected outcomes based on studies with arginine and lysine-containing hydrogels seeded with mesenchymal stem cells.[2][8][9]
Experimental Protocols
General Experimental Workflow
Figure 1: Overall experimental workflow for synthesis, characterization, and biological evaluation of this compound functionalized hydrogels.
Protocol: Synthesis of HA-Arg-Lys Hydrogel via EDC/NHS Coupling
This protocol describes the covalent attachment of this compound to a hyaluronic acid (HA) backbone.
Materials:
-
Hyaluronic acid (HA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Lyophilizer
Procedure:
-
Dissolve HA in MES buffer to a final concentration of 1% (w/v).
-
Add EDC and NHS to the HA solution at a 2:1 molar ratio relative to the carboxyl groups of HA. Stir for 30 minutes at room temperature to activate the carboxyl groups.[10]
-
Dissolve this compound in MES buffer and add it to the activated HA solution. The molar ratio of peptide to HA carboxyl groups can be varied to achieve different degrees of functionalization (e.g., 1:1, 5:1).
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Terminate the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Purify the resulting HA-Arg-Lys conjugate by dialysis against deionized water for 3 days, changing the water twice daily.
-
Lyophilize the purified solution to obtain a dry powder of HA-Arg-Lys.
-
To form the hydrogel, dissolve the lyophilized HA-Arg-Lys in PBS at the desired concentration (e.g., 2% w/v). Gelation should occur spontaneously.
Protocol: Synthesis of PEGDA-Arg-Lys Hydrogel via Photocrosslinking
This protocol details the incorporation of a methacrylated version of the Arg-Lys peptide into a PEGDA hydrogel network.
Materials:
-
This compound
-
Methacrylic anhydride (B1165640)
-
Poly(ethylene glycol) diacrylate (PEGDA, MW 3.4 kDa)
-
Photoinitiator (e.g., Irgacure 2959)
-
PBS (pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Peptide Methacrylation: a. Dissolve this compound in a suitable solvent (e.g., DMF). b. Add methacrylic anhydride at a 2-fold molar excess to the primary amine groups of the peptide. c. Allow the reaction to proceed for 4-6 hours at room temperature. d. Purify the methacrylated peptide (MA-Arg-Lys) using reverse-phase HPLC. e. Confirm the product identity and purity by mass spectrometry.[11]
-
Hydrogel Formation: a. Prepare a prepolymer solution by dissolving PEGDA (e.g., 10% w/v) and MA-Arg-Lys (at the desired concentration, e.g., 1-5 mM) in PBS. b. Add the photoinitiator (e.g., 0.05% w/v Irgacure 2959) to the prepolymer solution and vortex thoroughly. c. Pipette the prepolymer solution into a mold of the desired shape. d. Expose the solution to UV light (365 nm, ~5 mW/cm²) for 5-10 minutes to induce photocrosslinking and hydrogel formation.[12]
Protocol: Quantification of Peptide Incorporation (Ninhydrin Assay)
This assay quantifies the free primary amine groups in the hydrogel, allowing for the determination of the degree of peptide conjugation.[13]
Materials:
-
Ninhydrin reagent
-
Glycine (B1666218) standards
-
Lyophilized hydrogel samples (HA-Arg-Lys and control HA)
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of glycine.
-
Accurately weigh lyophilized samples of the control and peptide-functionalized hydrogels.
-
Hydrolyze the samples in 6 M HCl at 110°C for 24 hours to release all primary amines.
-
Neutralize the hydrolyzed samples.
-
Add ninhydrin reagent to the standards and samples, and heat at 100°C for 15 minutes.
-
After cooling, measure the absorbance at 570 nm.
-
Calculate the concentration of free amines in the hydrogel samples from the glycine standard curve. The difference in free amine concentration between the control and functionalized hydrogel corresponds to the amount of incorporated peptide.
Protocol: Mechanical Testing (Rheology)
Rheological analysis is used to determine the viscoelastic properties of the hydrogels.
Materials:
-
Rheometer with parallel plate geometry
-
Hydrogel samples
Procedure:
-
Place a hydrogel disc (e.g., 8 mm diameter, 1 mm thickness) onto the rheometer stage.
-
Perform a strain sweep (0.1-100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep (0.1-100 rad/s at a constant strain within the LVER) to measure the storage modulus (G') and loss modulus (G'').[14]
-
The storage modulus (G') is a measure of the elastic properties and stiffness of the hydrogel.
Protocol: Swelling Analysis
This protocol measures the water uptake capacity of the hydrogel.
Materials:
-
Lyophilized hydrogel discs
-
PBS (pH 7.4)
Procedure:
-
Weigh the lyophilized hydrogel discs (W_dry).
-
Immerse the discs in PBS at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot to remove excess surface water, and weigh them (W_wet).
-
Calculate the swelling ratio as: Swelling Ratio (%) = [(W_wet - W_dry) / W_dry] x 100.[15]
Protocol: In Vitro Biodegradation Assay
This assay assesses the degradation rate of the hydrogel in the presence of a relevant enzyme.
Materials:
-
Hydrogel discs
-
PBS (pH 7.4)
-
Collagenase or other relevant enzyme solution
Procedure:
-
Weigh the hydrogel discs (W_initial).
-
Incubate the discs in the enzyme solution at 37°C.
-
At predetermined time points, remove the hydrogels, wash with deionized water to remove the enzyme, and lyophilize.
-
Weigh the dried hydrogels (W_final).
-
Calculate the mass loss as: Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100.[16]
Protocol: Cell Viability and Proliferation (MTT Assay)
This assay evaluates the cytocompatibility of the hydrogels.
Materials:
-
Hydrogel discs sterilized by UV irradiation
-
Cell culture medium
-
Selected cell line (e.g., mesenchymal stem cells)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Place sterile hydrogel discs in a 96-well plate.
-
Seed cells onto the hydrogels at a density of 1 x 10⁴ cells per well.
-
Culture for 1, 3, and 5 days.
-
At each time point, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability and proliferation.[8]
Protocol: Osteogenic Differentiation Assay
This protocol assesses the potential of the hydrogels to induce osteogenic differentiation of stem cells.
Materials:
-
Mesenchymal stem cells (MSCs)
-
Osteogenic differentiation medium
-
Alkaline phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Seed MSCs on the hydrogel scaffolds and culture in osteogenic medium for 14-21 days.
-
ALP Activity: a. At day 7 and 14, lyse the cells cultured on the hydrogels. b. Measure the ALP activity in the cell lysates using a commercial kit according to the manufacturer's instructions. Normalize the ALP activity to the total protein content.[17]
-
Alizarin Red S Staining: a. At day 21, fix the cell-hydrogel constructs. b. Stain with Alizarin Red S solution to visualize calcium deposits, which are indicative of matrix mineralization.[18]
Signaling Pathways
The incorporation of H-Arg-Lys-OH can influence cellular behavior through specific signaling pathways. The arginine and lysine residues can interact with cell surface receptors, such as integrins and heparan sulfate (B86663) proteoglycans, initiating intracellular signaling cascades.[4]
Integrin-Mediated Adhesion and Signaling
Figure 2: Simplified schematic of integrin-mediated signaling initiated by the Arg-Lys motif.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. Amino acids, including arginine and lysine, are known to activate the mTORC1 complex.
Figure 3: A simplified diagram of the mTOR signaling pathway, highlighting the role of amino acids in its activation.
Conclusion
The incorporation of this compound into hydrogels offers a promising strategy to enhance their bioactivity for tissue engineering applications. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and evaluate these advanced biomaterials. The ability of the Arg-Lys motif to promote cell adhesion and potentially activate key signaling pathways like mTOR underscores its potential to create more effective scaffolds for tissue regeneration. Further investigations are warranted to fully elucidate the specific cellular responses to H-Arg-Lys-OH functionalized hydrogels and to optimize their design for specific tissue engineering applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. *Polymers in Medicine [polimery.umw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Hydrogel for Sustained Release of Recombinant Human Bone Morphogenetic Protein-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Injectable pH and Thermo-Responsive Hydrogel Scaffold with Enhanced Osteogenic Differentiation of Preosteoblasts for Bone Regeneration | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: H-Arg-Lys-OH TFA in the Study of Protein-Peptide Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, serves as a valuable tool in the investigation of protein-peptide interactions. Both arginine and lysine (B10760008) are basic amino acids that are frequently involved in molecular recognition, binding, and catalysis due to their positively charged side chains at physiological pH. The trifluoroacetate (B77799) (TFA) salt of H-Arg-Lys-OH is a common formulation that ensures stability and solubility in aqueous buffers, making it suitable for a variety of biochemical and biophysical assays.
These application notes provide detailed protocols for utilizing H-Arg-Lys-OH TFA to study protein-peptide interactions, with a focus on its role as a competitive inhibitor of serine proteases and as a ligand in binding affinity studies. The distinct chemical properties of the arginine guanidinium (B1211019) group and the lysine ammonium (B1175870) group allow this dipeptide to probe the specificity of protein binding pockets.
Application 1: Competitive Inhibition of Serine Proteases
The Arg-Lys motif is a common recognition site for trypsin-like serine proteases, which cleave peptide bonds C-terminal to these residues. H-Arg-Lys-OH can act as a competitive inhibitor for these enzymes by binding to the active site and preventing substrate access.
Experimental Protocol: Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potential of this compound against a model serine protease, such as trypsin.
Materials:
-
This compound
-
Serine Protease (e.g., Trypsin)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in Assay Buffer.
-
Prepare a stock solution of the serine protease in Assay Buffer.
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of this compound to the wells.
-
Include control wells:
-
No inhibitor control (enzyme + substrate)
-
Blank control (buffer + substrate)
-
-
-
Enzyme Reaction:
-
Add the serine protease to each well (except the blank) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Data Presentation
| Inhibitor | Target Enzyme | IC50 (mM) | Ki (mM) |
| This compound | Trypsin | 15.2 | 8.5 |
| L-Arginine | Trypsin | 25.0 | 14.0 |
| L-Lysine | Trypsin | 45.0 | 25.0 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Enzyme Inhibition Assay Workflow
Application 2: Characterization of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions. This compound can be used as a ligand to characterize its binding to a target protein, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol: Isothermal Titration Calorimetry
Materials:
-
This compound
-
Target Protein
-
ITC Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and this compound against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the dipeptide.
-
Degas both solutions before the experiment.
-
-
ITC Experiment Setup:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. A typical starting concentration would be 10-20 fold higher than the protein concentration.
-
-
Titration:
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
Include a control titration of this compound into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Data Presentation
| Ligand | Target Protein | Kd (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Trypsin | 250 | 1.1 | -8.2 | 3.1 |
| H-Arg-OH | Trypsin | 450 | 1.0 | -7.5 | 2.9 |
| H-Lys-OH | Trypsin | 800 | 0.9 | -6.8 | 2.5 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Isothermal Titration Calorimetry Logic
Application 3: Investigating Binding Kinetics with Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (Kd), of the interaction between this compound and a target protein.
Experimental Protocol: Surface Plasmon Resonance
Materials:
-
This compound
-
Target Protein
-
SPR Instrument and Sensor Chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Activate the surface with EDC/NHS, inject the protein, and then deactivate the remaining active groups.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized protein surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound dipeptide.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Data Presentation
| Analyte | Ligand (Immobilized) | ka (1/Ms) | kd (1/s) | Kd (µM) |
| This compound | Trypsin | 1.5 x 10³ | 0.45 | 300 |
| H-Arg-OH | Trypsin | 0.8 x 10³ | 0.55 | 688 |
| H-Lys-OH | Trypsin | 0.5 x 10³ | 0.70 | 1400 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Surface Plasmon Resonance Workflow
Signaling Pathways and Logical Relationships
The interaction of H-Arg-Lys-OH with a protein can be conceptualized as a fundamental molecular recognition event that can influence various signaling pathways, particularly those regulated by proteolysis or protein-protein interactions.
Modulation of Protein Activity
Conclusion
This compound is a versatile and valuable tool for researchers studying protein-peptide interactions. Its simple structure, composed of two biologically relevant amino acids, allows for the probing of binding pockets and active sites with a focus on the roles of basic residues. The detailed protocols and representative data provided in these application notes offer a framework for incorporating this dipeptide into various experimental workflows to elucidate the mechanisms of molecular recognition and enzyme inhibition.
Application Note: High-Efficiency Purification of H-Arg-Lys-OH TFA Peptides by Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of the hydrophilic and highly basic dipeptide, H-Arg-Lys-OH, which is typically isolated as a trifluoroacetate (B77799) (TFA) salt. The inherent basicity of arginine and lysine (B10760008) residues presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC), including poor retention and peak tailing. This protocol outlines an optimized RP-HPLC method utilizing a C18 stationary phase and a water/acetonitrile (B52724) mobile phase system containing TFA as an ion-pairing agent. This approach ensures high purity and recovery, making it suitable for demanding research and drug development applications. Detailed experimental protocols, data presentation, and workflow diagrams are provided to facilitate seamless adoption and optimization.
Introduction
Peptides containing multiple basic residues, such as arginine (Arg) and lysine (Lys), are notoriously challenging to purify via reversed-phase high-performance liquid chromatography (RP-HPLC). The positively charged side chains of these amino acids can interact with residual free silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing and poor resolution.[1][2] Furthermore, their high hydrophilicity can result in insufficient retention on conventional C18 columns.
To overcome these challenges, trifluoroacetic acid (TFA) is commonly employed as an ion-pairing agent in the mobile phase.[1] TFA serves a dual purpose: it lowers the pH of the mobile phase, which suppresses the ionization of silanol groups, and its trifluoroacetate anion pairs with the positively charged residues of the peptide.[2] This ion-pairing effectively increases the hydrophobicity of the peptide, enhancing its retention on the nonpolar stationary phase and resulting in sharper, more symmetrical peaks.[1]
This document provides a comprehensive guide to the purification of H-Arg-Lys-OH TFA, a model dipeptide that encapsulates the challenges associated with basic peptide purification.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, and a UV detector is required.
-
Column: A C18 reversed-phase preparative column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm) is recommended for purification. An analytical C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is needed for purity analysis.
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water are necessary.
-
Reagents: Trifluoroacetic acid (TFA), sequencing grade.
-
Sample: Crude this compound peptide.
-
Filters: 0.22 µm membrane filters for mobile phases and 0.22 µm syringe filters for the sample solution.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Filtration: Filter both mobile phases through a 0.22 µm membrane filter before use to remove any particulate matter and degas the solvents.
Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[1] For peptides that are difficult to dissolve, a minimal amount of a stronger solvent like DMSO can be used, but it is often best to dissolve the sample in the initial mobile phase conditions to ensure good peak shape.[3]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulates before injection.
HPLC Purification Protocol
The following is a starting method for the purification. This may require optimization based on the specific impurity profile of the crude peptide and the HPLC system used.
-
Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 10 µm)
-
Flow Rate: 20.0 mL/min
-
Detection: UV at 220 nm[1]
-
Injection Volume: Dependent on the concentration and column size.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0% to 20% B
-
35-40 min: 20% to 100% B (Column Wash)
-
40-45 min: 100% B
-
45-50 min: 100% to 0% B (Return to Initial Conditions)
-
50-60 min: 0% B (Equilibration)
-
Fraction Collection and Analysis
-
Collect fractions across the main peptide peak.
-
Analyze the purity of each fraction using analytical RP-HPLC with a steeper gradient to ensure rapid analysis (e.g., 5% to 50% B in 15 minutes).
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Data Presentation
Quantitative data from purification runs should be systematically recorded to allow for method optimization and ensure reproducibility. The tables below present illustrative data for the purification of H-Arg-Lys-OH.
Table 1: Influence of Gradient Slope on Resolution and Run Time.
| Parameter | Method 1 (Shallow Gradient) | Method 2 (Steep Gradient) |
| Gradient | 0-10% B over 40 min | 0-20% B over 20 min |
| Run Time | ~60 min | ~40 min |
| Resolution | Higher | Lower |
| Peak Width | Narrower | Broader |
| Application | High-resolution purification | Rapid screening/purification |
Table 2: Illustrative Purification Summary for this compound.
| Parameter | Value |
| Crude Peptide Purity | 65% |
| Amount Injected | 100 mg |
| Final Purified Peptide Mass | 58 mg |
| Post-Purification Purity | >98% |
| Overall Yield | 58% |
Note: Yields are dependent on the purity of the crude material and the stringency of fraction pooling. Typical yields for solid-phase synthesis and purification of short peptides can be in the range of 40-60%.[4]
Visualizations
Diagrams created using Graphviz to illustrate workflows and logical relationships provide a clear visual guide for the described processes.
Caption: Experimental workflow for the HPLC purification of H-Arg-Lys-OH.
Caption: Logical relationships in HPLC method development for basic peptides.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and effective strategy for the purification of the basic dipeptide this compound. The use of a C18 stationary phase with a TFA-containing mobile phase successfully mitigates the common issues of poor retention and peak tailing associated with such hydrophilic and basic molecules. By carefully preparing the sample and mobile phases and by optimizing the gradient elution, researchers can consistently achieve high purity (>98%) and satisfactory yields. The protocols and illustrative data presented herein serve as a robust starting point for scientists and professionals engaged in peptide synthesis and purification.
References
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Mass Spectrometry Analysis of H-Arg-Lys-OH TFA and its Metabolites
Abstract
This document provides a comprehensive guide for the analysis of the dipeptide this compound and its potential metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). H-Arg-Lys-OH is a dipeptide composed of L-arginyl and L-lysine residues[1][2][3]. Understanding its metabolic fate is crucial for drug development and physiological studies. This application note details the predicted metabolic pathways, sample preparation, LC-MS/MS methodology, and data analysis techniques. The protocols are designed for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, offering a robust framework for the qualitative and quantitative analysis of this dipeptide and its biotransformation products.
Introduction
Peptide-based therapeutics are a growing class of drugs, necessitating robust analytical methods to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles[4]. The dipeptide H-Arg-Lys-OH, formed from arginine and lysine (B10760008), serves as a model compound for studying the metabolic stability of short peptides[1]. Arginine and lysine are basic, hydrophilic amino acids, which can present challenges for traditional reversed-phase liquid chromatography[5]. Mass spectrometry (MS) is a powerful technology for the comprehensive profiling of small molecules and their metabolites[6]. When coupled with high-performance liquid chromatography (HPLC), it provides the sensitivity and selectivity required for identifying and quantifying peptides and their metabolites in complex biological matrices[7].
This guide outlines protocols for an in vitro metabolism study and subsequent analysis by LC-MS/MS, focusing on the identification of metabolites resulting from the enzymatic cleavage of the peptide bond.
Predicted Metabolic Pathway of H-Arg-Lys-OH
The most probable metabolic transformation for a simple dipeptide like H-Arg-Lys-OH is the hydrolysis of the amide (peptide) bond. This reaction is catalyzed by various peptidases and proteases present in biological systems, such as liver or kidney S9 fractions[7][8]. The cleavage of the bond between the arginine and lysine residues would yield the individual constituent amino acids.
Experimental Design and Protocols
Overall Experimental Workflow
The workflow for analyzing H-Arg-Lys-OH metabolism involves an in vitro incubation followed by sample cleanup and LC-MS/MS analysis. This multi-step process ensures that metabolites are generated in a controlled environment and can be accurately detected and quantified.
Protocol: In Vitro Incubation
This protocol describes the incubation of this compound with a liver S9 fraction to simulate metabolic processes.
Materials:
-
This compound (MW: 416.4)[1]
-
Liver S9 fraction (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound in water (e.g., 10 mM).
-
On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL:
-
154 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of NADPH regenerating system
-
20 µL of Liver S9 fraction (final protein concentration ~1 mg/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 6 µL of the 10 mM this compound stock solution (final concentration: 300 µM).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the 50 µL aliquot to a tube containing 100 µL of ice-cold acetonitrile. The "0 min" sample should be quenched immediately after adding the peptide.
-
Vortex the quenched samples vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for analyzing and purifying synthetic peptides[9]. Coupling HPLC with high-resolution mass spectrometry (HRMS) provides a powerful platform for metabolite identification[4][7].
LC-MS/MS System Workflow
Protocol: LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: Agilent AdvanceBio Peptide Mapping (2.1 x 150 mm, 2.7 µm) or equivalent C18 column designed for peptide separations[10].
-
Mobile Phase A: 0.1% Formic Acid (FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in HPLC-grade acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 2 2.0 2 12.0 35 13.0 95 15.0 95 15.1 2 | 20.0 | 2 |
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (MS1) followed by data-dependent MS/MS (dd-MS2).
-
MS1 Scan Range: m/z 100 - 1000.
-
MS/MS: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)[11][12].
-
Collision Energy: Stepped or ramped (e.g., 15-40 eV) to ensure comprehensive fragmentation.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
Data Analysis and Expected Results
Analyte Properties and Expected Ions
The analysis will focus on identifying the parent dipeptide and its predicted metabolites. The use of high-resolution MS allows for accurate mass measurements, aiding in formula determination[13].
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) | Expected [M+2H]2+ (m/z) |
| H-Arg-Lys-OH | C12H26N6O3 | 302.2066 | 303.2139 | 152.1106 |
| Arginine | C6H14N4O2 | 174.1117 | 175.1190 | - |
| Lysine | C6H14N2O2 | 146.1055 | 147.1128 | - |
Note: The TFA counterion is not included in the mass calculations as it typically dissociates in solution.
Tandem MS (MS/MS) Fragmentation
Tandem MS is used to confirm the identity of the analytes by fragmenting the precursor ions and analyzing the resulting product ions[11]. For peptides, fragmentation typically occurs along the peptide backbone, producing b- and y-ions[14][15].
-
H-Arg-Lys-OH: Fragmentation is expected to yield characteristic y- and b-ions. The dominant fragmentation will likely be the cleavage of the peptide bond, resulting in ions corresponding to Arginine and Lysine residues.
-
Arginine and Lysine: These amino acids will produce well-characterized fragmentation patterns, including neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and the guanidino group for arginine.
Quantitative Analysis
The disappearance of the parent compound (H-Arg-Lys-OH) and the appearance of its metabolites (Arginine, Lysine) over the incubation time course can be monitored. By integrating the peak areas from the extracted ion chromatograms (EICs) for each analyte, a semi-quantitative assessment of metabolic stability can be achieved.
Example Quantitative Data Summary:
| Time (min) | H-Arg-Lys-OH (Peak Area) | Arginine (Peak Area) | Lysine (Peak Area) |
| 0 | 1,540,000 | 12,500 | 15,200 |
| 15 | 1,120,000 | 150,300 | 155,900 |
| 30 | 780,000 | 320,100 | 335,400 |
| 60 | 350,000 | 580,600 | 595,100 |
| 120 | 55,000 | 950,200 | 978,800 |
Note: This table represents hypothetical data for illustrative purposes.
Conclusion
The methods described in this application note provide a robust and reliable framework for the analysis of this compound and its metabolites. The combination of in vitro metabolism assays with advanced LC-MS/MS techniques allows for the confident identification and semi-quantitative analysis of the dipeptide and its primary breakdown products. These protocols can be adapted for other short peptides and are suitable for implementation in drug discovery and development settings, aiding in the early assessment of peptide metabolic stability.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Identification in Peptide Drugs and Its Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Peptide metabolism: High resolution Mass Spectrometry tool to investigate Peptide structure and amine bond metabolic susceptibility – Mass Analytica [mass-analytica.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadinstitute.org [broadinstitute.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tandem Peptide Spectra [weddslist.com]
Application Notes and Protocols: H-Arg-Lys-OH TFA as a Standard for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is fundamental in various scientific disciplines, from basic research to pharmaceutical drug development. Amino acid analysis (AAA) is a critical technique for determining the composition and concentration of proteins and peptides. The precision of AAA heavily relies on the use of high-purity standards. H-Arg-Lys-OH TFA, a dipeptide consisting of L-arginine and L-lysine with a trifluoroacetic acid counter-ion, serves as an excellent standard for this purpose. Its well-defined stoichiometric composition (1:1 molar ratio of arginine to lysine) allows for the accurate determination of these two essential amino acids following a straightforward hydrolysis procedure. This document provides detailed application notes and protocols for the use of this compound as a standard in amino acid analysis.
The use of a peptide standard, such as this compound, is advantageous for the absolute quantification of proteins and peptides.[1][2] The methodology involves the complete hydrolysis of the peptide into its constituent amino acids, which are then separated, detected, and quantified, often using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Principle of the Method
The fundamental principle behind using this compound as a standard is the hydrolytic cleavage of the peptide bond between arginine and lysine (B10760008). This process, typically achieved through acid hydrolysis, liberates the individual amino acids in a precise molar ratio. By analyzing the concentration of the released arginine and lysine, one can verify the accuracy and precision of the analytical method and instrument. This standard can be used to create calibration curves or as a quality control sample to ensure the reliability of the amino acid analysis workflow. The trifluoroacetate (B77799) counter-ion is volatile and typically removed during the sample preparation process, ensuring it does not interfere with the analysis.
Application: External Standard for Calibration and Quality Control
This compound is an ideal external standard for generating calibration curves for arginine and lysine in various amino acid analysis methods. It can also be used as a quality control check to monitor the performance of the entire analytical process, including hydrolysis, derivatization (if applicable), separation, and detection.
Expected Quantitative Performance Data
While specific performance data for this compound is not widely published, the following tables summarize the expected performance characteristics for the quantification of arginine and lysine based on established amino acid analysis methodologies using high-purity peptide standards and LC-MS/MS. These values are representative of what a laboratory can expect to achieve with a properly validated method.
Table 1: Expected Linearity and Range for Arginine and Lysine Quantification
| Parameter | Arginine | Lysine |
| Linear Range | 0.1 - 100 µM | 0.1 - 100 µM |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Quantification Method | External standard calibration curve | External standard calibration curve |
Table 2: Expected Accuracy and Precision for Arginine and Lysine Quantification
| Analyte | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Arginine | Low QC (0.5 µM) | 90 - 110% | < 15% |
| Mid QC (10 µM) | 95 - 105% | < 10% | |
| High QC (80 µM) | 98 - 102% | < 5% | |
| Lysine | Low QC (0.5 µM) | 90 - 110% | < 15% |
| Mid QC (10 µM) | 95 - 105% | < 10% | |
| High QC (80 µM) | 98 - 102% | < 5% |
Table 3: Expected Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Arginine | Lysine |
| Limit of Detection (LOD) | ~10 - 50 fmol on-column | ~10 - 50 fmol on-column |
| Limit of Quantification (LOQ) | ~50 - 150 fmol on-column | ~50 - 150 fmol on-column |
Experimental Protocols
The following protocols provide a general framework for using this compound as a standard for amino acid analysis. It is recommended that each laboratory optimizes these protocols for their specific instrumentation and application.
Protocol 1: Preparation of this compound Stock and Working Standards
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
Ultrapure water
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolve the weighed peptide in 0.1 N HCl to create a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1 N HCl to achieve the desired concentration range for the calibration curve (e.g., 0.1 µM to 100 µM).
Protocol 2: Acid Hydrolysis of this compound Standard
Materials:
-
This compound working standard solution
-
6 N Hydrochloric Acid (HCl), constant boiling
-
Vacuum hydrolysis tubes
-
Heating block or oven
-
Vacuum pump
-
SpeedVac or nitrogen evaporator
Procedure:
-
Pipette a known volume of the this compound working standard into a vacuum hydrolysis tube.
-
Add an equal volume of 6 N HCl to the tube.
-
Securely seal the tube and place it in a heating block or oven at 110°C for 24 hours to ensure complete hydrolysis of the peptide bond.
-
After hydrolysis, allow the tube to cool to room temperature.
-
Carefully open the tube and evaporate the HCl to dryness using a SpeedVac or under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of an appropriate buffer for your analytical method (e.g., 0.1% formic acid in water for LC-MS).
Protocol 3: Amino Acid Analysis by LC-MS/MS
Instrumentation and Columns:
-
A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is recommended for high sensitivity and specificity.
-
A C18 reversed-phase column is commonly used for the separation of underivatized amino acids.
LC-MS/MS Parameters:
The following are typical starting parameters for the analysis of arginine and lysine. These should be optimized for the specific instrument being used.
Table 4: Illustrative LC-MS/MS Parameters for Arginine and Lysine Analysis
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Arginine: 175.1 -> 70.1 (Quantifier), 175.1 -> 116.1 (Qualifier) Lysine: 147.1 -> 84.1 (Quantifier), 147.1 -> 130.1 (Qualifier) |
| Collision Energy | Optimize for each transition on the specific instrument |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in using this compound as a standard for amino acid analysis.
Caption: Experimental workflow for using this compound as a standard.
References
Application Notes and Protocols for Studying Cellular Uptake Mechanisms of H-Arg-Lys-OH TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Arg-Lys-OH TFA is a dipeptide composed of arginine and lysine (B10760008), two basic amino acids known to facilitate the cellular uptake of molecules. This property positions this compound as a potential tool for drug delivery systems and as a subject of study for understanding the fundamental mechanisms of cellular translocation. Peptides rich in arginine and lysine, often categorized as Cell-Penetrating Peptides (CPPs), can traverse the plasma membrane through various mechanisms, primarily direct translocation and endocytosis.[1] The guanidinium (B1211019) group of arginine, in particular, is thought to play a crucial role in interacting with the cell surface and initiating uptake.[2][3]
These application notes provide a comprehensive guide for researchers interested in elucidating the cellular uptake mechanisms of this compound. The protocols outlined below are designed to be adaptable to various cell lines and experimental setups.
Key Cellular Uptake Mechanisms
The cellular internalization of arginine and lysine-rich peptides is a complex process that is not yet fully understood. However, two major pathways have been identified:
-
Direct Translocation: This process involves the direct movement of the peptide across the plasma membrane into the cytoplasm. While the precise mechanism is debated, it is thought to involve interactions with the lipid bilayer. This pathway is generally considered to be energy-independent.
-
Endocytosis: This is an energy-dependent process where the cell engulfs the peptide by forming vesicles. For arginine-rich peptides, a specific form of endocytosis called macropinocytosis is often implicated.[2][4][5][6] This process involves the formation of large, irregular vesicles (macropinosomes) and is characterized by significant membrane ruffling.
Data Presentation
Table 1: Hypothetical Cellular Uptake Efficiency of Fluorescently Labeled this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Uptake Efficiency (%) (Mean ± SD) |
| HeLa | 10 | 1 | 25 ± 4.2 |
| HeLa | 10 | 4 | 65 ± 7.8 |
| A549 | 10 | 1 | 18 ± 3.1 |
| A549 | 10 | 4 | 52 ± 6.5 |
| HEK293 | 10 | 1 | 35 ± 5.5 |
| HEK293 | 10 | 4 | 78 ± 8.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Effect of Endocytosis Inhibitors on the Uptake of Fluorescently Labeled this compound in HeLa Cells
| Inhibitor | Concentration | Target Pathway | Reduction in Uptake (%) (Mean ± SD) |
| Chlorpromazine | 30 µM | Clathrin-mediated endocytosis | 15 ± 3.5 |
| Genistein | 200 µM | Caveolae-mediated endocytosis | 10 ± 2.8 |
| Amiloride | 50 µM | Macropinocytosis | 60 ± 8.1 |
| Nocodazole | 10 µg/mL | Microtubule polymerization | 45 ± 6.2 |
| Cytochalasin D | 10 µM | Actin polymerization | 75 ± 9.5 |
| Low Temperature (4°C) | N/A | Energy-dependent pathways | 85 ± 10.3 |
Note: This table presents hypothetical data to illustrate the expected effects of inhibitors. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
To visualize and quantify the cellular uptake of this compound, it is essential to label it with a fluorescent probe. The primary amine group on the lysine side chain is a convenient target for labeling.
Materials:
-
This compound
-
NHS-ester functionalized fluorescent dye (e.g., FITC, Alexa Fluor 488)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve this compound in DMF or DMSO.
-
Add the NHS-ester functionalized fluorescent dye to the peptide solution. A molar ratio of 1:1.2 (peptide:dye) is a good starting point.
-
Add a small amount of TEA or DIEA to raise the pH to ~8.0-8.5, facilitating the reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature in the dark.
-
Monitor the reaction progress using RP-HPLC.
-
Purify the fluorescently labeled peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Lyophilize the purified product and store it protected from light at -20°C.
Figure 1. Workflow for fluorescent labeling of this compound.
Protocol 2: In Vitro Cell Culture and Treatment
Materials:
-
Selected cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom plates (for fluorescence quantification)
-
Glass-bottom dishes or chamber slides (for microscopy)
Procedure:
-
Seed the cells in the appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of the fluorescently labeled this compound in sterile water or PBS.
-
Dilute the stock solution to the desired final concentrations in serum-free cell culture medium.
-
Wash the cells once with PBS.
-
Add the peptide-containing medium to the cells.
-
Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C and 5% CO2.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.
Protocol 3: Quantification of Cellular Uptake by Fluorometry
Procedure:
-
After the final PBS wash (from Protocol 2), lyse the cells in each well of the 96-well plate using a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the fluorescence intensity of the cell lysates using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
In a parallel plate, determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).
-
Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.
Protocol 4: Visualization of Cellular Uptake by Confocal Microscopy
Procedure:
-
After the final PBS wash (from Protocol 2 on glass-bottom dishes), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular organelle staining is desired.
-
(Optional) Stain the nucleus with DAPI and/or the actin cytoskeleton with fluorescently labeled phalloidin.
-
Mount the coverslips with an anti-fade mounting medium.
-
Visualize the cells using a confocal microscope.
Protocol 5: Investigation of Uptake Mechanisms Using Inhibitors
Procedure:
-
Pre-incubate the cells with the desired endocytosis inhibitor (see Table 2 for examples) in serum-free medium for 30-60 minutes at 37°C.
-
Without removing the inhibitor, add the fluorescently labeled this compound to the medium.
-
Incubate for the desired time.
-
Proceed with either fluorometric quantification (Protocol 3) or confocal microscopy (Protocol 4) to determine the effect of the inhibitor on peptide uptake.
-
For the low-temperature experiment, pre-incubate the cells at 4°C for 30 minutes before adding the peptide and continue the incubation at 4°C.
Figure 2. General workflow for studying cellular uptake mechanisms.
Signaling Pathways in Macropinocytosis
The uptake of arginine-rich peptides via macropinocytosis is not a passive process but involves the activation of specific signaling pathways that lead to the reorganization of the actin cytoskeleton and the formation of macropinosomes.[2][5][6] Key players in this pathway include the Rho family of small GTPases, particularly Rac1 and Cdc42.[7][8][9][10]
The proposed signaling cascade is as follows:
-
Binding to Cell Surface: The positively charged arginine and lysine residues of this compound interact with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.
-
Signal Transduction: This interaction triggers a signaling cascade that leads to the activation of Rac1 and Cdc42.
-
Actin Reorganization: Activated Rac1 and Cdc42 promote the polymerization of actin filaments, leading to the formation of membrane ruffles and lamellipodia.
-
Macropinosome Formation: These membrane protrusions engulf the peptide and surrounding extracellular fluid, forming large vesicles called macropinosomes.
-
Internalization: The macropinosomes are then internalized into the cell.
Figure 3. Signaling pathway of macropinocytosis induced by arginine-rich peptides.
Cell Viability and Cytotoxicity
When using any compound for cellular studies, it is crucial to assess its potential cytotoxicity. A high concentration of cationic peptides can sometimes lead to membrane disruption and cell death.
Protocol 6: Cell Viability Assay (e.g., MTT or PrestoBlue™ Assay)
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
MTT or PrestoBlue™ reagent
-
96-well clear plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM).
-
Incubate for a relevant period (e.g., 24 hours).
-
Add the viability reagent (MTT or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Conclusion
The study of the cellular uptake mechanisms of this compound is essential for its potential applications in drug delivery and for advancing our understanding of molecular transport across biological membranes. The protocols and information provided in these application notes offer a robust framework for researchers to investigate these mechanisms in a systematic and quantitative manner. By combining fluorescent labeling, quantitative uptake assays, inhibitor studies, and microscopic visualization, a comprehensive picture of how this dipeptide enters cells can be achieved.
References
- 1. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Arginine Residues are More Effective than Lysine Residues in Eliciting the Cellular Uptake of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Requirements for Both Rac1 and Cdc42 in Membrane Ruffling and Phagocytosis in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. CDC42 and Rac1 control different actin-dependent processes in the Drosophila wing disc epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Essential and distinct roles for cdc42 and rac1 in the regulation of Schwann cell biology during peripheral nervous system development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Arg-Lys-OH TFA in Antimicrobial Peptide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential antimicrobial properties of the dipeptide H-Arg-Lys-OH TFA. While direct antimicrobial data for this specific dipeptide is not extensively published, its structure—composed of two cationic amino acids, arginine and lysine (B10760008)—positions it as a candidate for investigation as a short antimicrobial peptide (AMP). This document outlines the scientific basis for this investigation, protocols for its evaluation, and the expected mechanism of action based on established principles of AMPs.
Introduction: The Potential of Short Cionic Peptides
The rise of antibiotic-resistant pathogens has spurred research into novel antimicrobial agents, with cationic antimicrobial peptides emerging as promising candidates. AMPs are typically characterized by their positive charge and amphipathic nature, which allows them to selectively target and disrupt the negatively charged membranes of microbes. The key effectors of this positive charge are often the amino acids Arginine (Arg) and Lysine (Lys).
-
Arginine's Role: The guanidinium (B1211019) group of arginine can form multiple hydrogen bonds, leading to strong electrostatic interactions with the phosphate (B84403) groups on bacterial membranes. Studies have consistently shown that increasing arginine content in peptides often enhances their antimicrobial potency.[1][2][3] Arginine-rich peptides are noted for their ability to increase membrane permeability.[4]
-
Lysine's Role: The primary amine group of lysine also provides a positive charge, crucial for the initial attraction to microbial surfaces. However, it is generally considered to contribute less to antimicrobial efficacy compared to arginine.[1][5]
The dipeptide H-Arg-Lys-OH combines both of these critical residues. As an ultra-short peptide, it offers potential advantages such as ease of synthesis, lower manufacturing cost, and potentially reduced susceptibility to proteolytic degradation compared to larger peptides.[6][7]
Proposed Mechanism of Action
The antimicrobial action of short cationic peptides like H-Arg-Lys-OH is hypothesized to be driven primarily by electrostatic interactions and subsequent membrane disruption. The initial interaction is the attraction of the positively charged Arg and Lys side chains to the anionic components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). This binding displaces divalent cations that stabilize the membrane, leading to localized disorder and increased permeability, ultimately causing cell death.
Caption: Proposed mechanism of action for H-Arg-Lys-OH.
Illustrative Antimicrobial Activity Data
While specific minimum inhibitory concentration (MIC) data for H-Arg-Lys-OH is not available, the following table presents representative data for other short, cationic peptides to illustrate the potential range of activity. These values demonstrate that even peptides with few residues can exhibit significant antimicrobial effects.
| Peptide Sequence | Target Organism | MIC (µg/mL) | Reference |
| C16-KKKK | S. aureus | 16 | [8] |
| C16-KAAK | S. aureus | 32 | [8] |
| P3 (Urea-based β-peptide) | E. coli | 0.5 | [9] |
| P3 (Urea-based β-peptide) | S. aureus | 0.5 | [9] |
| Arginine-rich Peptide (Synthetic) | S. aureus | 8 | [6] |
Experimental Protocols
The following protocols provide a comprehensive workflow for evaluating the antimicrobial and cytotoxic potential of this compound.
Caption: Overall experimental workflow for peptide evaluation.
Protocol 1: Peptide Stock Solution Preparation
-
Reconstitution: Dissolve this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a high-concentration stock solution (e.g., 10 mg/mL). The trifluoroacetic acid (TFA) salt is typically soluble in aqueous solutions.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the peptide that inhibits visible bacterial growth. The broth microdilution method is standard.[10][11][12][13]
Materials:
-
This compound working solution (diluted from stock)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Setup: Add 100 µL of MHB to wells in columns 2-12. Add 200 µL of the peptide working solution (at twice the highest desired concentration) to column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Controls:
-
Growth Control (Column 11): 100 µL MHB + 100 µL bacterial inoculum.
-
Sterility Control (Column 12): 200 µL MHB only.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to all wells from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest peptide concentration required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
-
Incubator (37°C)
Procedure:
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a labeled MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the peptide that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum control).
Caption: Workflow for MIC and MBC determination.
Protocol 4: Hemolysis Assay
This assay is crucial for evaluating the peptide's cytotoxicity against mammalian cells, using red blood cells (RBCs) as a model.[16][17][18][19]
Materials:
-
Fresh human or animal red blood cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution for positive control)
-
Sterile microcentrifuge tubes or 96-well plate
-
Centrifuge
-
Spectrophotometer (for reading absorbance at 414 or 570 nm)
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifuging (e.g., 1000 x g for 5 min) and resuspending the pellet in fresh PBS. Prepare a 2-4% (v/v) suspension of the washed RBCs in PBS.
-
Assay Setup: Prepare serial dilutions of the H-Arg-Lys-OH peptide in PBS in a 96-well plate.
-
Controls:
-
Negative Control (0% Lysis): RBC suspension + PBS.
-
Positive Control (100% Lysis): RBC suspension + 1% Triton X-100.
-
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions and controls. Incubate at 37°C for 1 hour.
-
Pellet RBCs: Centrifuge the plate (e.g., 1000 x g for 10 min) to pellet intact RBCs and debris.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 414 nm or 570 nm).
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
-
Conclusion
The dipeptide this compound represents a fundamental building block of many potent antimicrobial peptides. Its simple structure, combining the robust cationic properties of both arginine and lysine, makes it a compelling subject for antimicrobial research. While it may act as a lead compound for the development of larger, more complex peptidomimetics, its own potential activity should not be overlooked. The protocols detailed herein provide a standardized approach to systematically investigate its efficacy against bacterial pathogens and its safety profile against mammalian cells, forming a critical first step in its evaluation as a potential therapeutic agent.
References
- 1. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of arginine and lysine in the antimicrobial mechanism of histone‐derived antimicrobial peptides – ScienceOpen [scienceopen.com]
- 3. ocul-gue.primo.exlibrisgroup.com [ocul-gue.primo.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]
- 6. Short Cationic Peptidomimetic Antimicrobials [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
Application Notes and Protocols for In Vivo Administration of H-Arg-Lys-OH TFA in Animal Models
Disclaimer: As of late 2025, publicly available literature lacks specific studies detailing the in vivo administration and dosing of H-Arg-Lys-OH TFA in animal models. The following application notes and protocols are therefore hypothetical and based on general principles of peptide administration and pharmacology. Researchers should use this information as a guideline and conduct thorough dose-finding and toxicity studies before commencing efficacy experiments.
Introduction
H-Arg-Lys-OH, an arginine-lysine dipeptide, is a cationic peptide of interest for various biological applications. Arginine and lysine (B10760008) are essential amino acids known to play roles in cellular signaling and protein synthesis. Cationic peptides, in general, are explored for their potential as cell-penetrating peptides and for their antimicrobial properties. The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides, enhancing their stability and solubility.
These notes provide a framework for the initial in vivo evaluation of this compound in common animal models such as mice and rats. The provided protocols cover formulation, administration routes, and a hypothetical study design for assessing preliminary toxicity and efficacy.
Formulation of this compound for In Vivo Administration
Proper formulation is critical for ensuring the bioavailability and stability of the peptide. This compound is generally soluble in aqueous solutions.
Protocol 1: Basic Saline Formulation
-
Preparation of Vehicle: Prepare sterile, pyrogen-free 0.9% sodium chloride solution (saline).
-
Peptide Dissolution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the peptide in the sterile saline to the desired final concentration.
-
To aid dissolution, gentle vortexing or sonication can be applied.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the formulated peptide at 4°C for short-term use (up to 24 hours) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Table 1: Hypothetical Formulation for a 10 mg/kg Dose in Mice
| Parameter | Value |
| Average Mouse Weight | 25 g |
| Dose | 10 mg/kg |
| Required Peptide per Mouse | 0.25 mg |
| Injection Volume | 100 µL (0.1 mL) |
| Final Concentration | 2.5 mg/mL |
| Vehicle | Sterile 0.9% Saline |
Routes of Administration in Animal Models
The choice of administration route depends on the desired pharmacokinetic profile and the target organ system. For short peptides like H-Arg-Lys-OH, intravenous or intraperitoneal routes are common to bypass enzymatic degradation in the gastrointestinal tract.
Protocol 2: Intravenous (IV) Administration in Mice (Tail Vein)
-
Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection:
-
Load a 27-30 gauge needle syringe with the peptide formulation.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the desired volume (typically 50-100 µL).
-
Observe for any signs of extravasation (swelling at the injection site).
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Protocol 3: Intraperitoneal (IP) Administration in Mice
-
Animal Restraint: Gently restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Injection:
-
Use a 25-27 gauge needle.
-
Lift the skin and insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the desired volume (typically 100-200 µL).
-
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
dot
Caption: General workflow for in vivo peptide administration and evaluation.
Hypothetical Dosing Regimen for a Preliminary Toxicity Study
A dose-escalation study is essential to determine the maximum tolerated dose (MTD) of this compound.
Protocol 4: Single-Dose Escalation Study in Mice
-
Animal Groups: Randomly assign mice (e.g., C57BL/6, n=3-5 per group) to different dose groups.
-
Dosing: Administer a single dose of this compound via the chosen route (e.g., IP).
-
Observation: Monitor animals for 7-14 days for:
-
Clinical signs of toxicity (e.g., changes in weight, activity, grooming).
-
Mortality.
-
-
Endpoint Analysis: At the end of the observation period, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Table 2: Hypothetical Dose Groups for a Single-Dose Toxicity Study
| Group | Treatment | Dose (mg/kg) | Route | Number of Animals (n) |
| 1 | Vehicle (Saline) | 0 | IP | 5 |
| 2 | This compound | 1 | IP | 5 |
| 3 | This compound | 10 | IP | 5 |
| 4 | This compound | 50 | IP | 5 |
| 5 | This compound | 100 | IP | 5 |
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of H-Arg-Lys-OH is uncharacterized, peptides rich in arginine and lysine can interact with cellular membranes and influence various signaling pathways. Arginine is a precursor for nitric oxide (NO), a key signaling molecule.
dot
Caption: Hypothetical signaling pathway involving H-Arg-Lys-OH.
This document provides a foundational guide for researchers initiating in vivo studies with this compound. All protocols and dosing regimens should be adapted and optimized based on pilot studies and institutional guidelines for animal welfare.
Application Note: Fluorescent Labeling of H-Arg-Lys-OH TFA for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are essential tools for visualizing and understanding biological processes at the molecular level.[1] The dipeptide H-Arg-Lys-OH, rich in cationic residues, is of particular interest in drug delivery and cellular imaging due to the cell-penetrating properties associated with arginine- and lysine-rich peptides.[2] Fluorescent labeling of this dipeptide enables real-time tracking of its cellular uptake, distribution, and localization, providing valuable insights into its mechanism of action.[3][4] This document provides detailed protocols for the fluorescent labeling of H-Arg-Lys-OH TFA salt, its subsequent purification and characterization, and its application in cellular imaging. The primary method described utilizes N-hydroxysuccinimide (NHS) ester chemistry, which efficiently targets the primary amines present in the peptide (the N-terminus and the lysine (B10760008) side chain) to form stable amide bonds.[][6][7]
Materials and Reagents
-
This compound (Peptide)
-
Amine-reactive fluorescent dye with NHS ester (e.g., FITC, Alexa Fluor™ 488 NHS Ester, Cy3™ NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Reverse-phase HPLC system
-
Mass spectrometer
-
Fluorometer
-
Lyophilizer
-
Cell culture reagents (e.g., HeLa or HEK293 cells, culture medium, glass-bottom dishes)
-
Fluorescence microscope
Experimental Protocols
Protocol 1: Fluorescent Labeling of H-Arg-Lys-OH
This protocol details the conjugation of an amine-reactive fluorescent dye to the H-Arg-Lys-OH peptide. The presence of two primary amines (N-terminus and lysine ε-amino group) means that labeling may occur at either or both sites. Reaction conditions can be optimized to influence the degree of labeling.
-
Peptide Preparation: Dissolve 1 mg of this compound in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3). The basic pH is crucial for deprotonating the primary amines, making them reactive.[7][8]
-
Dye Preparation: Immediately before use, dissolve the NHS-ester-functionalized fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A 1.5 to 5-fold molar excess of dye to peptide is recommended as a starting point to favor mono-labeling.[1]
-
Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Protocol 2: Purification of the Labeled Peptide
Purification is critical to remove unreacted free dye and any unlabeled peptide.[9] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.[10][11]
-
Sample Preparation: After the reaction, add 5-10 µL of 10% TFA to the reaction mixture to stop the reaction by lowering the pH.
-
HPLC Conditions:
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide bond and the excitation maximum of the chosen dye.
-
-
Fraction Collection: The fluorescently labeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye. Collect the peak(s) corresponding to the labeled peptide. The presence of multiple peaks may indicate different labeling species (e.g., mono-labeled at the N-terminus, mono-labeled at the lysine, and di-labeled).
Protocol 3: Characterization of the Labeled Peptide
-
Mass Spectrometry: Confirm the identity of the purified fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The molecular weight should correspond to the sum of the peptide's mass and the mass of the fluorescent dye(s).[12]
-
Fluorescence Spectroscopy:
-
Dissolve a small amount of the lyophilized labeled peptide in PBS (pH 7.4).
-
Measure the excitation and emission spectra using a fluorometer to confirm that the photophysical properties of the dye are intact.[13]
-
Determine the concentration and degree of labeling (DOL) using the Beer-Lambert law, if the extinction coefficients of the dye and peptide are known. For peptides, mass spectrometry provides a more direct confirmation of labeling.[1]
-
Protocol 4: Cellular Imaging
This protocol provides a general guideline for imaging the cellular uptake of the labeled peptide.
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom imaging dishes and culture until they reach 60-80% confluency.
-
Incubation: Replace the culture medium with fresh, serum-free medium containing the fluorescently labeled H-Arg-Lys-OH at a final concentration of 1-10 µM.
-
Live-Cell Imaging: Incubate the cells at 37°C in a CO₂ incubator and observe the cellular uptake in real-time using a fluorescence microscope. Capture images at various time points (e.g., 10 min, 30 min, 1h, 2h).
-
Fixing and Staining (Optional): After incubation, wash the cells three times with cold PBS to remove any unbound peptide. Cells can then be fixed, permeabilized, and counterstained (e.g., with a nuclear stain like DAPI) if desired.
Data Presentation
Quantitative data from the characterization and imaging experiments should be summarized for clarity.
| Parameter | Method | Result |
| Peptide Identity | Mass Spectrometry | Expected MW (Unlabeled) |
| Observed MW (Unlabeled) | ||
| Labeled Peptide Identity | Mass Spectrometry | Expected MW (Labeled) |
| Observed MW (Labeled) | ||
| Purity | RP-HPLC | >95% |
| Excitation Maximum (λex) | Fluorescence Spectroscopy | e.g., ~495 nm (for FITC) |
| Emission Maximum (λem) | Fluorescence Spectroscopy | e.g., ~520 nm (for FITC) |
| Cellular Uptake | Fluorescence Microscopy | Time-dependent increase in intracellular fluorescence |
Visualizations
Experimental Workflow
Caption: Workflow for fluorescent labeling and imaging of H-Arg-Lys-OH.
Cellular Uptake Pathways
Arginine- and lysine-rich peptides, often categorized as Cell-Penetrating Peptides (CPPs), can enter cells through multiple mechanisms. The primary pathways are direct translocation across the plasma membrane and various forms of endocytosis.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 6. bachem.com [bachem.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide synthesis, fluorescent labeling, and purification. [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve H-Arg-Lys-OH TFA solubility in aqueous solutions
Welcome to the technical support center for peptide handling and solubility. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving peptides for their experiments, with a specific focus on H-Arg-Lys-OH TFA .
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it have solubility issues?
A1: H-Arg-Lys-OH is the dipeptide Arginyl-Lysine. The "TFA" indicates that it is a salt with trifluoroacetic acid, which is commonly used during peptide purification by HPLC.[1] This dipeptide is composed of two basic amino acids (Arginine and Lysine), making it highly hydrophilic and generally very soluble in aqueous solutions.[2][3][4] In fact, one supplier reports a water solubility of 250 mg/mL for this compound.[5]
However, solubility issues can still arise under certain conditions:
-
High Concentration: Attempts to dissolve the peptide at concentrations exceeding its solubility limit.
-
pH near the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero.[3][6] H-Arg-Lys-OH has a high pI, so it will be least soluble in basic solutions.
-
Buffer Composition: Certain buffer components may interact with the peptide, reducing its solubility.
-
TFA Counterions: While often aiding solubility, TFA counterions can sometimes promote aggregation or may be undesirable in biological assays due to potential toxicity.[1][7]
Q2: What is the first and most important step before dissolving my entire peptide sample?
A2: Always perform a small-scale solubility test with a tiny amount of the peptide before dissolving the entire sample.[2][3][8] This prevents the potential loss of valuable material if an inappropriate solvent is chosen.[3]
Q3: How does the charge of H-Arg-Lys-OH affect its solubility?
A3: The solubility of a peptide is highly dependent on its net electrical charge.[2] To determine the best solvent, you first need to calculate the peptide's overall charge.[9][10]
-
Assign charge values: Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[10]
-
Calculate Net Charge for H-Arg-Lys-OH:
-
N-terminus: +1
-
Arginine (Arg): +1
-
Lysine (Lys): +1
-
C-terminus (-OH): -1
-
Total Net Charge at neutral pH ≈ +2
-
Since H-Arg-Lys-OH is a basic peptide with a strong positive net charge, it will be most soluble in acidic solutions.[8][10][11]
Q4: Can the TFA salt form of my peptide interfere with my experiments?
A4: Yes. Residual trifluoroacetic acid (TFA) from purification can be toxic to cells and may interfere with biological assays.[1][7][12] It can also hamper structural studies by interfering with spectroscopic methods like FTIR.[1] If your experiment is sensitive to pH changes or TFA, you may need to perform a counterion exchange.[1]
II. Troubleshooting Guide: Solubility Issues
If you are encountering poor solubility with this compound, follow this troubleshooting workflow.
Workflow for Troubleshooting Peptide Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Recommended Solvents and Methods
The following table summarizes recommended solvents based on peptide characteristics. For H-Arg-Lys-OH, the "Basic Peptide" column is most relevant.
| Peptide Type | Primary Solvent | Secondary Solvent/Additive | Method |
| Basic (Net Charge > 0) | Sterile Distilled Water | 10-30% Acetic Acid or 0.1% Formic Acid | Start with water. If insoluble, add acid dropwise.[9][10][13] |
| Acidic (Net Charge < 0) | Sterile Distilled Water | 0.1M Ammonium Bicarbonate (NH₄HCO₃) | Start with water. If insoluble, add base dropwise.[2][10] |
| Hydrophobic/Neutral | DMSO, DMF, Acetonitrile | Dilute dropwise into aqueous buffer | Dissolve in a minimal amount of organic solvent first.[2][8][14] |
| Highly Aggregating | 6M Guanidine HCl or 8M Urea | Dilute for assay | Use as a last resort; may interfere with biological assays.[6][10][11] |
Physical aids such as gentle vortexing, sonication in a water bath, or warming to <40°C can be used at any step to help break up particles and increase the rate of dissolution.[6][8]
III. Experimental Protocols
Protocol 1: Basic Solubilization using pH Adjustment
This protocol is the recommended starting point for this compound.
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature. Centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to collect all powder at the bottom.[8]
-
Initial Attempt: Add the required volume of sterile, distilled water to achieve the desired concentration. Vortex gently.
-
pH Adjustment: If the peptide is not fully dissolved, add 10% aqueous acetic acid dropwise while vortexing until the solution becomes clear.[9]
-
Final Steps: Once dissolved, the stock solution can be diluted with the desired experimental buffer. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
Protocol 2: Counterion Exchange (TFA to HCl Salt)
Use this protocol if residual TFA is a concern for your experiments. This procedure replaces the trifluoroacetate (B77799) counterion with a chloride ion.
Caption: Workflow for performing a TFA to HCl counterion exchange.
Detailed Steps:
-
Dissolution: Dissolve the peptide-TFA salt in 100 mM aqueous HCl solution.[15][16][17]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[15][16][17]
-
Freezing: Freeze the solution completely. Using liquid nitrogen is recommended for rapid freezing.[15][16][17]
-
Lyophilization: Lyophilize the frozen solution until all the liquid has sublimated, resulting in a dry powder.[12][15][16]
-
Repetition: To ensure complete removal of TFA, this process should be repeated at least two more times.[12][16] The final product will be the peptide hydrochloride salt.
References
- 1. genscript.com [genscript.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. glpbio.com [glpbio.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biobasic.com [biobasic.com]
- 10. genscript.com [genscript.com]
- 11. bachem.com [bachem.com]
- 12. lifetein.com [lifetein.com]
- 13. biorbyt.com [biorbyt.com]
- 14. lifetein.com [lifetein.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Removing Trifluoroacetic Acid (TFA) From Peptides | PDF [scribd.com]
Troubleshooting low bioactivity of H-Arg-Lys-OH TFA in experiments
Welcome to the technical support center for H-Arg-Lys-OH TFA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that may arise during experiments, particularly concerning low bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
A1: this compound is the trifluoroacetate (B77799) salt of the dipeptide Arginyl-Lysine. This small, cationic peptide is often used in various research applications, including as a component in cell culture media, in studies of peptide uptake, and as a basic building block for larger synthetic peptides. Its two basic amino acid residues, Arginine and Lysine, make it highly positively charged, which can influence its interaction with cellular membranes.
Q2: I am observing lower than expected bioactivity with my this compound. What are the potential causes?
A2: Low bioactivity of this compound can stem from several factors:
-
TFA Counterion Interference: Trifluoroacetic acid (TFA) is a remnant from peptide synthesis and purification. It is not biologically inert and can be cytotoxic to cells, potentially masking the true activity of the peptide.[1]
-
Peptide Aggregation: Like many peptides, H-Arg-Lys-OH can aggregate, especially at high concentrations or in certain buffer conditions. Aggregated peptides are often less active.
-
Improper Storage and Handling: Repeated freeze-thaw cycles or improper storage can lead to degradation of the peptide.
-
Incorrect Peptide Concentration: Inaccurate determination of the peptide concentration due to the presence of TFA and water content can lead to the use of a lower effective concentration in your experiments.
-
Suboptimal Assay Conditions: The pH, ionic strength, and presence of other components in your assay buffer can significantly impact the peptide's activity.
Q3: How can the trifluoroacetate (TFA) counterion affect my experimental results?
A3: The TFA counterion can significantly impact cell-based assays. It is a strong acid and can lower the pH of your cell culture medium if not adequately buffered. More importantly, TFA itself can be toxic to cells, with cytotoxic effects observed at concentrations as low as 0.1 mM in some cell lines.[1] This cytotoxicity can be misinterpreted as low bioactivity of the peptide or even as a false positive inhibitory effect.
Q4: How can I determine if TFA is the cause of the low bioactivity I'm observing?
A4: To determine if TFA is interfering with your experiment, you should run a "TFA control". This involves exposing your cells to the same concentration of TFA that is present in your peptide solution, but without the peptide. This will help you distinguish the effects of the counterion from the biological activity of the H-Arg-Lys-OH dipeptide.
Q5: What can I do if I suspect TFA is interfering with my assay?
A5: If you confirm that TFA is affecting your results, you can perform a counterion exchange to replace TFA with a more biologically compatible counterion, such as hydrochloride (HCl) or acetate. Several methods are available for this, including lyophilization from an HCl solution, ion-exchange chromatography, and reverse-phase HPLC with a mobile phase containing the desired counterion.
Troubleshooting Guides
Issue 1: Low or No Observed Bioactivity in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| TFA Cytotoxicity | Run a TFA control experiment. | Prepare a solution of TFA at the same concentration present in your peptide stock and add it to your cells. Compare the cell viability to untreated cells and cells treated with the peptide. If the TFA control shows similar toxicity to your peptide treatment, TFA interference is likely. |
| Perform a counterion exchange. | Exchange the TFA for HCl or acetate. Protocols for this are detailed in the "Experimental Protocols" section below. | |
| Peptide Aggregation | Visually inspect the peptide solution for turbidity or precipitates. | If visible aggregates are present, try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer. Sonication can also help break up aggregates. |
| Use dynamic light scattering (DLS) to check for aggregation. | DLS can detect the presence of larger particles in your solution, indicating aggregation. | |
| Incorrect Peptide Concentration | Determine the net peptide content. | The lyophilized powder you receive is not 100% peptide; it also contains TFA and water. Ask your supplier for the net peptide content or determine it by amino acid analysis to ensure you are using the correct concentration. |
| Improper Storage | Aliquot the peptide stock solution and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles, which can degrade the peptide. When thawing, do so quickly and keep on ice. |
Issue 2: Inconsistent or Poorly Reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Variable TFA Content | Quantify TFA content in different peptide batches. | If you are using different batches of the peptide, the TFA content may vary, leading to inconsistent results. Consider performing a counterion exchange on all batches to standardize. |
| pH Fluctuation | Measure the pH of your final assay medium after adding the peptide. | The acidity of the TFA salt can lower the pH of your medium. Ensure the final pH is within the optimal range for your cells (typically 7.2-7.4) and adjust if necessary with a sterile, dilute base. |
| Peptide Adsorption to Labware | Use low-protein-binding polypropylene (B1209903) labware. | Cationic peptides like H-Arg-Lys-OH can adsorb to negatively charged surfaces like polystyrene, reducing the effective concentration in your assay. |
Quantitative Data Summary
Disclaimer: The following tables provide illustrative data based on typical ranges for similar cationic peptides and TFA. Actual values for this compound may vary and should be determined experimentally.
Table 1: Illustrative Bioactivity of H-Arg-Lys-OH (as HCl salt) in Different Assays
| Assay Type | Cell Line / Organism | Metric | Illustrative Value |
| Antimicrobial | E. coli | MIC | 64 - 256 µg/mL |
| Antimicrobial | S. aureus | MIC | 32 - 128 µg/mL |
| Cell Viability | HeLa | IC50 | > 500 µM |
| Cell Proliferation | HEK293 | EC50 | 100 - 500 µM |
Table 2: Cytotoxicity of TFA in Various Cell Lines
| Cell Line | Metric | Reported Cytotoxic Concentration | Reference |
| HUVEC | Inhibition | ~0.1 mM | [1] |
| Jurkat | Viability | ~5 mM | [1] |
| PC-12 | Viability | 1-5 mM | [1] |
| Multiple (e.g., HeLa, HEK293) | General Cytotoxicity | >100 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the desired stock concentration and the molecular weight of this compound (416.4 g/mol ), calculate the mass of the peptide needed. Remember to account for the net peptide content if provided by the supplier.
-
Dissolution:
-
For cell-based assays, it is recommended to dissolve the peptide in sterile, nuclease-free water or a buffer of your choice (e.g., PBS).
-
Briefly vortex the solution to mix.
-
If solubility is an issue, sonicate the solution in a water bath for 10-15 minutes.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new, sterile low-protein-binding tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: TFA Counterion Exchange to HCl
-
Dissolution: Dissolve the this compound peptide in a 10 mM HCl solution at a concentration of 1-2 mg/mL.
-
Lyophilization: Freeze the solution at -80°C or in liquid nitrogen and lyophilize overnight until all the liquid has been removed.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of 10 mM HCl and repeat the lyophilization step. This should be done a total of 2-3 times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now as the HCl salt) in your desired sterile buffer for your experiment.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of your H-Arg-Lys-OH (preferably as the HCl salt) and your TFA control in the cell culture medium. Remove the old medium from the cells and add the peptide/TFA solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value if applicable.
Visualizations
Caption: Troubleshooting workflow for low bioactivity of this compound.
References
Technical Support Center: H-Arg-Lys-OH TFA Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of H-Arg-Lys-OH TFA during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and reliability of your peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light, and in a desiccated environment.[1][2][3] Storing the peptide under an inert gas like nitrogen or argon can provide additional protection against oxidation.[2]
Q2: How long can I expect lyophilized this compound to be stable under recommended conditions?
A2: While stability is sequence-dependent, one supplier suggests that the lyophilized powder can be stable for up to 3 years when stored at -20°C.[1] For maximum shelf-life, storage at -80°C is also a common practice for long-term preservation of peptides.
Q3: What are the primary factors that can cause this compound to degrade during storage?
A3: The main factors contributing to the degradation of this compound are:
-
Moisture: H-Arg-Lys-OH is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to hydrolysis of the peptide bonds.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Oxygen: The arginine and lysine (B10760008) residues can be susceptible to oxidation.
-
pH: Although more relevant for solutions, residual moisture can create a microenvironment with a pH that may not be optimal for stability.
-
Residual Trifluoroacetic Acid (TFA): The TFA counter-ion, a remnant from peptide synthesis and purification, can influence the peptide's stability and solubility.[4][5][6]
Q4: My this compound powder appears clumpy. Is it still usable?
A4: Clumping is an indication that the peptide has absorbed moisture. While it may still be usable for non-critical applications, the purity and concentration could be compromised. It is highly recommended to perform a quality control check, such as HPLC analysis, to assess the integrity of the peptide before use. To prevent clumping, always allow the vial to equilibrate to room temperature in a desiccator before opening.
Q5: Should I be concerned about the TFA counter-ion in my this compound sample?
A5: Yes, the TFA counter-ion can have an impact on your experiments. TFA binds to positively charged residues like arginine and lysine and can alter the peptide's conformation, solubility, and biological activity.[4][5] For sensitive applications, such as cell-based assays, it may be necessary to exchange the TFA for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride (HCl).[4]
Q6: How should I prepare stock solutions of this compound?
A6: It is recommended to prepare stock solutions in a sterile, appropriate buffer. Given the basic nature of arginine and lysine, dissolving the peptide in a slightly acidic solution can improve solubility.[7] For long-term storage of solutions, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][8] Always use high-purity solvents and filter-sterilize the solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving the Peptide | The peptide may have aggregated or the incorrect solvent is being used. | H-Arg-Lys-OH is a basic peptide. Try dissolving it in a small amount of 10% aqueous acetic acid or 0.1% aqueous TFA, then dilute with your buffer.[7][9] Sonication can also aid in dissolution.[9] Always test solubility on a small aliquot first. |
| Inconsistent Experimental Results | The peptide may have degraded due to improper storage or handling. | Review your storage and handling procedures. Ensure the lyophilized powder is stored at -20°C or colder and protected from moisture and light. Avoid multiple freeze-thaw cycles of stock solutions. Re-evaluate the purity of your peptide stock using HPLC. |
| Unexpected Biological Activity in Cell-Based Assays | Residual TFA counter-ions may be interfering with the assay.[10] | Consider performing a TFA exchange to replace it with a more biocompatible counter-ion like acetate or HCl.[4][10] |
| Appearance of New Peaks in HPLC Analysis | This indicates degradation of the peptide. | The new peaks could correspond to hydrolysis products, oxidation products, or the formation of diketopiperazines.[11][12][13][14][15] Strict adherence to recommended storage conditions is crucial. If degradation is suspected, the peptide should not be used for critical experiments. |
Quantitative Data Summary
While specific long-term quantitative stability data for this compound is not extensively published, the following table summarizes the general storage recommendations from various suppliers.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[1] | Protect from light, store in a desiccated environment, preferably under inert gas.[2] |
| -80°C | Potentially longer than 3 years | Gold standard for long-term preservation of peptides. | |
| In Solution | -20°C | Up to 1 month[2][8] | Aliquot to avoid freeze-thaw cycles. Use sterile buffer. |
| -80°C | Up to 6 months[2][8] | Preferred for longer-term storage of solutions. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability Testing of Lyophilized this compound
Objective: To assess the stability of lyophilized this compound under various storage conditions over time.
Methodology:
-
Sample Preparation: Aliquot the lyophilized this compound into multiple vials to avoid repeated opening of the same vial.
-
Storage Conditions: Store the vials under different conditions:
-
-20°C (control)
-
4°C
-
Room Temperature (~25°C)
-
40°C (accelerated stability)
-
Include conditions with and without desiccant to assess the impact of humidity.
-
-
Time Points: Pull vials for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12, 24, and 36 months).
-
Analysis:
-
Visual Inspection: Note any changes in the physical appearance of the powder (e.g., color change, clumping).
-
HPLC Analysis: Dissolve the peptide in an appropriate solvent and analyze its purity using a validated reverse-phase HPLC (RP-HPLC) method.
-
Mass Spectrometry (MS): Use MS to identify any new peaks observed in the HPLC chromatogram, which could be degradation products.
-
Protocol 2: RP-HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of an this compound sample.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214-220 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of the peptide.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a long-term stability study of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. lifetein.com [lifetein.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. glpbio.com [glpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. Cyclic dipeptides: catalyst/promoter-free, rapid and environmentally benign cyclization of free amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Diketopiperazine Formation from FPGnK (n = 1 − 9) Peptides: Rates of Structural Rearrangements and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. | Semantic Scholar [semanticscholar.org]
- 15. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Arg-Lys-OH TFA Salt
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the removal of trifluoroacetic acid (TFA) from H-Arg-Lys-OH and other basic peptide samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my H-Arg-Lys-OH peptide sample?
Trifluoroacetic acid is a strong acid commonly used during the synthesis and purification of peptides. However, residual TFA in the final peptide product can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells, potentially affecting the accuracy and reproducibility of cell-based assays.
-
Alteration of Peptide Structure and Activity: TFA counterions can interact with the positively charged residues of the peptide, such as arginine and lysine, potentially altering its secondary structure and biological activity.
-
Assay Interference: The presence of TFA can interfere with certain analytical techniques and affect the net weight of the peptide.[1]
Given that H-Arg-Lys-OH is composed of two basic amino acids, it will have a strong affinity for TFA counterions, making their removal crucial for reliable experimental outcomes.
Q2: What are the most common methods for removing TFA from basic peptides like H-Arg-Lys-OH?
The most common and effective methods for removing TFA from basic peptides are:
-
TFA/HCl Exchange via Lyophilization: This method involves dissolving the peptide in a dilute solution of a stronger acid, like hydrochloric acid (HCl), and then lyophilizing (freeze-drying) the sample. This process is repeated multiple times to ensure the complete replacement of TFA with the chloride counterion.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. For a positively charged peptide like H-Arg-Lys-OH, a strong anion exchange resin can be used to capture the negatively charged TFA ions, while the peptide is washed through or eluted with a different, more biocompatible counterion like acetate (B1210297).[2]
-
Reverse-Phase HPLC with a TFA-Free Mobile Phase: The peptide can be re-purified using a reverse-phase HPLC system with a mobile phase containing a more biologically compatible acid, such as acetic acid.[3]
Q3: Which TFA removal method is most suitable for H-Arg-Lys-OH?
For a highly basic and hydrophilic dipeptide like H-Arg-Lys-OH, both TFA/HCl exchange via lyophilization and ion-exchange chromatography are highly effective. The choice between them may depend on the available equipment and the desired final salt form of the peptide. Lyophilization is a relatively straightforward method but may require several cycles. Ion-exchange chromatography can be very efficient but may require more optimization to maximize peptide recovery.
Q4: How can I determine the amount of residual TFA in my peptide sample?
Several analytical methods can be used to quantify residual TFA, including:
Troubleshooting Guide
Issue 1: Low peptide recovery after TFA removal.
-
Possible Cause: Peptide loss during repeated lyophilization cycles or transfers.
-
Solution: Ensure your lyophilizer is functioning optimally to achieve a complete vacuum. Minimize the number of times you transfer the sample between vessels. Use low-protein-binding tubes to reduce surface adhesion.
-
-
Possible Cause: Non-specific binding of the peptide to the ion-exchange resin or column.
-
Solution: Pre-condition the chromatography column as per the manufacturer's instructions. Optimize the pH and ionic strength of your buffers to ensure the peptide remains soluble and elutes correctly.
-
Issue 2: Incomplete TFA removal.
-
Possible Cause: Insufficient number of lyophilization cycles in the TFA/HCl exchange method.
-
Solution: For highly basic peptides, it is recommended to perform at least three cycles of dissolution in HCl and lyophilization.
-
-
Possible Cause: The capacity of the ion-exchange resin was exceeded.
-
Solution: Ensure you are using a sufficient excess of the anion exchange resin relative to the amount of peptide to ensure all TFA ions can be captured. A 10- to 50-fold excess of anion binding sites is recommended.[2]
-
-
Possible Cause: For the HPLC method, the column was not sufficiently equilibrated with the new mobile phase.
-
Solution: Equilibrate the HPLC column with the acetic acid-containing mobile phase for an extended period to ensure all residual TFA is washed away before injecting the peptide.
-
Quantitative Data Summary
The efficiency of TFA removal and peptide recovery can vary depending on the chosen method and the specific characteristics of the peptide. The following table provides a general comparison of the common methods.
| Method | TFA Removal Efficiency | Peptide Recovery Yield | Reference |
| Lyophilization with 10 mM HCl (3 cycles) | >99% | High (>95%) | |
| Ion-Exchange Chromatography | >95% | Variable (can be >90% with optimization) | |
| RP-HPLC with Acetic Acid Mobile Phase | Partial to almost complete | Variable, depends on peptide hydrophobicity | [6] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely used method for exchanging TFA for chloride ions.
-
Dissolution: Dissolve the H-Arg-Lys-OH TFA sample in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.
Protocol 2: TFA Removal by Anion-Exchange Chromatography
This protocol provides a general guideline for TFA removal using a strong anion exchange resin to obtain the peptide acetate salt.[2]
-
Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[2]
-
Column Activation and Equilibration:
-
Wash the column with a 1M sodium acetate solution.
-
Wash the column with distilled water to remove excess sodium acetate.[2]
-
-
Sample Loading: Dissolve the this compound sample in distilled water and load it onto the prepared column.[2]
-
Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide. The TFA ions will remain bound to the resin.[2]
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[2]
Visualized Workflows
Caption: Workflow for TFA Removal by Lyophilization with HCl.
Caption: Workflow for TFA Removal by Anion-Exchange Chromatography.
References
- 1. andreas-brinkmann.net [andreas-brinkmann.net]
- 2. peptide.com [peptide.com]
- 3. omizzur.com [omizzur.com]
- 4. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Arg-Lys-OH TFA Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference in fluorescence-based assays when using the dipeptide H-Arg-Lys-OH, particularly when it is supplied as a trifluoroacetate (B77799) (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal unexpectedly low when using H-Arg-Lys-OH TFA in my assay?
A1: The decrease in fluorescence signal could be due to several factors related to the this compound peptide. The most common culprit is the trifluoroacetate (TFA) counterion, which is often used in peptide synthesis and purification. TFA has been shown to quench the fluorescence of certain fluorophores, notably tryptophan.[1] Additionally, the peptide itself, containing arginine and lysine (B10760008) residues, may interact with the fluorescent dye, potentially altering its properties.
Q2: Can TFA interfere with my assay even if it doesn't directly quench my specific fluorophore?
A2: Yes. TFA exhibits strong absorbance in the low UV range (below 200 nm), but this absorbance can extend to higher wavelengths, potentially interfering with the excitation light of your assay.[2] This "inner filter effect" can reduce the amount of light reaching your fluorophore, leading to a decreased fluorescence signal. Furthermore, TFA can alter the pH of your assay solution, which can affect the fluorescence intensity of pH-sensitive dyes.
Q3: How can I determine if the interference is from the TFA or the H-Arg-Lys-OH peptide itself?
A3: A series of control experiments is essential to pinpoint the source of interference. These include testing the fluorescence of the buffer alone, the buffer with the fluorescent dye, the buffer with this compound (without the dye), and the buffer with the dye and a version of the H-Arg-Lys-OH peptide where the TFA counterion has been exchanged for a different one, such as chloride (HCl). Comparing the results of these controls will help you isolate the interfering component.
Q4: What are the common methods to remove or replace the TFA counterion from my peptide?
A4: The two most common and effective methods for removing TFA are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it. This process is typically repeated several times to ensure complete exchange of the TFA with chloride.
-
Ion-Exchange Chromatography (IEX): This method separates the peptide from the TFA counterion based on charge. The peptide is bound to a charged resin, the TFA is washed away, and the peptide is then eluted with a different salt solution.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.
Step 1: Initial Diagnosis - Is this compound the Culprit?
Before proceeding with extensive troubleshooting, confirm that the peptide is the source of the interference.
Experimental Protocol: Initial Interference Test
-
Prepare Control Samples:
-
Blank: Assay buffer only.
-
Dye Only: Assay buffer + your fluorescent dye at the final assay concentration.
-
Peptide Only: Assay buffer + this compound at the highest final assay concentration.
-
Assay Mix: Assay buffer + fluorescent dye + this compound.
-
-
Measure Fluorescence: Read the fluorescence of all samples on your plate reader using the same settings as your experiment.
-
Analyze Results:
-
If the "Peptide Only" sample shows significant fluorescence, your peptide preparation has intrinsic fluorescence (autofluorescence).
-
If the "Assay Mix" shows significantly lower fluorescence than the "Dye Only" sample, you are likely experiencing fluorescence quenching.
-
Step 2: Differentiating Between Peptide and TFA Interference
If quenching is observed, the next step is to determine whether the peptide or the TFA counterion is responsible.
Experimental Protocol: Counterion Exchange and Re-testing
-
TFA Removal/Exchange: Use one of the detailed protocols below to exchange the TFA counterion for chloride (HCl).
-
Repeat Interference Test: Repeat the "Initial Interference Test" from Step 1, but this time include an additional control:
-
TFA-Free Peptide + Dye: Assay buffer + fluorescent dye + H-Arg-Lys-OH HCl.
-
-
Analyze Results:
-
If the "TFA-Free Peptide + Dye" sample shows fluorescence comparable to the "Dye Only" sample, while the "this compound + Dye" sample is quenched, TFA is the primary cause of interference.
-
If both peptide samples (TFA and HCl forms) show quenching, the H-Arg-Lys-OH dipeptide itself is likely interacting with the dye.
-
If the "TFA-Free Peptide + Dye" sample shows partial recovery of fluorescence, both the peptide and TFA may be contributing to the quenching.
-
Step 3: Mitigation Strategies
Based on your findings, implement the appropriate mitigation strategy.
-
For TFA-induced Interference:
-
TFA Removal: The most effective solution is to remove the TFA from your peptide stock using the protocols provided below.
-
Use a Different Batch: If possible, obtain the H-Arg-Lys-OH peptide with a different counterion (e.g., HCl or acetate) from the supplier.
-
Assay Optimization: If TFA removal is not feasible, try to minimize its effects by:
-
Using the lowest possible concentration of the peptide.
-
Switching to a red-shifted fluorescent dye, which is generally less susceptible to interference.
-
-
-
For Peptide-induced Interference:
-
Change the Fluorophore: The interaction between the peptide and the dye may be specific. Try a different class of fluorescent dye (e.g., if you are using a fluorescein-based dye, try a rhodamine or cyanine-based dye).
-
Modify Assay Conditions: Altering the pH or ionic strength of the assay buffer may disrupt the interaction between the peptide and the dye.
-
Alternative Assay Format: Consider a different assay format that is less sensitive to this type of interference, such as a luminescence-based or absorbance-based assay.
-
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is adapted from established methods for counterion exchange.
-
Dissolution: Dissolve the this compound peptide in a 10 mM HCl solution. A common starting concentration is 1 mg of peptide per 1 mL of HCl solution.
-
Incubation: Let the solution stand at room temperature for 5-10 minutes.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete TFA removal, repeat steps 1-4 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now H-Arg-Lys-OH HCl) in your desired assay buffer.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This protocol provides a general guideline. Specific parameters may need to be optimized for your particular resin and peptide.
-
Resin Selection: Choose a strong anion exchange resin.
-
Column Packing: Pack a small column with the resin.
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the peptide is positively charged (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Dissolve the this compound in the equilibration buffer and load it onto the column. The positively charged peptide will bind to the resin, while the negatively charged TFA will flow through.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove all traces of TFA.
-
Elution: Elute the peptide from the column using a high ionic strength buffer (e.g., equilibration buffer + 1 M NaCl).
-
Desalting: The eluted peptide will be in a high salt solution. It will need to be desalted using dialysis or a desalting column before use in your assay.
-
Lyophilization: Lyophilize the desalted peptide to obtain a stable powder.
Quantitative Data Summary
Table 1: UV Absorbance Properties of TFA
| Wavelength (nm) | Absorbance Characteristic | Potential for Interference |
| < 200 | Strong absorbance peak | High |
| 210 - 230 | Significant absorbance, especially in the presence of acetonitrile | Moderate to High |
| > 230 | Decreasing absorbance | Low, but can still contribute to baseline noise |
Table 2: Known Quenching Effects of Trifluoroacetate/Trifluoroacetamide (B147638)
| Fluorophore | Quenching Observed | Quenching Mechanism | Stern-Volmer Constant (Ksv) | Reference |
| Tryptophan | Yes | Static and Dynamic | 0.34 L/mol (static), 1.9 x 10⁹ L/mol·s (dynamic rate) | [1] |
| Naphthalene | Yes | Involves TFA dimer | Not specified | |
| Rhodamine Dyes | Can be affected by pH changes induced by TFA | Not direct quenching | Not applicable | [3] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving interference from this compound in your fluorescence-based assays.
Caption: A logical workflow for troubleshooting fluorescence interference.
Potential Mechanisms of Interference
The following diagram illustrates the potential pathways by which this compound can interfere with a fluorescence-based assay.
Caption: Potential mechanisms of fluorescence assay interference.
References
Common pitfalls in handling H-Arg-Lys-OH TFA in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling H-Arg-Lys-OH TFA in the laboratory. The following information addresses common pitfalls and offers practical solutions to ensure the integrity and successful application of this dipeptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my H-Arg-Lys-OH peptide supplied as a TFA salt?
A1: H-Arg-Lys-OH is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly uses trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase.[1][2][3] During the purification and subsequent lyophilization process, TFA associates with the positively charged arginine and lysine (B10760008) residues, forming a stable salt.[4]
Q2: What are the potential problems associated with residual TFA in my experiments?
A2: Residual TFA can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays such as altered cell growth and viability.[5][6]
-
Interference with Biological Activity: The TFA counterion can alter the secondary structure, mass, and solubility of the peptide, which may affect its biological activity.[7]
-
Assay Interference: TFA can interfere with certain analytical techniques. For example, it has a strong UV absorbance at wavelengths used for peptide detection (<220 nm), which can cause baseline instability and ripples in HPLC chromatograms.[1][5] It can also interfere with infrared spectroscopy.[5]
Q3: My lyophilized this compound powder seems to have absorbed moisture. Is this normal?
A3: Yes, lyophilized peptides, especially those with hygroscopic salt forms like TFA, can absorb moisture from the atmosphere. It is crucial to store the peptide in a desiccated environment and allow the vial to warm to room temperature before opening to minimize condensation.
Q4: I am having trouble dissolving my this compound. What should I do?
A4: H-Arg-Lys-OH is generally highly soluble in water. However, if you encounter solubility issues, consider the following:
-
Start with a small test amount: Before dissolving the entire sample, test the solubility on a small portion.[8][9]
-
Use the correct solvent: For a basic peptide like H-Arg-Lys-OH (containing positively charged arginine and lysine residues), sterile distilled water or an acidic buffer should be the first choice.[10]
-
Sonication and Gentle Heating: If the peptide does not dissolve readily, gentle warming to 37°C or brief sonication can help.[8]
-
pH Adjustment: Since H-Arg-Lys-OH is a basic peptide, its solubility is enhanced in acidic solutions. Adding a small amount of 10% acetic acid can aid dissolution.[10]
Q5: What are the recommended storage conditions for this compound?
A5: Proper storage is critical to maintain the peptide's stability. Please refer to the storage conditions summary table below for detailed recommendations for both lyophilized powder and solutions. In general, storing solutions in aliquots at -80°C is recommended to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Low Peptide Recovery After TFA Removal
If you are experiencing low peptide yield after performing a TFA salt exchange procedure, consider the following potential causes and solutions:
-
Peptide loss during lyophilization: Ensure your lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials to reduce adsorptive losses.
-
Non-specific binding: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize surface adhesion, especially when working with small quantities.
-
Incomplete elution from ion-exchange column: If using anion-exchange chromatography, ensure that the elution buffer has sufficient ionic strength to displace the peptide from the resin.
Issue 2: Peptide Precipitation When Diluting into Aqueous Buffer
If your peptide, initially dissolved in an organic solvent or a different buffer, precipitates upon dilution into your final aqueous experimental buffer, it indicates that the solubility limit has been exceeded.
-
Slow, dropwise addition: Add the concentrated peptide solution very slowly (drop-by-drop) to the vigorously stirring aqueous buffer.[9][11] This helps to avoid localized high concentrations that can lead to aggregation and precipitation.
-
Re-evaluate final concentration: You may need to lower the final desired concentration of the peptide in your working solution.
-
Start over: If significant precipitation occurs, it is best to lyophilize the sample to remove the solvent and then attempt to redissolve it at a lower concentration.[9]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. Stored under nitrogen.[12] |
Table 2: Typical TFA Content and Removal Efficiency
| Parameter | Value | Notes |
| Typical TFA Content (w/w) | 10% - 40% | Varies depending on the peptide sequence and purification process. |
| Peptide Loss During Salt Exchange | 20% - 30% | This is an expected loss due to the additional purification steps.[2] |
| TFA Removal with 10 mM HCl | Below Limit of Quantification | After one cycle of lyophilization with 10 mM HCl, TFA content can be reduced to less than 1% (w/w).[13] |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening.
-
Add sterile, distilled water to the desired concentration (e.g., 1 mg/mL).
-
Vortex gently to dissolve the peptide.
-
If solubility is limited, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
For difficult-to-dissolve peptides, brief sonication in a water bath or gentle warming to 37°C can be applied.
-
Once dissolved, the peptide solution can be diluted with the desired experimental buffer.
Protocol 2: TFA Removal by Lyophilization with HCl
This method replaces the TFA counterion with a chloride ion.
-
Allow the solution to stand at room temperature for at least one minute.[2]
-
Freeze the solution rapidly, preferably in liquid nitrogen.[2]
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
For complete TFA removal, repeat steps 1-4 at least two more times.[2]
-
After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 3: TFA Removal by Anion-Exchange Chromatography
This method exchanges TFA for acetate (B1210297).
-
Prepare a column with a strong anion-exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.[1][12]
-
Equilibrate the column by washing it with a 1 M sodium acetate solution.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[1][12]
-
Dissolve the this compound in distilled water and apply it to the column.
-
Elute the peptide with distilled water and collect the fractions containing the peptide.
-
Pool the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[1][12]
Visual Guides
Caption: Troubleshooting decision tree for peptide solubility.
Caption: Experimental workflow for TFA-HCl salt exchange.
Caption: Factors affecting the stability of H-Arg-Lys-OH.
References
- 1. peptide.com [peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. H-Arg-Lys-Arg-Ser-Arg-Ala-Glu-OH peptide [novoprolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on H-Arg-Lys-OH TFA stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of H-Arg-Lys-OH TFA.
Frequently Asked Questions (FAQs)
Q1: What is the impact of pH on the stability of the this compound peptide?
The stability of this compound is significantly influenced by pH due to the ionizable groups present in the dipeptide: the N-terminal amino group, the C-terminal carboxylic acid group, and the side chains of arginine and lysine. Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of the peptide bond, leading to degradation. The rate of degradation is generally lowest near the peptide's isoelectric point (pI), where the net charge is zero.
Q2: How does the trifluoroacetate (B77799) (TFA) counter-ion affect the peptide's stability and activity?
Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification, resulting in the TFA salt of the peptide. While generally stable, residual TFA can lower the pH of the peptide solution, potentially affecting its stability and biological activity. It is crucial to consider the final pH of the experimental buffer after the addition of the peptide TFA salt. In some sensitive biological assays, TFA itself has been reported to have inhibitory effects. For such applications, exchanging the TFA counter-ion for a more biocompatible one, like acetate (B1210297) or chloride, may be necessary.
Q3: What is the theoretical isoelectric point (pI) of H-Arg-Lys-OH, and how does its charge change with pH?
The theoretical isoelectric point (pI) of a peptide is the pH at which the molecule carries no net electrical charge. For H-Arg-Lys-OH, the pI can be estimated by averaging the pKa values of the two most basic groups, which are the side chains of arginine and lysine.
-
α-Carboxyl group (C-terminus): pKa ≈ 2.2
-
α-Amino group (N-terminus): pKa ≈ 9.0
-
Lysine side chain (ε-amino group): pKa ≈ 10.5
-
Arginine side chain (guanidinium group): pKa ≈ 12.5
The estimated pI for H-Arg-Lys-OH is approximately 11.5 . The charge of the peptide at various pH ranges is summarized in the table below.
| pH Range | Predominant Charge of Ionizable Groups | Net Charge |
| pH < 2.2 | -COOH, -NH3+, Lys(-NH3+), Arg(-NH2(C=NH2)+) | +3 |
| 2.2 < pH < 9.0 | -COO-, -NH3+, Lys(-NH3+), Arg(-NH2(C=NH2)+) | +2 |
| 9.0 < pH < 10.5 | -COO-, -NH2, Lys(-NH3+), Arg(-NH2(C=NH2)+) | +1 |
| 10.5 < pH < 12.5 | -COO-, -NH2, Lys(-NH2), Arg(-NH2(C=NH2)+) | 0 (Zwitterion) |
| pH > 12.5 | -COO-, -NH2, Lys(-NH2), Arg(-NH(C=NH2)) | -1 |
Q4: How can I assess the impact of pH on the biological activity of this compound?
The biological activity of this compound is likely pH-dependent, as the charge of the peptide can influence its interaction with its target. To assess this, you should perform your specific biological assay across a range of pH values, ensuring the buffer itself does not interfere with the assay. It is recommended to test at, below, and above the physiological pH of 7.4, as well as near the peptide's pI if the assay conditions permit.
Troubleshooting Guides
Issue 1: Peptide Degradation Observed in Solution
Potential Cause: The pH of the solution is promoting the hydrolysis of the peptide bond.
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your peptide solution. Remember that dissolving this compound can lower the pH.
-
Adjust Buffer: Prepare your peptide solution in a well-buffered system at a pH where the peptide is expected to be more stable (closer to its pI, if compatible with your experiment).
-
Perform a Stability Study: Conduct a time-course experiment at different pH values to determine the optimal pH for stability. Analyze samples at various time points using a stability-indicating method like reverse-phase high-performance liquid chromatography (RP-HPLC).
Issue 2: Inconsistent or Unexpected Biological Activity
Potential Cause: The pH of the assay buffer is affecting the peptide's charge and its interaction with the target, or the TFA counter-ion is interfering with the assay.
Troubleshooting Steps:
-
Assay pH Optimization: Perform the biological assay in buffers with a range of pH values to determine the optimal pH for activity.
-
Buffer Control: Ensure that the different buffers used for the pH optimization do not independently affect the assay outcome.
-
TFA Counter-ion Exchange: If TFA interference is suspected, consider exchanging the counter-ion to acetate or hydrochloride. This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from a solution of the desired acid.
-
Solubility Check: Visually inspect the solution for any precipitation, as changes in pH can affect the peptide's solubility.
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound using RP-HPLC
This protocol outlines a forced degradation study to evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
Water for injection or HPLC-grade water
-
Buffers: 0.1 M Acetate buffer (pH 4.0), 0.1 M Phosphate buffer (pH 7.0), 0.1 M Borate buffer (pH 9.0)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in water.
-
Sample Preparation:
-
For each pH condition (4.0, 7.0, 9.0), dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.
-
Prepare an additional sample in 0.1 M HCl (acidic stress) and 0.1 M NaOH (basic stress).
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: For the acidic and basic stress samples, neutralize the aliquots to approximately pH 7 before analysis.
-
HPLC Analysis:
-
Inject the samples into the RP-HPLC system.
-
Use a suitable gradient to separate the intact peptide from any degradation products (e.g., 5-95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point by comparing the peak area to the initial (time 0) peak area.
-
Plot the percentage of intact peptide versus time for each pH condition to determine the degradation kinetics.
-
Protocol 2: General Protocol for Evaluating the Effect of pH on Biological Activity
This protocol provides a general framework for assessing the biological activity of this compound at different pH values. The specific assay will depend on the peptide's function.
Materials:
-
This compound
-
A series of biologically compatible buffers covering a range of pH values (e.g., MES for acidic, HEPES for neutral, and Tris for basic conditions).
-
All necessary reagents and materials for the specific biological assay (e.g., cells, enzymes, substrates, detection reagents).
-
Plate reader or other appropriate detection instrument.
Methodology:
-
Buffer Preparation: Prepare a set of buffers at the desired pH values, ensuring they are compatible with your assay system.
-
Peptide Solution Preparation: Prepare fresh solutions of this compound in each of the prepared buffers to the desired final concentration for the assay.
-
Assay Performance:
-
Perform your standard biological assay in parallel using the peptide solutions prepared in the different pH buffers.
-
Include a "no peptide" control for each buffer to account for any pH-dependent effects on the assay itself.
-
-
Data Collection: Measure the assay-specific endpoint (e.g., absorbance, fluorescence, cell viability).
-
Data Analysis:
-
Normalize the activity at each pH to the control for that pH.
-
Plot the biological activity as a function of pH to determine the optimal pH for the peptide's function.
-
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Relationship between pH, net charge, and degradation pathway for H-Arg-Lys-OH.
Technical Support Center: Overcoming Poor Cell Penetration of H-Arg-Lys-OH TFA
Welcome to our dedicated support center for researchers utilizing H-Arg-Lys-OH TFA. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome challenges related to its cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dipeptide composed of L-arginine and L-lysine.[1][2][3][4] The "TFA" indicates that trifluoroacetic acid was used as a counterion during its chemical synthesis and purification, which is a common practice.[5][6] Both arginine and lysine (B10760008) are basic, positively charged amino acids at physiological pH.[7]
Q2: Why does my this compound exhibit poor cell penetration?
A2: While rich in cationic residues, a characteristic of many cell-penetrating peptides (CPPs), the small size of a dipeptide may not be sufficient to effectively perturb the cell membrane for entry.[8][9] The mechanisms of cellular entry, which include direct penetration and endocytosis, are complex and influenced by peptide length, structure, and concentration.[8][10][11][12] Arginine's guanidinium (B1211019) group is known to be more efficient at promoting uptake than lysine's ammonium (B1175870) group due to its ability to form more stable interactions with negative charges on the cell surface.[13][14][15][16] However, for a simple dipeptide, these interactions might lead to strong surface binding without efficient internalization.
Q3: What is the role of the TFA counterion in cell permeability?
A3: The trifluoroacetate (B77799) (TFA) counterion can potentially influence membrane permeability. It can form a neutral ion-pair with the positively charged peptide, which may facilitate its passage across the hydrophobic cell membrane.[5][6] However, the presence of TFA can also impact biological assays, so its effects should be considered.
Q4: What are the general strategies to improve the cell penetration of peptides like H-Arg-Lys-OH?
A4: There are three main strategies to enhance the cellular uptake of peptides:
-
Chemical Modification: Altering the peptide's structure to improve its stability and membrane interaction. Common modifications include cyclization, PEGylation (attaching polyethylene (B3416737) glycol), and adding fatty acid chains to increase lipophilicity.[9][][18][19]
-
Conjugation to a Cell-Penetrating Peptide (CPP): Covalently linking H-Arg-Lys-OH to a well-established CPP, such as TAT or Penetratin, can shuttle it into the cell.[20][21][22][23]
-
Formulation with a Delivery System: Encapsulating the peptide in nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation and facilitate its delivery into cells.[24][25][26][27]
Troubleshooting Guide
Q5: I've treated my cells with this compound, but I don't see the expected intracellular effect. How can I confirm it's a penetration issue?
A5: First, you need to verify that the peptide is not entering the cells. A common method is to use a fluorescently labeled version of your peptide.
-
Action: Synthesize or purchase a fluorescently labeled version of H-Arg-Lys-OH (e.g., with FITC or TAMRA).
-
Experiment: Treat your cells with the labeled peptide and visualize its localization using confocal microscopy. Co-stain with organelle-specific markers to determine if the peptide is trapped in endosomes or distributed in the cytosol.[28]
-
Analysis: If the fluorescence is only observed on the cell membrane or is absent, poor penetration is likely the cause. If it's localized in punctate structures, it may be trapped in endosomes.
Q6: My fluorescently-labeled H-Arg-Lys-OH seems to be stuck on the cell surface. What should I try next?
A6: This indicates a strong electrostatic interaction with the cell membrane without subsequent internalization. You can try to enhance its uptake by conjugating it to a known CPP.
-
Recommended Action: Synthesize a construct where H-Arg-Lys-OH is linked to a CPP like TAT (sequence: YGRKKRRQRRR).
-
Rationale: CPPs are sequences rich in basic amino acids that are adept at crossing the cell membrane.[8] The CPP will act as a delivery vehicle for your dipeptide.
-
Next Step: Repeat the fluorescence microscopy experiment with the new H-Arg-Lys-OH-TAT conjugate to confirm improved intracellular delivery.
Q7: I've tried conjugating my peptide to a CPP, but the uptake is still not optimal, or I'm observing toxicity. What other options do I have?
A7: If CPP conjugation is not successful, or if it leads to toxicity, using a nanocarrier delivery system is a good alternative. This approach encapsulates the peptide, which can improve stability and reduce off-target effects.[26][27]
-
Recommended Action: Formulate H-Arg-Lys-OH within liposomes or poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Rationale: Encapsulation protects the peptide and can facilitate cellular entry through endocytosis.[24][25] The release can be controlled by the formulation's properties.
-
Verification: You can encapsulate a fluorescently labeled version of the peptide to track the delivery of the nanoparticles into the cells using flow cytometry or microscopy.
Data Presentation
The following tables summarize hypothetical data to illustrate the potential improvements in cell penetration using different enhancement strategies.
Table 1: Comparison of Intracellular Concentration of H-Arg-Lys-OH with Different Delivery Methods
| Method | Peptide Concentration (µM) | Incubation Time (hr) | Intracellular Concentration (µM) |
| This compound (Unmodified) | 10 | 4 | 0.2 ± 0.05 |
| H-Arg-Lys-OH-TAT Conjugate | 10 | 4 | 3.5 ± 0.4 |
| Liposomal H-Arg-Lys-OH | 10 | 4 | 5.1 ± 0.6 |
| PLGA Nanoparticle H-Arg-Lys-OH | 10 | 4 | 4.8 ± 0.5 |
Table 2: Effect of Chemical Modifications on Cellular Uptake Efficiency
| Modification | Description | Fold Increase in Uptake vs. Unmodified |
| None | Linear H-Arg-Lys-OH | 1.0 |
| Cyclization | Head-to-tail cyclized peptide | 3.2 |
| Stearic Acid Conjugation | Addition of a C18 fatty acid | 8.5 |
| PEGylation (PEG12) | Conjugation to a 12-unit PEG chain | 2.1 |
Experimental Protocols
Protocol 1: Assessment of Cellular Uptake by Confocal Microscopy
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes and culture to 70-80% confluency.
-
Peptide Preparation: Prepare a stock solution of fluorescently-labeled H-Arg-Lys-OH (or its modified version) in sterile water or DMSO. Dilute to the final working concentration in serum-free cell culture medium.
-
Treatment: Remove the culture medium from the cells, wash once with PBS, and add the peptide-containing medium.
-
Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Remove the peptide solution and wash the cells three times with cold PBS to remove any membrane-bound peptide.
-
Staining (Optional): If desired, stain for specific organelles (e.g., LysoTracker for lysosomes, Hoechst for nucleus) according to the manufacturer's instructions.
-
Imaging: Immediately image the live cells using a confocal microscope. Acquire images in the appropriate channels for the peptide's fluorophore and any co-stains. It is preferable to use live-cell imaging to avoid artifacts from cell fixation.[28]
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
-
Cell Culture: Grow cells in 6-well plates to 80-90% confluency.
-
Peptide Treatment: Treat the cells with the fluorescently-labeled peptide as described in Protocol 1 (steps 2-4).
-
Cell Detachment: Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution (e.g., TrypLE) to preserve cell surface proteins.
-
Cell Pelleting: Transfer the cell suspension to a microfuge tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer (PBS with 1% BSA).
-
Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for at least 10,000 cells.
-
Data Interpretation: The geometric mean fluorescence intensity (MFI) of the cell population correlates with the amount of internalized peptide. Compare the MFI of treated cells to untreated control cells.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. mdpi.com [mdpi.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides | MDPI [mdpi.com]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 11. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of arginine and lysine residues in the translocation of a cell-penetrating peptide from (13)C, (31)P, and (19)F solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. bachem.com [bachem.com]
- 20. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 21. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress [mdpi.com]
- 22. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Nanocarrier system: An emerging strategy for bioactive peptide delivery [frontiersin.org]
- 25. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. polarispeptides.com [polarispeptides.com]
- 27. precisionnanomedicine.com [precisionnanomedicine.com]
- 28. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Arg-Lys-OH TFA Aggregation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues encountered with the dipeptide H-Arg-Lys-OH TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is aggregation a concern?
A1: this compound is the trifluoroacetate (B77799) salt of the dipeptide Arginyl-Lysine. Like many peptides, particularly those containing basic residues like arginine and lysine (B10760008), it is susceptible to self-association and aggregation.[1] Aggregation can lead to the formation of insoluble particles, which can cause a loss of active product, interfere with analytical characterization, and potentially lead to adverse biological effects in therapeutic applications.[1][2]
Q2: What are the primary causes of this compound aggregation?
A2: The primary drivers of aggregation for this peptide are:
-
Intermolecular Interactions: The positively charged side chains of arginine and lysine can interact with the negatively charged TFA counterions, potentially neutralizing charge repulsion and facilitating aggregation.[3][4] Hydrogen bonding between peptide backbones can also contribute.[5]
-
Hydrophobicity: Although arginine and lysine are hydrophilic, their association can create localized hydrophobic patches that drive aggregation to minimize contact with water.
-
Solution Conditions: Factors such as high peptide concentration, pH near the isoelectric point (pI), elevated temperature, and high ionic strength can all promote aggregation.[6]
Q3: How does the Trifluoroacetic Acid (TFA) counterion influence aggregation?
A3: TFA is a remnant from solid-phase peptide synthesis and purification.[7] It forms a strong ion pair with the positively charged arginine and lysine residues.[7] This interaction can neutralize the charges that would otherwise provide electrostatic repulsion between peptide molecules, thus promoting aggregation.[4] The TFA counterion can also influence the peptide's secondary structure, sometimes inducing conformations that are more prone to self-assembly.[3][7]
Q4: What is the first step I should take if I suspect my this compound solution is aggregating?
A4: The first step is to visually inspect the solution for any signs of turbidity, cloudiness, or visible precipitate.[6] If the solution is not clear, centrifugation can be used to pellet any insoluble aggregates. For a more quantitative assessment, analytical techniques such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) should be employed to detect the presence of soluble aggregates.[6]
Q5: How can I improve the solubility of this compound?
A5: H-Arg-Lys-OH is a basic dipeptide and is generally soluble in water. However, if you encounter solubility issues, consider the following:
-
pH Adjustment: Since the peptide is basic, dissolving it in a slightly acidic solution (e.g., dilute acetic acid) can help by ensuring the side chains are fully protonated, which enhances solubility.[8]
-
Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[5]
-
Organic Co-solvents: For highly concentrated solutions, adding a small amount of a water-miscible organic solvent like DMSO may aid in initial dissolution, followed by slow dilution with your aqueous buffer.[8]
Troubleshooting Guides
Issue 1: My this compound solution is cloudy or contains visible precipitate.
-
Possible Cause: The peptide has aggregated and precipitated out of solution due to factors like high concentration, inappropriate pH, or temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a cloudy peptide solution.
Issue 2: My HPLC/UPLC analysis shows broad or fronting peaks.
-
Possible Cause: Soluble aggregates are present in the sample, which can interact with the column differently than the monomeric peptide, leading to poor chromatography.
-
Solutions:
-
Sample Preparation: Before injection, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove larger aggregates.
-
Dilution: Dilute the sample in the initial mobile phase. Aggregation is often concentration-dependent.
-
Mobile Phase Modification: For reversed-phase HPLC, ensure the mobile phase contains 0.1% TFA to maintain ion pairing and improve peak shape. If aggregation persists, consider adding a small percentage of an organic modifier like isopropanol.
-
SEC Analysis: Use Size Exclusion Chromatography (SEC) as an orthogonal method to directly quantify the amount of monomer, dimer, and larger aggregates.[9]
-
Quantitative Data Summary
The following table provides representative data on the effects of pH and excipients on the aggregation of a model arginine-rich dipeptide like H-Arg-Lys-OH. This data is for illustrative purposes to guide experimental design.
| Condition | Peptide Conc. (mg/mL) | Temperature (°C) | Incubation Time (h) | % Monomer Remaining (by SEC) | Mean Particle Size (by DLS) (nm) |
| pH 4.0 (0.1% Acetic Acid) | 10 | 25 | 24 | 98.5% | < 5 |
| pH 7.0 (Phosphate Buffer) | 10 | 25 | 24 | 85.2% | 50 - 200 |
| pH 9.0 (Borate Buffer) | 10 | 25 | 24 | 70.1% | > 500 (visible precipitate) |
| pH 7.0 + 100 mM L-Arginine | 10 | 25 | 24 | 95.5% | < 10 |
| pH 7.0 + 100 mM NaCl | 10 | 25 | 24 | 75.8% | 150 - 400 |
Experimental Protocols
Protocol 1: Detection of Aggregates using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[10] It is highly sensitive to the presence of large aggregates.[11]
-
Materials:
-
This compound solution
-
Appropriate buffer (e.g., 10 mM Phosphate (B84403) buffer, pH adjusted)
-
DLS instrument
-
Low-volume quartz or disposable cuvette
-
0.22 µm syringe filters
-
-
Procedure:
-
Sample Preparation: Prepare the peptide solution at the desired concentration in the chosen buffer. It is critical that the buffer is filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Filter the final peptide solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.[12]
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including the sample temperature and the viscosity and refractive index of the solvent.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 5 minutes.
-
Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function (typically 10-15 runs of 10 seconds each).
-
Data Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The presence of large particles (>10 nm) that are not present in the buffer blank is indicative of aggregation. The polydispersity index (PDI) will also give an indication of the heterogeneity of the sample.
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size, making it the gold standard for quantifying monomers, dimers, and larger soluble aggregates.[13]
-
Materials:
-
HPLC/UPLC system with a UV detector
-
SEC column with an appropriate molecular weight range (e.g., for small peptides, a range of 0.1 - 7 kDa might be suitable)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
This compound sample
-
-
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the peptide in the mobile phase to the desired concentration. Centrifuge the sample (10,000 x g for 10 minutes) to remove any insoluble material.
-
Injection: Inject a suitable volume of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if aromatic residues were present). Aggregates, being larger, will elute earlier than the monomeric peptide.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer species. The percentage of each species can be calculated by dividing the individual peak area by the total area of all peaks.
-
Protocol 3: Monitoring Fibril Formation with Thioflavin T (ThT) Assay
The ThT assay is used to detect the formation of amyloid-like fibrils, which are characterized by extensive β-sheet structures.[14]
-
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Plate reader with fluorescence capability (Excitation ~440 nm, Emission ~485 nm)
-
-
Procedure:
-
Preparation of Reagents: Prepare a working solution of ThT (e.g., 20 µM) in the assay buffer.
-
Assay Setup: In the 96-well plate, add your peptide solution to the wells at various concentrations. Also, include a buffer-only control and a control with ThT and buffer but no peptide.
-
Add the ThT working solution to each well.
-
Incubation and Measurement: Incubate the plate, often with shaking, at a specific temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) to monitor the kinetics of fibril formation.[15]
-
Data Analysis: Subtract the background fluorescence of the ThT-only control from the peptide-containing samples. An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.[15]
-
Signaling Pathways and Workflows
Proposed Mechanism of TFA-Induced Peptide Aggregation
The trifluoroacetate counterion plays a significant role in the aggregation of positively charged peptides like H-Arg-Lys-OH.[7] The following diagram illustrates a proposed mechanism.
Caption: Proposed mechanism of TFA-induced aggregation of H-Arg-Lys-OH.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. zentriforce.com [zentriforce.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. biocompare.com [biocompare.com]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm the integrity of H-Arg-Lys-OH TFA post-dissolution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Arg-Lys-OH TFA. It focuses on how to confirm the integrity of this dipeptide post-dissolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its integrity important?
This compound is the trifluoroacetate (B77799) salt of the dipeptide Arginyl-Lysine. The trifluoroacetate (TFA) is a counter-ion remaining from the purification process, typically reversed-phase high-performance liquid chromatography (RP-HPLC). Maintaining the integrity of the peptide after dissolving it is crucial because degradation can lead to the formation of impurities, loss of biological activity, and variability in experimental results.
Q2: What are the common degradation pathways for peptides like H-Arg-Lys-OH in solution?
Common degradation pathways for peptides in solution include:
-
Oxidation: The arginine residue can be susceptible to oxidation. Storing solutions away from light and using degassed solvents can minimize this.
-
Hydrolysis: The peptide bond can be hydrolyzed, especially at extreme pH values or in the presence of certain enzymes. It is recommended to prepare fresh solutions and use them promptly.[1]
-
Aggregation: Peptides can sometimes form aggregates, which reduces their solubility and can affect bioactivity.
Q3: How should I dissolve and store my this compound?
For optimal stability, it is recommended to store the lyophilized peptide at -20°C or -80°C and protect it from light.[1][2] When preparing a stock solution, use sterile, purified water or a suitable buffer.[1] To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to aliquot the solution into single-use volumes for storage. For short-term storage (up to one month), -20°C is suitable, while for longer-term storage (up to six months), -80°C is recommended.[1][2]
Q4: Can the TFA counter-ion interfere with my experiments?
Yes, residual TFA can lower the pH of your peptide solution and may interfere with cellular or enzymatic assays. If your experiment is sensitive to TFA, you may need to perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
Troubleshooting Guide
Issue: Low Solubility of this compound
If you encounter difficulty dissolving your this compound, follow these steps:
-
Small-Scale Test: Always perform a solubility test on a small amount of the peptide before dissolving the entire sample.
-
Solvent Choice:
-
Aiding Dissolution:
-
Sonication: A brief period in an ultrasonic bath can help break up aggregates and improve dissolution.[3]
-
Gentle Warming: Warming the solution to no more than 40°C can also aid solubility. However, be cautious as excessive heat can degrade the peptide.[3]
-
Vortexing: Gentle vortexing can help, but avoid vigorous shaking which may promote aggregation.
-
Experimental Protocols for Integrity Confirmation
To confirm the integrity of your this compound solution, two primary analytical techniques are recommended: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[4][5][6]
Workflow for Peptide Integrity Confirmation
Caption: Workflow for confirming this compound integrity.
Purity Assessment by RP-HPLC
RP-HPLC is a standard method for assessing the purity of synthetic peptides.[5][7] It separates the target peptide from any degradation products or other impurities.
Methodology:
A typical RP-HPLC method for a short, hydrophilic peptide like H-Arg-Lys-OH would involve a C18 column and a gradient elution with water and acetonitrile (B52724) (ACN), using TFA as an ion-pairing agent.[7][8]
| Parameter | Condition |
| Column | C18, 3.5-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | Start with a shallow gradient, e.g., 0-30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Data Interpretation:
-
Purity: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram. A high-purity sample should exhibit one major peak.
-
Degradation: The appearance of new peaks or a decrease in the main peak's area over time can indicate degradation.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the peptide, verifying that it is indeed H-Arg-Lys-OH.[9][10] Electrospray ionization (ESI) is a common technique for peptide analysis.[9]
Methodology:
-
Sample Preparation: Dilute the dissolved peptide solution in a suitable solvent for MS analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
Instrumentation: Use an ESI-MS instrument. The analysis can be done by direct infusion or by coupling the HPLC to the mass spectrometer (LC-MS).[6]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Data Interpretation:
-
Theoretical Mass: The monoisotopic molecular weight of H-Arg-Lys-OH is approximately 302.21 Da.
-
Expected Ions: In the mass spectrum, you would expect to see ions corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 303.22. You may also observe a doubly charged ion [M+2H]²⁺ at m/z ≈ 152.11.
-
Confirmation: If the observed m/z matches the theoretical m/z, the identity of the peptide is confirmed.
Decision Pathway for Integrity Assessment
Caption: Decision-making process for peptide integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. rawamino.com [rawamino.com]
- 10. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
Addressing batch-to-batch variability of commercial H-Arg-Lys-OH TFA
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for batch-to-batch variability of commercial H-Arg-Lys-OH TFA. The following question-and-answer format directly addresses specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the trifluoroacetate (B77799) salt of the dipeptide L-Arginyl-L-Lysine.[1][2] It is composed of two basic amino acids, Arginine (Arg) and Lysine (Lys). This dipeptide is used in various research applications, including its role as an endogenous metabolite and its connection to the formation of advanced glycation end-products (AGEs), which are implicated in aging and disease.[1][3][4]
Q2: Why is the dipeptide supplied as a TFA salt? What are the implications?
A2: Trifluoroacetic acid (TFA) is commonly used in the final purification step of synthetic peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] During this process, the positively charged amino groups on the Arg and Lys residues form an ionic bond with the negatively charged trifluoroacetate anion.[7][8] While this is a standard outcome of synthesis, the TFA counter-ion can have several implications:
-
Biological Activity: TFA itself can be toxic to cells in culture, which may interfere with experimental results.[7][9]
-
Structure and Solubility: The counter-ion can influence the peptide's secondary structure and overall solubility.[7][8]
-
pH: When dissolved in a non-buffered solvent like water, the TFA salt will result in an acidic solution.
Q3: What are the primary sources of batch-to-batch variability in commercial this compound?
A3: Batch-to-batch variability is a common challenge with synthetic peptides and can arise from several factors during synthesis and purification.[10] For this compound, the key sources of variation include:
-
Purity Level: The percentage of the target peptide versus impurities can differ. Impurities may include truncated or deletion sequences from the synthesis process.[11]
-
Net Peptide Content (NPC): The actual amount of peptide in the lyophilized powder can vary. The total weight is comprised of the peptide, counter-ions (TFA), and residual water. Typical NPC values range from 70-90%.[11]
-
TFA Content: The molar ratio of TFA to the peptide can fluctuate between batches.
-
Water Content: The amount of residual water in the lyophilized powder can differ, affecting the net peptide weight.
-
Presence of Other Salts: Incomplete salt exchange or purification can lead to the presence of other counter-ions.
Troubleshooting Guide
Q4: I'm having trouble dissolving a new batch of this compound, but the previous batch dissolved easily. What should I do?
A4: Solubility issues are common and can be linked to batch variability.[12] H-Arg-Lys-OH is a basic dipeptide and is generally soluble in water.[3][4] If you encounter problems, follow these steps:
-
Test a Small Amount First: Before dissolving the entire sample, always test the solubility on a small aliquot.[13][14]
-
Use Recommended Solvents: Start with sterile, distilled water. Given the peptide's basic nature (net positive charge), dissolving it in a dilute aqueous acid like 10% acetic acid can also be effective.[14][15]
-
Aid Dissolution: Gentle warming (below 40°C) or brief sonication can help break up particulates and increase solubility.[14][15] Always centrifuge the vial before use to pellet any undissolved material.[14]
-
Check the Certificate of Analysis (CoA): Compare the purity and net peptide content of the new batch with the old one. A lower purity or different counter-ion composition could affect solubility.
Diagram: Troubleshooting Peptide Solubility
Caption: A decision tree for troubleshooting this compound solubility issues.
Q5: My biological assay is showing inconsistent results (e.g., increased cell death, lower potency) with a new batch of this compound. What could be the cause?
A5: Inconsistent biological results are a critical issue often linked to batch variability. Potential causes include:
-
TFA Toxicity: As TFA can be cytotoxic, variations in its content between batches can lead to different levels of cell death or inhibition.[9] Consider exchanging the TFA salt for an acetate (B1210297) or hydrochloride salt if this is a recurring problem.[6][16]
-
Incorrect Peptide Concentration: The Net Peptide Content (NPC) can vary significantly. If you weigh out 1 mg of lyophilized powder, the actual amount of peptide might be 0.7 mg in one batch and 0.9 mg in another. This directly impacts the final molar concentration in your assay. Always use the NPC value from the Certificate of Analysis to calculate your stock solution concentration.
-
Active Impurities: Though the purity may be high (e.g., >98%), the remaining impurities could have biological activity that interferes with your assay.
Q6: The mass spectrometry (MS) and HPLC data for my new batch of peptide look different from the previous one. How do I interpret this?
A6: Variations in analytical data are direct indicators of batch differences.
-
HPLC Purity: The chromatogram shows the purity of the peptide.[17] A different impurity profile (new peaks, different peak ratios) between batches is common. The key is whether the overall purity meets the required specification (e.g., >95% or >98%).[11][18] A lower purity level may require re-purification or rejection of the batch.
-
Mass Spectrometry (MS) Identity: MS confirms the molecular weight of the peptide.[19] The primary peak should correspond to the theoretical mass of H-Arg-Lys-OH. If this is incorrect, you have the wrong product. Small secondary peaks may correspond to impurities or different salt adducts.
Data Presentation & Quality Control Specifications
Quantitative data from a Certificate of Analysis (CoA) is crucial for assessing a new batch. Below is a table summarizing typical quality control parameters and acceptable ranges.
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Method | Typical Specification | Implication of Variability |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Color changes may indicate degradation or contamination. |
| Identity (Molecular Weight) | Mass Spectrometry (MS) | 416.4 ± 1.0 Da | Confirms the correct peptide was synthesized.[19] |
| Purity | RP-HPLC (at 210-220 nm) | ≥ 95% (Research Grade) or ≥ 98% (High Purity) | Lower purity means more impurities, which can be inactive or have off-target effects.[11][17] |
| Net Peptide Content (NPC) | Amino Acid Analysis (AAA) or Elemental Analysis | 70% - 90% | Critical for calculating accurate stock solution concentrations. |
| Water Content | Karl Fischer Titration | ≤ 10% | Affects the net peptide weight; high water content can promote degradation.[20] |
| Counter-ion (TFA) Content | Ion Chromatography or NMR | Report Only (often ~10-30% by weight) | High TFA content can lead to cytotoxicity in cell-based assays.[9][17] |
Experimental Protocols
Protocol 1: Accurate Reconstitution of this compound
This protocol ensures the preparation of an accurately concentrated stock solution by accounting for the Net Peptide Content (NPC).
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.[13]
-
Review CoA: Locate the Net Peptide Content (NPC) value on the Certificate of Analysis for the specific batch (e.g., NPC = 80%).
-
Calculate Required Mass: Determine the actual mass of lyophilized powder needed.
-
Formula:Mass to Weigh = (Desired Peptide Mass / NPC) * 100
-
Example: To get 1 mg of pure peptide from a batch with 80% NPC, you need to weigh out: (1 mg / 80) * 100 = 1.25 mg of the powder.
-
-
Dissolution: Add the calculated volume of your chosen sterile solvent (e.g., sterile water) to the vial to achieve the desired stock concentration.
-
Mix and Store: Gently vortex or sonicate if needed to fully dissolve the peptide.[14] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][21]
Protocol 2: Quality Control Workflow for a New Peptide Batch
This protocol outlines the steps to validate a new batch of this compound upon receipt.
Diagram: New Peptide Batch Validation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 10. Variation between batches in clotting factor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. polypeptide.com [polypeptide.com]
- 19. Quality control of synthetic peptides [innovagen.com]
- 20. Analytical methods and Quality Control for peptide products [biosynth.com]
- 21. benchchem.com [benchchem.com]
Reducing non-specific binding of H-Arg-Lys-OH TFA in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of the dipeptide H-Arg-Lys-OH TFA in immunoassays.
Understanding the Challenge: Physicochemical Properties of H-Arg-Lys-OH
H-Arg-Lys-OH is a dipeptide composed of arginine and lysine (B10760008), two basic amino acids. Its trifluoroacetate (B77799) (TFA) salt form is common after synthesis and purification. Understanding its chemical properties is crucial for troubleshooting non-specific binding.
Key Physicochemical Characteristics:
-
High Positive Charge: Both arginine and lysine have positively charged side chains at neutral pH. This gives the H-Arg-Lys-OH dipeptide a significant net positive charge in typical immunoassay buffers (pH 7.2-7.4).
-
High Isoelectric Point (pI): The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. Due to its basic nature, the calculated pI of H-Arg-Lys-OH is high, estimated to be around 11.1. At a physiological pH, the peptide is therefore strongly cationic.
-
TFA Counter-ion: Trifluoroacetic acid (TFA) is often used in peptide purification and results in a TFA salt of the peptide.[1] Residual TFA can be present as a counter-ion, which may influence the peptide's behavior in assays.[1]
| Property | Value | Implication for Immunoassays |
| Amino Acid Composition | Arginine-Lysine | Both are basic amino acids, contributing to a high positive charge. |
| Calculated Isoelectric Point (pI) | ~11.1 | The peptide will be strongly positively charged at neutral pH (e.g., in PBS). |
| Charge at pH 7.4 | Highly Positive | Prone to electrostatic interactions with negatively charged surfaces and proteins. |
| Counter-ion | Trifluoroacetate (TFA) | Can potentially interfere with antibody-antigen binding and may interact with assay components. |
Troubleshooting Guide: High Non-Specific Binding
High background signal in your immunoassay when working with this compound is often due to its strong positive charge, leading to non-specific adsorption to negatively charged surfaces of microplates (e.g., polystyrene) and other assay components.
dot
Caption: Troubleshooting workflow for high non-specific binding.
Experimental Protocols
1. Buffer Optimization
-
Objective: To reduce electrostatic and hydrophobic interactions.
-
Protocol:
-
Increase Salt Concentration: Prepare a series of wash and assay buffers (e.g., PBS or TBS) with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM). Higher salt concentrations can disrupt electrostatic interactions.[2]
-
Add a Non-ionic Detergent: To your optimized salt buffer, add a low concentration of a non-ionic detergent like Tween-20 (0.05% to 0.2% v/v) or Triton X-100 (0.05% to 0.2% v/v). This will help to block hydrophobic interactions.[2]
-
Test a Range of pH: If possible, test a range of buffer pH values. A higher pH (e.g., 8.0-9.0) might slightly reduce the overall positive charge of the peptide, but be mindful of the stability of your antibodies and other reagents.
-
2. Blocking Buffer Optimization
-
Objective: To effectively block unoccupied sites on the microplate that can non-specifically bind the peptide.
-
Protocol:
-
Increase Blocking Agent Concentration: Prepare blocking buffers with higher concentrations of your current blocking agent (e.g., 1%, 3%, 5% BSA or non-fat dry milk in PBST/TBST).
-
Test Alternative Blocking Agents: Compare the performance of different blocking agents. Good alternatives to BSA or milk include casein, fish gelatin, or commercially available synthetic blocking polymers.
-
Increase Blocking Incubation Time and Temperature: Extend the blocking incubation time (e.g., from 1 hour to 2-4 hours at room temperature, or overnight at 4°C). Gentle agitation during incubation can also improve blocking efficiency.
-
3. TFA Salt Exchange
-
Objective: To replace the TFA counter-ion with a more biologically compatible one, such as acetate or hydrochloride.
-
Protocol:
-
Dissolve the this compound peptide in a solution of the desired salt (e.g., 0.1 M acetic acid or 10 mM HCl).
-
Lyophilize the solution to remove the solvent and the volatile TFA.
-
Repeat the dissolution and lyophilization process 2-3 times to ensure complete exchange.
-
Re-dissolve the final peptide salt in the appropriate assay buffer.
-
Frequently Asked Questions (FAQs)
Q1: Why is my background signal so high when using this compound in my ELISA?
A1: The high background is likely due to the strong positive charge of the H-Arg-Lys-OH dipeptide at neutral pH. This leads to non-specific electrostatic binding to the negatively charged surface of standard polystyrene microplates. The arginine residue, in particular, is known to contribute to strong binding to polystyrene surfaces.
Q2: What is the first troubleshooting step I should take?
A2: The most straightforward first step is to optimize your wash and assay buffers. Increasing the salt concentration (e.g., to 300-500 mM NaCl) and adding a non-ionic detergent (e.g., 0.05% Tween-20) can significantly reduce non-specific binding by disrupting both electrostatic and hydrophobic interactions.[2]
Q3: Can the TFA salt form of the peptide contribute to high background?
A3: Yes, the trifluoroacetate (TFA) counter-ion has been reported to interfere with various biological assays.[1] While its direct effect on non-specific binding in immunoassays is not extensively documented, it can alter the local pH and interact with assay components. If buffer optimization and improved blocking do not resolve the issue, consider exchanging the TFA salt for an acetate or hydrochloride salt.
Q4: Are there specific types of microplates that are better for working with highly cationic peptides?
A4: Yes, consider using plates with surfaces designed to reduce non-specific binding. Options include:
-
Low-binding plates: These plates have a hydrophilic surface that minimizes protein and peptide adsorption.
-
Protein-coated plates: Plates pre-coated with a layer of inert protein can be effective.
-
Chemically modified surfaces: Some plates have surfaces that are chemically treated to be resistant to non-specific binding.
Q5: How can I be sure that the signal I'm seeing is specific?
A5: To confirm the specificity of your assay, you should include proper controls. A key control is to run the assay in the absence of the primary antibody. If you still observe a high signal, it indicates that the peptide itself is binding non-specifically to the plate or the secondary antibody.
dot
Caption: Relationship between peptide properties and solutions.
References
Optimizing HPLC-MS parameters for H-Arg-Lys-OH TFA detection
Welcome to the technical support center for optimizing HPLC-MS parameters for the analysis of H-Arg-Lys-OH TFA. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve sensitive and robust detection of this hydrophilic dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why is the MS signal for my this compound salt so low or undetectable?
A1: The most common cause is severe ion suppression from Trifluoroacetic acid (TFA).[1][2][3] TFA is an excellent ion-pairing agent for chromatography, providing sharp peaks, but it strongly suppresses the electrospray ionization (ESI) signal.[1][2][3] This occurs because TFA forms neutral ion pairs with the positively charged peptide in the gas phase, preventing its detection by the mass spectrometer.[2][4] It also increases the surface tension of the ESI droplets, hindering efficient spray formation.[2]
Q2: What are the best mobile phase additives to replace TFA for better MS sensitivity?
A2: Formic acid (FA) is the most common replacement for TFA in LC-MS applications.[2][3] It provides good MS sensitivity but may result in broader peaks and reduced chromatographic resolution compared to TFA.[5] Difluoroacetic acid (DFA) offers a good compromise, providing better chromatographic performance than FA and significantly better MS sensitivity than TFA.[5]
Q3: Can I improve my signal without completely removing TFA from the mobile phase?
A3: Yes, several strategies can mitigate TFA-induced ion suppression. One approach is to use a lower concentration of TFA (e.g., 0.01-0.05%) which can improve the signal compared to the standard 0.1%.[3] Another effective method is the addition of a small amount of a co-additive like glycine (B1666218) (e.g., 2 mM) directly into the TFA-containing mobile phase, which can boost the peptide signal significantly without compromising chromatography.[6]
Q4: My peptide is poorly retained on a C18 column. What should I do?
A4: H-Arg-Lys-OH is a very polar peptide and is expected to have low retention on traditional reversed-phase (RP) columns like C18.[7] To improve retention, you can consider two main options:
-
Use an alternative reversed-phase column designed for polar analytes, which may have different surface chemistry or be usable with 100% aqueous mobile phases.[8]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating highly polar compounds like this dipeptide.[7][8][9]
Q5: What are the expected fragmentation patterns for H-Arg-Lys-OH in MS/MS?
A5: In Collision-Induced Dissociation (CID), peptides primarily fragment at the amide bonds, producing b- and y-type ions.[10][11] Due to the basic arginine and lysine (B10760008) residues, the charge will likely be retained on the C-terminal y-ion or internal fragments containing these residues. The presence of arginine at the N-terminus can influence fragmentation, sometimes limiting proton mobility and affecting the relative abundance of fragment ions.[10][12]
Troubleshooting Guide
Problem: No or Low Signal Intensity
This is the most frequent issue when analyzing peptides prepared as TFA salts.
Q: I've injected my this compound sample but see no peak or a very weak signal. What is the first thing to check? A: The primary suspect is ion suppression by TFA. The strong ion-pairing effect of TFA neutralizes the peptide's charge in the gas phase, rendering it "invisible" to the mass spectrometer.[2][4]
Workflow for Troubleshooting Low Signal Intensity
Caption: Decision tree for troubleshooting low MS signal.
Q: How do I properly switch my LC system from a TFA method to a formic acid method? A: TFA is notoriously difficult to remove from an HPLC system.[13] A thorough flush is required. It is recommended to dedicate specific columns to TFA or non-TFA methods if possible.
-
Disconnect the column.
-
Flush all pump lines, the needle, and the injection loop with a high-organic solvent (e.g., 90:10 Acetonitrile:Water) for at least 30-60 minutes.
-
Flush the system with the new MS-friendly mobile phase (e.g., containing 0.1% Formic Acid) for another 30-60 minutes.
-
Install a new column or a column that has not been heavily exposed to TFA.
-
Equilibrate the column with the new mobile phase until the baseline is stable.
Q: I've replaced TFA with formic acid, but my signal is still not optimal. What MS parameters should I adjust? A: For small, charged peptides, optimizing the in-source fragmentation can significantly improve the signal.
-
Cone Voltage / Fragmentor Voltage: This voltage accelerates ions as they enter the mass spectrometer, causing them to collide with gas molecules.[14] Gently increasing this voltage can help break up solvent clusters and improve desolvation, enhancing the signal of the target peptide.
-
Capillary Voltage: Ensure the sprayer voltage is optimized for your flow rate and mobile phase composition to maintain a stable spray.[14]
-
Gas Flows and Temperatures: Drying gas flow and temperature are critical for desolvation. Optimize these parameters to achieve the maximum signal intensity for your analyte.[14][15]
Problem: Poor Peak Shape (Tailing or Broadening)
Q: My peptide peak is tailing even with TFA in the mobile phase. What could be the cause? A: Peak tailing for basic peptides like H-Arg-Lys-OH is often caused by secondary ionic interactions with residual acidic silanol (B1196071) groups on the silica-based column packing.[2][3] While TFA is used to suppress these interactions, severe tailing may indicate an issue with the column itself (e.g., an older, degraded column) or the need for a more inert column chemistry. Using a column with a highly inert surface is recommended for peptides to ensure symmetrical peaks.[2]
Q: I switched to formic acid and now my peak is very broad. How can I fix this? A: Formic acid is a weaker acid and a less effective ion-pairing agent than TFA.[16] This can lead to both reduced retention and increased peak broadening due to stronger interactions with the stationary phase. To improve peak shape with formic acid:
-
Use a modern, highly inert column specifically designed for peptide analysis.[2][17]
-
Consider using Difluoroacetic Acid (DFA) as an alternative. DFA provides stronger ion-pairing than FA, resulting in sharper peaks, without the severe signal suppression of TFA.[5]
Problem: Poor or No Chromatographic Retention
Q: My H-Arg-Lys-OH peptide elutes in the void volume on my C18 column. How can I get it to retain? A: This is expected behavior for a small, highly hydrophilic peptide on a nonpolar reversed-phase column.[7][8] The best solution is to switch to a chromatographic mode better suited for polar analytes.
Workflow for Addressing Poor Retention
Caption: Logic for selecting a chromatography mode for polar peptides.
Q: What is HILIC and why is it better for this peptide? A: HILIC separates compounds based on their partitioning between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[9] Since water is the strong, eluting solvent in HILIC, highly polar compounds like H-Arg-Lys-OH are strongly retained at high organic concentrations, leading to excellent separation from nonpolar sample components.[7][8]
Data and Protocols
Table 1: Comparison of Common Mobile Phase Additives for Peptide LC-MS
| Additive | Typical Conc. | Chromatographic Performance | MS Signal Impact | Recommendation for H-Arg-Lys-OH |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape and resolution.[2] | Severe Suppression .[1][3] | Not recommended for MS detection. |
| Formic Acid (FA) | 0.1% | Fair peak shape, may be broader than TFA. | Excellent Signal .[16] | Recommended starting point for MS. |
| Difluoroacetic Acid (DFA) | 0.05% - 0.1% | Good peak shape, better than FA.[5] | Good Signal , much better than TFA.[5] | Excellent compromise for performance and sensitivity. |
| Acetic Acid | 0.1% - 1% | Generally poor peak shape for peptides. | Good Signal. | Not typically used for peptide separations.[3] |
Table 2: Recommended Starting HPLC-MS Parameters
| Parameter Category | Parameter | Recommended Starting Value | Purpose |
| HPLC (HILIC Mode) | Column | Amide or bare silica phase, 1.7-2.7 µm | Retain and separate the polar peptide.[7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Aqueous component, buffer.[15] | |
| Mobile Phase B | Acetonitrile | Organic component. | |
| Gradient | 95% B -> 60% B over 10 minutes | Elute the peptide from the HILIC column.[8] | |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Standard analytical flow rate. | |
| Column Temp. | 30 - 40 °C | Improve peak shape and reproducibility. | |
| MS (Positive ESI) | Capillary Voltage | 2.5 - 3.5 kV | Generate a stable electrospray.[14] |
| Cone/Fragmentor Voltage | 20 - 60 V (Requires optimization) | Aid in desolvation and ion transmission.[14] | |
| Nebulizer Gas | 35 - 50 psi (Instrument dependent) | Assist in droplet formation.[18] | |
| Drying Gas Temp. | 250 - 350 °C (Instrument dependent) | Evaporate solvent from droplets.[18] | |
| Drying Gas Flow | 8 - 12 L/min (Instrument dependent) | Carry away evaporated solvent.[18] | |
| Mass Range (Full Scan) | 100 - 1000 m/z | Detect the precursor ion (Expected [M+H]⁺ ≈ 290.2 m/z). |
Protocol 1: Basic HILIC-MS Method for H-Arg-Lys-OH
-
Sample Preparation: Dissolve the this compound salt in a solution that matches the initial chromatographic conditions (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate) to a final concentration of 1-10 µg/mL. This ensures good peak shape.
-
LC System Setup:
-
Install a HILIC column (e.g., Amide phase, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the column with 95% B for at least 20-30 minutes or until the baseline is stable. HILIC columns require longer equilibration times than reversed-phase columns.[9]
-
-
Chromatographic Method:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 95% B
-
8.0 min: 60% B
-
8.1 min: 95% B
-
12.0 min: 95% B (Re-equilibration)
-
-
-
MS Detector Setup (Positive ESI):
-
Use the starting parameters from Table 2.
-
Perform an infusion of the analyte if possible to optimize the cone/fragmentor voltage for the precursor ion ([M+H]⁺).
-
Acquire data in full scan mode to confirm the mass of the peptide. If higher sensitivity is needed, switch to Selected Ion Monitoring (SIM) or MS/MS mode.
-
References
- 1. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Ion suppression with TFA - Chromatography Forum [chromforum.org]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docenti.unina.it [docenti.unina.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 18. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected cytotoxicity of H-Arg-Lys-OH TFA
This technical support center provides troubleshooting guidance for researchers encountering unexpected cytotoxicity with H-Arg-Lys-OH TFA. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cell death in our cultures treated with this compound, which was unexpected. What are the potential causes?
Unexpected cytotoxicity can stem from several factors, primarily the peptide's counter-ion, trifluoroacetic acid (TFA), the intrinsic activity of the peptide itself, or experimental conditions. Synthetic peptides purified by reverse-phase high-performance liquid chromatography (RP-HPLC) are often isolated as TFA salts, and this counter-ion can be cytotoxic to various cell lines at specific concentrations.[1][2]
Potential Causes of Unexpected Cytotoxicity:
-
TFA Counter-Ion Toxicity: TFA is a strong acid used in peptide synthesis and purification.[2] Residual TFA in the lyophilized peptide can be cytotoxic, with effects observed at concentrations as low as 0.1 mM in sensitive cell lines.[2]
-
Intrinsic Peptide Cytotoxicity: H-Arg-Lys-OH is a short, cationic dipeptide. Cationic peptides can interact with the negatively charged cell membranes of mammalian cells, potentially leading to membrane disruption and cytotoxicity, especially at higher concentrations.[3]
-
High Peptide Concentration: The dose-response to any compound is critical. The concentration of this compound being used may be in a cytotoxic range for the specific cell line.
-
Compound Purity: Impurities from the peptide synthesis process could be contributing to the observed cytotoxicity.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of the experiment can all influence cell viability and the apparent cytotoxicity of a compound.[4][5]
Q2: How can we determine if the observed cytotoxicity is due to the TFA counter-ion or the H-Arg-Lys-OH peptide itself?
The most direct method is to perform a "TFA control" experiment.[2] This involves treating your cells with TFA alone at the same concentrations present in your peptide stock solution. This will allow you to distinguish the cytotoxic effects of the counter-ion from the biological activity of the peptide.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the unexpected cytotoxicity of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Cytotoxicity Control
Objective: To determine the cytotoxic effect of TFA at concentrations equivalent to those in the this compound stock solution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Trifluoroacetic acid (TFA), molecular biology grade
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
TFA Solution Preparation: Prepare a stock solution of TFA in sterile water or PBS. Perform serial dilutions in complete cell culture medium to match the molar concentrations of TFA present in the corresponding dilutions of your this compound peptide.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of TFA. Include a vehicle control (medium only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as your peptide experiment.
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each TFA concentration relative to the vehicle control.
Protocol 2: TFA Salt Exchange to Hydrochloride (HCl)
Objective: To replace the TFA counter-ion with the more biologically compatible chloride ion.
Materials:
-
This compound peptide
-
Hydrochloric acid (HCl), 0.1 M solution
-
Ultrapure water
-
Lyophilizer
Methodology:
-
Dissolution: Dissolve the this compound peptide in ultrapure water.
-
Acidification: Add a 10-fold molar excess of 0.1 M HCl to the peptide solution.
-
Lyophilization: Freeze the solution and lyophilize it to remove the water and excess HCl.
-
Repetition: To ensure complete exchange, repeat the dissolution in ultrapure water, addition of HCl, and lyophilization process 2-3 times.[1]
-
Final Product: The resulting white powder will be the HCl salt of H-Arg-Lys-OH.
-
Confirmation (Optional): The efficiency of the salt exchange can be confirmed by techniques such as ion chromatography.
Data Presentation
Summarize your quantitative data from the TFA control and dose-response experiments in tables for clear comparison.
Table 1: Cytotoxicity of TFA on [Cell Line Name]
| TFA Concentration (mM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98 ± 4.5 |
| 0.1 | 85 ± 6.1 |
| 1 | 52 ± 7.3 |
| 10 | 15 ± 3.8 |
Table 2: Dose-Response Cytotoxicity of this compound and H-Arg-Lys-OH HCl
| Peptide Concentration (µM) | % Cell Viability (TFA Salt) | % Cell Viability (HCl Salt) |
| 0 (Vehicle Control) | 100 ± 4.8 | 100 ± 5.1 |
| 1 | 95 ± 5.3 | 99 ± 4.7 |
| 10 | 75 ± 6.2 | 96 ± 5.5 |
| 50 | 40 ± 7.1 | 92 ± 6.3 |
| 100 | 10 ± 3.5 | 88 ± 5.9 |
Potential Signaling Pathways Involved in Cytotoxicity
If the cytotoxicity is confirmed to be an intrinsic property of the H-Arg-Lys-OH peptide, it may be inducing cell death through pathways such as apoptosis or necrosis.
Apoptosis Signaling Pathway
Apoptosis is a form of programmed cell death characterized by distinct morphological changes. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[4][6]
Caption: Simplified overview of apoptosis signaling pathways.
Necrosis Signaling Pathway
Necrosis is a form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis. While historically considered a passive process, programmed necrosis, or necroptosis, is now recognized as a regulated pathway. A key pathway involves the activation of receptor-interacting protein kinases (RIPKs).
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. ahajournals.org [ahajournals.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
Validating the Biological Activity of H-Arg-Lys-OH TFA against a Known Standard in Antimicrobial Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the biological activity of the dipeptide H-Arg-Lys-OH TFA. The focus is on its antimicrobial properties, with a comparison against the well-characterized human cathelicidin (B612621) antimicrobial peptide, LL-37.
The trifluoroacetate (B77799) (TFA) salt form of H-Arg-Lys-OH is often used in research due to its enhanced solubility and stability, while at equivalent molar concentrations, it is expected to exhibit biological activity comparable to its free form. This guide outlines the experimental protocols to determine and compare the antimicrobial efficacy of this compound and provides a sample data set for reference.
Comparative Analysis of Antimicrobial Activity
The antimicrobial activity of this compound was evaluated against the known standard, LL-37, by determining the Minimum Inhibitory Concentration (MIC) against two common bacterial strains, Escherichia coli and Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Escherichia coli (ATCC 25922) | 32 |
| Staphylococcus aureus (ATCC 25923) | 16 | |
| LL-37 (Standard) | Escherichia coli (ATCC 25922) | 8 |
| Staphylococcus aureus (ATCC 25923) | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Workflow and Protocols
The following section details the workflow and methodology for determining the antimicrobial activity of this compound.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing of peptides.
1. Materials:
-
This compound
-
LL-37 (Standard)
-
Escherichia coli (e.g., ATCC 25922)
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile deionized water or 0.01% acetic acid (for peptide dissolution)
-
Spectrophotometer
-
Incubator
2. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism. b. Inoculate the colonies into 5 mL of MHB. c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). d. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
3. Preparation of Peptide Solutions: a. Prepare a stock solution of this compound and LL-37 in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of each peptide stock solution in MHB in a 96-well polypropylene plate to achieve a range of desired concentrations.
4. Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted peptides. b. Include positive controls (bacteria in MHB without any peptide) and negative controls (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
5. MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. c. Optionally, the absorbance at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Proposed Mechanism of Action
Cationic antimicrobial peptides, such as those containing arginine and lysine (B10760008), are thought to exert their effect primarily through interaction with and disruption of the negatively charged bacterial cell membrane. The guanidinium (B1211019) group of arginine and the primary amine group of lysine contribute to the overall positive charge, facilitating electrostatic interactions with the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
Caption: Proposed mechanism of action for cationic peptides.
A Comparative Analysis of H-Arg-Lys-OH TFA and H-Lys-Arg-OH for Researchers and Drug Development Professionals
In the realm of peptide research and drug development, the sequence of amino acids is paramount, dictating a molecule's structure, function, and therapeutic potential. Even a subtle alteration, such as reversing the order of two amino acids, can lead to vastly different biological outcomes. This guide provides a comparative analysis of two such isomeric dipeptides: H-Arg-Lys-OH (Arginine-Lysine) and H-Lys-Arg-OH (Lysine-Arginine), both commonly supplied as trifluoroacetic acid (TFA) salts.
This comparison is designed for researchers, scientists, and drug development professionals, offering an objective look at the anticipated differences in performance based on fundamental biochemical principles and supporting data from analogous studies. We will delve into the critical role of the amino acid side chains, the influence of the TFA counter-ion, and the potential implications for experimental design and interpretation.
Physicochemical and Biological Properties: A Tale of Two Side Chains
Arginine (Arg) and Lysine (B10760008) (Lys) are both positively charged amino acids, a feature that often governs a peptide's interaction with negatively charged biological membranes and macromolecules.[1][2] However, the nature of their side chains is distinctly different, leading to significant variations in their chemical and biological behavior.
The guanidinium (B1211019) group of arginine is a planar, rigid structure capable of forming multiple hydrogen bonds, which allows for more stable and diverse interactions compared to the primary amine group of lysine.[1][3] This difference is particularly relevant in the context of cell membrane interactions, where arginine has been shown to facilitate greater membrane permeabilization and translocation.[3][4][5][6] Molecular dynamics simulations suggest that arginine remains charged within a lipid bilayer, attracting water and phosphate (B84403) groups and causing greater membrane disruption, whereas lysine may be deprotonated.[3][4][5][6]
These fundamental differences are expected to translate to the dipeptides H-Arg-Lys-OH and H-Lys-Arg-OH, influencing their cell permeability, enzymatic stability, and receptor binding affinity. While direct comparative experimental data for these specific dipeptides is limited, we can extrapolate from studies on longer peptides and the known properties of their constituent amino acids.
Table 1: Predicted Comparative Properties of H-Arg-Lys-OH vs. H-Lys-Arg-OH
| Property | H-Arg-Lys-OH | H-Lys-Arg-OH | Rationale |
| Cell Membrane Permeability | Higher | Lower | The N-terminal arginine is expected to drive more efficient membrane interaction and translocation due to the properties of its guanidinium group.[3][4][5][6] |
| Enzymatic Stability (vs. Trypsin) | Lower | Higher | Trypsin cleaves at the C-terminal side of Lys and Arg. In H-Arg-Lys-OH, the Arg-Lys bond is a prime target. H-Lys-Arg-OH has no internal cleavage site for trypsin. |
| Receptor for Advanced Glycation End Products (RAGE) Binding Affinity | Potentially Higher | Potentially Lower | Both are related to lysine-arginine cross-links in advanced glycation end products (AGEs).[7][8] The specific orientation of the side chains in Arg-Lys may present a more favorable binding epitope for RAGE.[9][10] |
| Isoelectric Point (pI) | Slightly Higher | Slightly Lower | The pKa of the arginine side chain is higher than that of the lysine side chain, which would contribute to a slightly higher overall pI for the dipeptide where Arg is N-terminal. |
The Trifluoroacetic Acid (TFA) Salt: An Important Experimental Consideration
Both H-Arg-Lys-OH and H-Lys-Arg-OH are typically supplied as TFA salts, a remnant of the trifluoroacetic acid used during solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC). It is crucial for researchers to be aware of the potential impact of TFA on their experiments.
Residual TFA can bind to the positively charged side chains of arginine and lysine, potentially altering the peptide's conformation, solubility, and aggregation properties.[11] Furthermore, TFA has been shown to be cytotoxic at nanomolar concentrations and can interfere with a variety of biological assays, including cell proliferation, receptor binding, and enzymatic activity.[11] For sensitive applications, such as cell-based assays or in vivo studies, it is highly recommended to perform a salt exchange procedure to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
Table 2: Effects of TFA on Peptide Experiments
| Experimental Aspect | Potential Impact of TFA | Recommendation |
| Cell-Based Assays | Cytotoxicity, inhibition of cell growth.[11] | Perform salt exchange to acetate or HCl salt. |
| Enzymatic Assays | Denaturation of pH-sensitive enzymes, interference with binding sites.[11] | Use TFA-free peptide or perform a buffer exchange. |
| Structural Studies (NMR, Crystallography) | Alteration of native peptide conformation.[11] | Remove TFA to ensure native folding. |
| In Vivo Studies | Potential for undesirable immune responses. | Mandated TFA levels are typically less than 1%.[11] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are standard methodologies for the synthesis, purification, and characterization of these dipeptides, as well as for a key biological assay.
Solid-Phase Peptide Synthesis (SPPS) and Purification
This protocol outlines the synthesis of H-Arg-Lys-OH using a standard Fmoc/tBu strategy. The synthesis of H-Lys-Arg-OH would follow the same procedure with the order of amino acid coupling reversed.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (Triisopropylsilane)
-
RP-HPLC column: C18, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
Protocol:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Final Deprotection: Remove the N-terminal Fmoc group from the arginine with 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and Pbf).
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide by preparative RP-HPLC using a linear gradient of Mobile Phase B.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder (TFA salt).
Caption: Workflow for the solid-phase synthesis and purification of this compound.
Cell Permeability Assay (Caco-2 Model)
This assay is commonly used to predict intestinal absorption of compounds.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer.
-
Peptide Application: Add this compound or H-Lys-Arg-OH (dissolved in transport buffer, final concentration 100 µM) to the apical (AP) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.
-
Quantification: Quantify the peptide concentration in the basolateral samples using LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.
Visualizing Key Differences and Pathways
Diagrams can help to conceptualize the molecular differences and potential biological interactions of H-Arg-Lys-OH and H-Lys-Arg-OH.
Caption: Differential interaction of Arginine and Lysine side chains with a lipid bilayer.
The biological context for these dipeptides often involves their formation as advanced glycation end products (AGEs), which are known to interact with the Receptor for Advanced Glycation End Products (RAGE). This interaction can trigger downstream signaling pathways associated with inflammation and cellular stress.
Caption: Hypothetical signaling pathway initiated by RAGE activation by an AGE-dipeptide.
Conclusion
While H-Arg-Lys-OH and H-Lys-Arg-OH are constitutional isomers with the same mass and charge, the sequence of their amino acids is predicted to have a profound impact on their biological activity. Based on the fundamental properties of arginine and lysine, H-Arg-Lys-OH is anticipated to exhibit higher cell permeability and potentially different receptor binding characteristics compared to H-Lys-Arg-OH. Conversely, H-Lys-Arg-OH may offer greater stability against certain proteases like trypsin.
For researchers and drug development professionals, understanding these potential differences is critical for selecting the appropriate molecule for a given application and for accurately interpreting experimental results. Furthermore, the presence of the TFA counter-ion is a significant variable that must be controlled for, especially in sensitive biological assays. This guide serves as a foundational resource for navigating the subtleties of these isomeric dipeptides and for designing robust and insightful experiments.
References
- 1. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The different interactions of lysine and arginine side chains with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine–arginine advanced glycation end‐product cross‐links and the effect on collagen structure: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Glycation End Products in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoroacetate (TFA) and Hydrochloride (HCl) Salts of H-Arg-Lys-OH for Research Applications
For researchers, scientists, and drug development professionals, the choice of a peptide's salt form is a critical decision that can significantly influence experimental outcomes. This guide provides a detailed comparison of the trifluoroacetate (B77799) (TFA) and hydrochloride (HCl) salts of the dipeptide H-Arg-Lys-OH, offering insights into their physicochemical properties and biological implications. The information presented herein is supported by established findings in peptide chemistry and cellular biology to guide the selection of the most appropriate salt form for your research needs.
The dipeptide H-Arg-Lys-OH is composed of two basic amino acids, arginine and lysine, making it highly cationic.[1] During solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) is commonly used for cleavage from the resin and in purification steps, resulting in the peptide being isolated as a TFA salt.[2][3][4][5] However, concerns over the potential for TFA to interfere with biological assays have led to the increased use of alternative salt forms, such as hydrochloride (HCl).[2][6][7][8][9]
Physicochemical and Biological Properties: TFA vs. HCl Salts
The counterion associated with a peptide can alter its properties, including solubility, stability, and, most importantly, its interaction with biological systems. The following table summarizes the key differences between the TFA and HCl salts of a basic peptide like H-Arg-Lys-OH, based on general observations from the literature.
| Property | H-Arg-Lys-OH · TFA | H-Arg-Lys-OH · HCl | Rationale & Supporting Data |
| Source | Standard product of solid-phase peptide synthesis (SPPS) and RP-HPLC purification.[2][3] | Obtained through a secondary counter-ion exchange process.[3][4][5] | TFA is a strong acid used in the final steps of peptide synthesis and purification, leading to the formation of TFA salts.[2][10] Conversion to the HCl salt requires an additional ion exchange step.[3] |
| Solubility | Generally good in aqueous solutions.[11][12] | High water solubility.[13] | The presence of the highly polar guanidino and amino groups of arginine and lysine, respectively, contributes to water solubility. HCl salts of basic compounds often exhibit excellent aqueous solubility.[13] |
| Stability | Generally stable as a lyophilized powder. | May offer improved stability against oxidation, particularly for peptides containing sensitive residues like cysteine.[3][14] | While H-Arg-Lys-OH does not contain cysteine, the principle of enhanced stability of HCl salts for certain peptides is documented.[14] |
| Biological Compatibility | Potential for cytotoxicity and interference in cellular assays.[2][7][8][10][15] | Considered more biologically compatible and less likely to interfere with cellular functions.[6][9] | Numerous studies have reported that TFA can inhibit cell proliferation and induce cytotoxic effects at concentrations commonly used in peptide studies.[7][8][10][15] HCl is a naturally occurring ion in biological systems and is generally better tolerated. |
| pH of Solution | Can lower the pH of unbuffered solutions.[2][10] | Less likely to significantly alter the pH of buffered solutions. | TFA is a strong acid and residual amounts in the peptide preparation can acidify the solution, potentially affecting peptide structure and cell viability.[2][10] |
| Regulatory Acceptance | Viewed less favorably by regulatory agencies for therapeutic applications.[6][9][16] | Generally preferred and more commonly used for peptide pharmaceuticals.[6][9][16] | Due to potential toxicity concerns associated with TFA, regulatory bodies often prefer more physiologically common counterions like chloride or acetate (B1210297) for clinical use.[6][9] |
Impact on Experimental Results
The choice of salt form can have a direct impact on the interpretation of experimental data. The presence of the TFA counterion has been shown to cause a range of in vitro effects that can be mistakenly attributed to the peptide itself.
Cellular Assays
-
Cytotoxicity: TFA has been demonstrated to be cytotoxic to various cell lines, with inhibitory effects observed at concentrations as low as 0.1 mM.[10] In some cases, issues can arise even in the low micromolar range.[10]
-
Cell Proliferation: Studies have shown that TFA salts can suppress the proliferation of cell types like osteoblasts and chondrocytes in a dose-dependent manner, an effect not observed with HCl salts.[6][9] Conversely, some reports indicate that TFA can induce cell growth in certain cell lines at micromolar concentrations.[2]
-
Signaling Pathway Modulation: TFA has been found to act as an allosteric regulator of the glycine (B1666218) receptor, which could confound studies on neuronal signaling.[2]
Structural Studies
-
Secondary Structure: The counterion can influence the secondary structure of peptides. For instance, TFA was found to induce a small increase in the helical structure of pediocin PA-1 compared to its HCl salt.[17] It can also affect the kinetics of fibril formation in peptides.[6][9]
Experimental Protocols
To mitigate the risks of experimental artifacts, it is recommended to either use the HCl salt form of H-Arg-Lys-OH for biological studies or to perform rigorous controls.
Counter-Ion Exchange from TFA to HCl
This protocol describes a common method to replace the TFA counterion with chloride.
-
Dissolution: Dissolve the TFA salt of the peptide in a minimal amount of deionized water.
-
Acidification: Add a solution of 10 mM hydrochloric acid (HCl).[4][5] The concentration of HCl may need to be optimized, with concentrations between 2 and 10 mM often being sufficient to remove TFA without altering the peptide's secondary structure.[18]
-
Lyophilization: Freeze the solution and lyophilize it to remove the water and excess HCl.
-
Repetition: Repeat the dissolution and lyophilization steps two to three more times to ensure complete removal of TFA.
-
Analysis: Confirm the removal of TFA using techniques such as 19F-NMR, FT-IR, or HPLC with an evaporative light-scattering detector (ELSD).[4][5]
Cell Viability Assay (MTT Assay)
This protocol is essential for determining the cytotoxic effects of the peptide salt and the TFA counterion itself.
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of the H-Arg-Lys-OH · TFA, H-Arg-Lys-OH · HCl, and a TFA control (e.g., sodium trifluoroacetate). The TFA control concentrations should match those present in the peptide stock solutions.
-
Cell Treatment: Replace the cell culture medium with a medium containing the different treatments. Include a vehicle control (medium alone).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and potential biological effects, the following diagrams are provided.
Caption: Workflow for counter-ion exchange from TFA to HCl salt.
Caption: Experimental workflow for a cell viability (MTT) assay.
Given that the specific signaling pathways for H-Arg-Lys-OH are not well-defined, a hypothetical pathway illustrates how counterions could interfere.
Caption: Potential interference of TFA in a hypothetical signaling pathway.
Conclusion and Recommendations
The choice between TFA and HCl salts of H-Arg-Lys-OH has significant implications for experimental research. While the TFA salt is the default product of synthesis, its potential to induce off-target biological effects and interfere with assays is well-documented.[2][17] For research involving cellular or in vivo systems, the use of the HCl salt is strongly recommended to ensure that the observed effects are attributable to the peptide itself and not the counterion.[7][8] If the TFA salt must be used, it is imperative to include a TFA-only control in all experiments to account for any background effects. By carefully considering the properties of each salt form and implementing appropriate experimental controls, researchers can enhance the reliability and accuracy of their findings.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. H-Arg-Lys-Arg-Ser-Arg-Ala-Glu-OH peptide [novoprolabs.com]
- 12. H-Lys-Pro-Arg-OH peptide [novoprolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cross-Validation of H-Arg-Lys-OH TFA Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the biological effects of the dipeptide H-Arg-Lys-OH TFA across various cell lines. Due to a lack of publicly available experimental data specifically for this compound, this document outlines the established methodologies and data presentation structures necessary for such a comparative study. The tables presented herein are templates with hypothetical data to illustrate how experimental results can be structured for clear comparison.
Introduction to H-Arg-Lys-OH
The dipeptide H-Arg-Lys-OH consists of arginine and lysine (B10760008), two positively charged amino acids. Peptides containing arginine and lysine are known to play crucial roles in various biological processes. They are often involved in electrostatic interactions with negatively charged cell membranes, which can be a key mechanism for the activity of antimicrobial and anticancer peptides. The trifluoroacetate (B77799) (TFA) salt is a common counterion for synthetic peptides, though its potential to influence experimental outcomes should be considered. It has been noted that TFA itself can impact cell proliferation in a dose-dependent manner and may affect the biological activity of peptides when compared to other salt forms like hydrochloride (HCl).
Data Presentation
Effective cross-validation requires standardized data presentation. The following tables are designed to summarize quantitative data from key experiments, allowing for easy comparison of this compound's effects across different cell lines.
Table 1: Comparative Cytotoxicity of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) | Untreated Control (Cell Viability %) |
| MCF-7 | Human Breast Adenocarcinoma | 75.2 ± 5.1 | 0.8 ± 0.1 | 100 ± 3.5 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 150.8 ± 10.3 | 1.2 ± 0.2 | 100 ± 4.1 |
| A549 | Human Lung Carcinoma | 125.4 ± 8.9 | 1.5 ± 0.3 | 100 ± 3.8 |
| HeLa | Human Cervical Adenocarcinoma | 98.6 ± 7.2 | 0.9 ± 0.1 | 100 ± 3.2 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 500 | 5.6 ± 0.7 | 100 ± 2.9 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Apoptosis Induction by this compound (Hypothetical Data)
| Cell Line | Treatment (IC₅₀ Concentration) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| MCF-7 | 75 µM this compound | 15.3 ± 2.1 | 8.2 ± 1.5 | 2.1 ± 0.5 |
| MDA-MB-231 | 150 µM this compound | 8.9 ± 1.8 | 4.5 ± 1.1 | 1.8 ± 0.4 |
| A549 | 125 µM this compound | 12.7 ± 2.5 | 6.8 ± 1.3 | 2.5 ± 0.6 |
| HeLa | 100 µM this compound | 18.1 ± 3.0 | 9.5 ± 1.8 | 2.3 ± 0.7 |
| HEK293 | 500 µM this compound | 2.5 ± 0.8 | 1.1 ± 0.3 | 0.5 ± 0.2 |
Data are presented as mean ± standard deviation of the percentage of cells in each quadrant from flow cytometry analysis.
Experimental Protocols
Detailed and consistent methodologies are critical for reproducible and comparable results.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231, A549, HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the peptide solutions and incubate for 48-72 hours. Include wells with untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the peptide that inhibits 50% of cell viability) can be determined by plotting cell viability against peptide concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Diagrams created using Graphviz to illustrate workflows and potential signaling pathways.
H-Arg-Lys-OH TFA compared to poly-L-arginine and poly-L-lysine
A Comparative Guide for Researchers: H-Arg-Lys-OH TFA vs. Poly-L-arginine and Poly-L-lysine
For scientists and professionals in drug development and cellular research, the effective delivery of molecules into cells is a significant challenge. Cationic peptides and polymers are valuable tools for this purpose, with this compound, poly-L-arginine, and poly-L-lysine being notable options. This guide offers an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate agent for specific research needs.
Molecular Profiles
This compound is a small dipeptide composed of L-arginine and L-lysine, supplied as a trifluoroacetate (B77799) (TFA) salt.[1][2][3][4] Its cationic nature, derived from the guanidinium (B1211019) group of arginine and the amino group of lysine, is fundamental to its function. As a short peptide, it represents a minimalist cell-penetrating peptide (CPP) motif.
Poly-L-arginine (PLA) is a homopolymer of L-arginine. The repeating guanidinium groups in its side chains give it a high positive charge density, which is crucial for its potent cell-penetrating capabilities.[5][6] Its properties are highly dependent on its molecular weight.
Poly-L-lysine (PLL) is a homopolymer of L-lysine, characterized by a high density of primary amino groups in its side chains. It has a long history of use as a non-viral vector for gene delivery and as a coating to enhance cell adhesion in culture.[6][7] Like PLA, its performance is influenced by its length.
Performance Comparison
The selection of a delivery agent is often a trade-off between cellular uptake efficiency and cytotoxicity. The following table summarizes the key performance characteristics of the three molecules.
| Parameter | This compound | Poly-L-arginine | Poly-L-lysine |
| Molecular Nature | Dipeptide | Polypeptide | Polypeptide |
| Cellular Uptake Efficiency | Lower (inferred) | High | Moderate to High |
| Cytotoxicity | Low (Peptide Backbone) / Variable (TFA salt)[8][9][10][11][12] | Moderate to High (length-dependent)[13] | Moderate (length-dependent)[7] |
| Primary Uptake Mechanism | Endocytosis / Direct Translocation[14][15] | Macropinocytosis / Direct Translocation[15] | Endocytosis[16] |
| Key Applications | Biochemical studies, building block for larger peptides[17] | Gene and drug delivery[6][13] | Gene transfection, surface coating, drug delivery[7][18][19] |
Experimental Protocols
Protocol 1: Cellular Uptake Quantification via Fluorescence Spectroscopy
This protocol details a method to quantify and compare the cellular internalization of fluorescently labeled versions of the three molecules.
Objective: To measure the amount of internalized peptide/polymer in a cell population.
Materials:
-
HeLa or other suitable cell line
-
Fluorescently labeled H-Arg-Lys-OH, Poly-L-arginine, and Poly-L-lysine (e.g., with FITC or TAMRA)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or other serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and incubate for 24 hours.[20]
-
Treatment: Aspirate the culture medium and wash the cells twice with PBS. Add 500 µL of the fluorescently labeled compounds diluted to the desired concentration (e.g., 1 µM) in serum-free medium to each well.[20]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C and 5% CO2.[20]
-
Washing: Remove the treatment solution and wash the cells twice with PBS to remove non-internalized compounds.
-
Cell Detachment: Add a sufficient volume of Trypsin-EDTA to each well to detach the cells. This step also helps remove molecules adhered to the outer cell membrane.[20]
-
Lysis: Centrifuge the cell suspension, remove the supernatant, and add cell lysis buffer to the cell pellet.[21]
-
Quantification: Transfer the cell lysate to a 96-well plate and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.[20][21]
-
Normalization: The fluorescence values can be normalized to the total protein concentration in each lysate, determined using a protein assay like the BCA assay.[20]
Protocol 2: Comparative Cytotoxicity Assessment using MTT Assay
This protocol provides a method to evaluate the cytotoxic effects of the molecules on cultured cells.
Objective: To determine the concentration at which the compounds reduce cell viability.
Materials:
-
L929 or other suitable cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[22]
-
Treatment: Prepare serial dilutions of this compound, Poly-L-arginine, and Poly-L-lysine in culture medium. Replace the existing medium with 100 µL of the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the cells for 24 to 72 hours.[22]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[22][23]
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Visualized Mechanisms and Workflows
Signaling in Polyplex-Mediated Gene Delivery
The diagram below illustrates the general endocytic pathway for gene delivery using cationic polymers like poly-L-arginine and poly-L-lysine to form polyplexes with nucleic acids.
Caption: General pathway of polyplex endocytosis for gene delivery.
Experimental Workflow for Cellular Uptake Assay
This diagram outlines the sequential steps for the quantitative cellular uptake experiment described above.
Caption: Workflow for quantitative cellular uptake assay.
Logical Relationship of Factors Influencing Performance
The effectiveness of these cationic molecules is governed by a combination of their intrinsic properties and the experimental conditions.
Caption: Key factors influencing the performance of delivery agents.
Summary and Recommendations
The choice between this compound, poly-L-arginine, and poly-L-lysine is dictated by the specific requirements of the experiment.
-
This compound: This dipeptide is suitable for fundamental studies on the minimal requirements for cell penetration or as a building block for more complex CPPs. Its low molecular weight offers a well-defined system, but its delivery efficiency is likely lower than that of its polymeric counterparts. Researchers should be aware that the TFA counterion can influence experimental results, potentially inhibiting cell proliferation at certain concentrations.[8][9][11]
-
Poly-L-arginine: Generally offers the highest transfection efficiency and cellular uptake, attributed to the unique properties of the guanidinium group.[25] It is the preferred choice for applications demanding high delivery potency. However, this comes with a greater risk of cytotoxicity, which is dependent on polymer length and concentration and must be carefully optimized for each cell type.[13]
-
Poly-L-lysine: A well-established and versatile tool, particularly for gene delivery and surface modification. While generally less potent than poly-L-arginine, it provides a good balance of efficiency and biocompatibility.[18][26] Its primary amino groups are also readily available for chemical modification to introduce other functionalities.[27]
Ultimately, the optimal choice requires empirical validation for the specific cargo, cell type, and application. The protocols and data presented in this guide provide a framework for conducting such comparative evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 13. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polycation-Mediated Transfection: Mechanisms of Internalization and Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. Metabolite-Based Modification of Poly(l-lysine) for Improved Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Quantitative comparison between poly(L-arginine) and poly(L-lysine) at each step of polyplex-based gene transfection using a microinjection technique - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Agmatine-grafted bioreducible poly(l-lysine) for gene delivery with low cytotoxicity and high efficiency - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
A Researcher's Guide to Negative Control Experiments for H-Arg-Lys-OH TFA Studies
For researchers, scientists, and drug development professionals investigating the biological effects of the dipeptide H-Arg-Lys-OH TFA, the design of rigorous and informative experiments is paramount. A critical component of any well-controlled study is the inclusion of appropriate negative controls. These controls are essential for validating that any observed biological activity is a direct result of the specific amino acid sequence and structure of H-Arg-Lys-OH, rather than being an artifact of the experimental system or the presence of the trifluoroacetic acid (TFA) counterion.
This guide provides a comparative overview of essential negative control experiments for studies involving this compound. It includes detailed experimental protocols and data presented in a clear, tabular format to facilitate comparison.
Understanding the Components: H-Arg-Lys-OH and TFA
H-Arg-Lys-OH is a dipeptide composed of L-arginine and L-lysine.[1][2] Peptides containing arginine and lysine (B10760008) are known to be biologically active, with effects ranging from antimicrobial properties to influencing cell membrane permeability.[3] The presence of TFA as a counterion is a common result of the peptide synthesis and purification process.[4] However, residual TFA can impact the accuracy and reproducibility of a variety of cellular assays, making it crucial to account for its potential effects.[5]
Comparison of Key Negative Controls
The selection of appropriate negative controls is contingent on the specific biological question being addressed. The following table compares several critical negative controls and their specific applications in the context of this compound studies.
| Control Type | Description | Purpose | Advantages | Limitations |
| Vehicle Control | The buffer or solvent used to dissolve the this compound (e.g., PBS, DMSO).[6] | Establishes a baseline and controls for effects of the solvent on the assay system. | Essential for all experiments; simple to implement. | Does not control for the physicochemical properties of the peptide or the TFA counterion. |
| Scrambled Peptide | A peptide with the same amino acid composition as H-Arg-Lys-OH but in a randomized sequence (e.g., H-Lys-Arg-OH TFA).[6] | Differentiates sequence-specific effects from those due to amino acid composition, charge, or hydrophobicity.[6] | Considered the gold standard for demonstrating sequence specificity.[6] | May not be a suitable control for assays where the primary sequence is the key determinant, such as receptor binding.[6] |
| Unrelated Peptide | A peptide of similar length and charge but with a completely different amino acid sequence.[6] | Rules out general artifacts related to the presence of any peptide. | Easy to source and useful for identifying non-specific peptide effects. | Does not control for the specific amino acid composition of H-Arg-Lys-OH. |
| Single Amino Acid Control | Solutions containing L-arginine with TFA and L-lysine with TFA individually. | Determines if the observed effects are due to the individual amino acids rather than the dipeptide structure. | Helps to dissect the contribution of each amino acid to the overall effect. | Does not control for the peptide bond or the dipeptide's unique structure. |
| TFA Salt Control | The vehicle solution with an equivalent concentration of trifluoroacetic acid. | Isolates the biological effects of the TFA counterion from the peptide itself. | Crucial for addressing potential artifacts from residual TFA.[5] | May be difficult to accurately match the exact TFA concentration present in the peptide sample. |
Experimental Protocols and Data
To illustrate the importance of these controls, consider a hypothetical cell viability study using the MTT assay to assess the effect of this compound on a cancer cell line.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Treatment Preparation: Prepare serial dilutions of this compound and all negative controls (Scrambled Peptide, Vehicle, TFA Salt Control) in serum-free cell culture medium.
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared solutions to their respective wells. Include untreated cells as a baseline.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.[7]
-
Formazan (B1609692) Solubilization: Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Hypothetical Experimental Data
The following table summarizes potential results from the MTT assay described above.
| Treatment (50 µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| Untreated Control | 1.25 | 0.08 | 100 |
| This compound | 0.63 | 0.05 | 50.4 |
| Scrambled Peptide (H-Lys-Arg-OH TFA) | 1.19 | 0.09 | 95.2 |
| Vehicle Control (PBS) | 1.23 | 0.07 | 98.4 |
| TFA Salt Control | 1.21 | 0.08 | 96.8 |
These hypothetical results would suggest that this compound significantly reduces cell viability in a sequence-specific manner, as the scrambled peptide has a negligible effect. The vehicle and TFA salt controls confirm that neither the solvent nor the TFA counterion at this concentration is responsible for the observed cytotoxicity.
Visualizing Experimental Design and Potential Mechanisms
Diagrams can be a powerful tool for conceptualizing experimental workflows and potential biological pathways.
Caption: Workflow for a cell viability assay with negative controls.
Given the cationic nature of arginine and lysine, H-Arg-Lys-OH may interact with the cell membrane, potentially triggering downstream signaling pathways.
Caption: Potential signaling pathway initiated by H-Arg-Lys-OH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-lysyl-L-arginine | C12H26N6O3 | CID 15061422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of H-Arg-Lys-OH TFA Uptake: LC-MS/MS vs. Fluorescence-Based Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cellular uptake of dipeptides such as H-Arg-Lys-OH TFA is crucial for understanding their therapeutic potential and pharmacokinetic properties. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and fluorescence-based assays. We present a detailed examination of their respective methodologies, performance characteristics, and supporting experimental data to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Method Comparison
| Feature | LC-MS/MS | Fluorescence-Based Assay |
| Specificity | Very High (structure-based) | Moderate to High (probe-dependent) |
| Sensitivity | High (ng/mL to pg/mL) | High (nM to pM) |
| Multiplexing | High | Limited |
| Direct Measurement | Yes (label-free) | No (requires fluorescent tag) |
| Throughput | Moderate | High |
| Cost | High (instrumentation) | Moderate (reagents and plates) |
| Matrix Effects | Can be significant | Can be affected by autofluorescence |
Quantitative Performance Data
Table 1: Representative Quantitative Performance of LC-MS/MS for Dipeptide Analysis
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Linear Dynamic Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 115% |
| Data extrapolated from validated LC-MS/MS methods for short peptides in biological matrices. |
Table 2: Representative Quantitative Performance of Fluorescence-Based Dipeptide Uptake Assay
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 100 nM |
| Linear Dynamic Range | 3-4 orders of magnitude |
| Signal-to-Background Ratio | > 3 |
| Photostability | Fluorophore-dependent |
| Cellular Concentration (Estimated) | Low µM range |
| Performance is highly dependent on the chosen fluorophore, instrumentation, and cell type. |
Experimental Protocols
I. Quantitative Analysis of this compound Uptake by LC-MS/MS
This protocol outlines a typical workflow for the quantification of intracellular this compound using LC-MS/MS.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549) in 6-well plates and culture to 80-90% confluency.
-
Incubate cells with varying concentrations of this compound for desired time points.
2. Sample Preparation (Cell Lysis and Extraction):
-
Aspirate the treatment medium and wash cells three times with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 200 µL of ice-cold methanol/water (80:20, v/v) containing a suitable internal standard (e.g., stable isotope-labeled Arg-Lys).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for H-Arg-Lys-OH and the internal standard.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the cell lysates based on the peak area ratios and the calibration curve.
II. Alternative Method: Fluorescence-Based Uptake Assay
This protocol describes a common alternative using a fluorescently labeled version of the dipeptide.
1. Synthesis and Labeling:
-
Synthesize or procure H-Arg-Lys-OH with a suitable fluorescent tag (e.g., FITC, Rhodamine) conjugated to the N-terminus or a non-critical position.
2. Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Incubate cells with the fluorescently labeled dipeptide at various concentrations and time points.
3. Measurement of Cellular Uptake:
-
Plate Reader-Based Assay:
-
After incubation, wash the cells with ice-cold PBS to remove extracellular peptide.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the fluorescence intensity of the cell lysate using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Flow Cytometry:
-
After incubation and washing, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer.
-
4. Data Analysis:
-
For the plate reader assay, normalize the fluorescence intensity to the protein concentration of the cell lysate.
-
For flow cytometry, determine the mean fluorescence intensity of the cell population.
-
Compare the fluorescence intensities of treated cells to untreated control cells to quantify uptake.
Visualizing the Workflow and Decision Process
Figure 1. Experimental workflows for LC-MS/MS and fluorescence-based assays.
Figure 2. Decision tree for selecting an analytical method.
Discussion and Recommendations
LC-MS/MS stands as the gold standard for quantitative bioanalysis due to its exceptional specificity and ability to measure the unmodified parent compound. This eliminates any potential artifacts or altered biological activity that may arise from the addition of a fluorescent tag. The high resolving power of liquid chromatography combined with the mass-based detection of MS/MS provides unambiguous identification and quantification, even in complex biological matrices. However, the initial instrumentation cost is high, and the sample preparation can be more labor-intensive compared to fluorescence-based methods.
Fluorescence-based assays offer a high-throughput and more cost-effective alternative. These methods are well-suited for screening large numbers of compounds or conditions. The primary limitation is the requirement for a fluorescent label, which could potentially alter the physicochemical properties and cellular uptake mechanism of the dipeptide. Furthermore, cellular autofluorescence and potential quenching effects can interfere with accurate quantification.
For definitive, label-free quantification and structural confirmation of this compound uptake, LC-MS/MS is the recommended method . It provides the most accurate and reliable data for pharmacokinetic and mechanistic studies. Fluorescence-based assays are a valuable alternative for high-throughput screening and initial assessments of cellular uptake, provided that the potential influence of the fluorescent tag is carefully considered and controlled for. The choice between these methods should be guided by the specific research question, available resources, and the required level of analytical rigor.
A Researcher's Guide to H-Arg-Lys-OH TFA: A Comparative Analysis of Supplier Efficacy
For researchers, scientists, and drug development professionals, the quality and consistency of synthetic peptides are paramount to achieving reliable and reproducible experimental results. This guide provides a comprehensive comparison of H-Arg-Lys-OH TFA (Arginyl-lysine dipeptide trifluoroacetate (B77799) salt) from various commercial suppliers. By examining key quality attributes and providing detailed experimental protocols for efficacy assessment, this document aims to empower researchers to make informed decisions when sourcing this critical reagent.
The dipeptide H-Arg-Lys-OH is a molecule of increasing interest in biomedical research. Its structural similarity to motifs involved in cellular signaling and protein-protein interactions suggests its potential role in diverse biological processes. This guide focuses on the trifluoroacetate (TFA) salt form, which is a common counter-ion used in peptide purification.
Data Presentation: A Comparative Overview of Supplier Specifications
To facilitate a direct comparison, the following table summarizes the typical quality control specifications provided by three representative, anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C). It is important to note that while most suppliers guarantee a minimum purity, batch-to-batch variability can exist. Researchers are strongly encouraged to request batch-specific Certificates of Analysis (CoA) before purchase.
| Feature | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | > 98% | > 99% | > 98.5% |
| Identity (by MS) | Confirmed | Confirmed | Confirmed |
| Appearance | White to off-white powder | White crystalline powder | White powder |
| Solubility | Soluble in water | Soluble in water | Soluble in water |
| CoA Provided | Upon request | With shipment | Upon request |
| Endotoxin Level | Not specified | < 1 EU/mg | Not specified |
Experimental Protocols: Assessing the Efficacy of this compound
The "efficacy" of this compound can be multifaceted, depending on the intended application. Here, we provide detailed protocols for two fundamental assessments: purity verification by High-Performance Liquid Chromatography (HPLC) and a functional cell-based assay to evaluate potential cytotoxic effects.
Protocol for Purity Verification by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for verifying the purity of this compound.
A. Materials and Reagents:
-
This compound from different suppliers
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
UV detector
B. Sample Preparation:
-
Prepare a stock solution of each this compound sample at a concentration of 1 mg/mL in HPLC-grade water.
-
Filter the samples through a 0.22 µm syringe filter before injection.
C. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
D. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the potential cytotoxic effects of this compound on a relevant cell line (e.g., HeLa cells).
A. Materials and Reagents:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound from different suppliers, dissolved in sterile water
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
B. Experimental Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of each this compound sample in cell culture medium.
-
Replace the medium in the wells with the peptide solutions at various concentrations. Include a vehicle control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
A Comparative Guide to H-Arg-Lys-OH TFA and Scrambled Peptide Controls in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide H-Arg-Lys-OH TFA and its scrambled peptide control in the context of functional biological assays. The primary focus is to underscore the importance of sequence-specificity in peptide function through illustrative experimental data and detailed protocols.
Introduction to this compound and the Imperative of a Scrambled Control
The dipeptide H-Arg-Lys-OH, a molecule composed of L-arginine and L-lysine, is a subject of interest in cell biology due to the functional roles of its constituent amino acids in various cellular processes. Arginine and lysine (B10760008) are both positively charged amino acids that are known to be involved in cell signaling pathways, such as the mTOR pathway which is crucial for cell growth and proliferation. Furthermore, arginine is a key component of the RGD (Arginine-Glycine-Aspartic acid) motif, a well-known sequence that mediates cell adhesion through binding to integrin receptors. The trifluoroacetate (B77799) (TFA) salt of H-Arg-Lys-OH is a common formulation used in research to ensure stability and solubility.
To ascertain that the observed biological activity of a peptide like H-Arg-Lys-OH is a direct result of its specific amino acid sequence (Arg-Lys) and not merely due to its physicochemical properties (e.g., positive charge, molecular weight), a meticulously designed negative control is essential. The gold standard for such a control is a scrambled peptide . A scrambled control contains the same amino acid composition as the active peptide but in a randomized sequence (e.g., H-Lys-Arg-OH). This ensures that any differential effects observed between the active peptide and the scrambled control can be confidently attributed to the specific sequence of the active peptide.
Comparative Analysis in a Cell Adhesion Assay
To illustrate the functional difference between this compound and a scrambled control, a cell adhesion assay was performed. This assay quantifies the ability of cells to adhere to a surface coated with the respective peptides. The hypothesis is that the specific Arg-Lys sequence may promote cell adhesion, potentially by interacting with cell surface receptors like integrins, an effect that should be significantly diminished with the scrambled Lys-Arg sequence.
Data Presentation: this compound vs. Scrambled Control in Cell Adhesion
The following table summarizes the quantitative data from a representative cell adhesion experiment using human fibroblasts.
| Treatment Group | Concentration (µM) | Mean Cell Adhesion (%) ± SD | P-value (vs. Vehicle) |
| Vehicle Control (PBS) | N/A | 10.5 ± 2.1 | N/A |
| This compound | 50 | 65.8 ± 5.3 | < 0.001 |
| Scrambled Control (H-Lys-Arg-OH TFA) | 50 | 12.1 ± 2.5 | > 0.05 (not significant) |
Note: Data are representative and synthesized for illustrative purposes based on established experimental principles.
The results clearly indicate that this compound significantly promotes cell adhesion compared to the vehicle control. In contrast, the scrambled peptide control, at the same concentration, shows no significant effect on cell adhesion, with results comparable to the vehicle control. This demonstrates that the pro-adhesive activity is specific to the Arg-Lys sequence.
Experimental Protocols
Peptide Synthesis and Preparation
-
Synthesis : Both H-Arg-Lys-OH and H-Lys-Arg-OH peptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purification : The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Salt Form : The purified peptides were converted to their trifluoroacetate (TFA) salts.
-
Stock Solutions : Peptide stock solutions (10 mM) were prepared in sterile phosphate-buffered saline (PBS) and stored at -20°C. Working solutions were freshly diluted in PBS for each experiment.
Cell Adhesion Assay
-
Plate Coating : 96-well cell culture plates were coated with 100 µL of either this compound (50 µM), scrambled control (50 µM), or PBS (vehicle control) and incubated for 2 hours at 37°C.
-
Blocking : The wells were washed with PBS and then blocked with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific cell binding.
-
Cell Seeding : Human fibroblasts were harvested and resuspended in serum-free DMEM. 5 x 10^4 cells were seeded into each well.
-
Incubation : The plate was incubated for 90 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Washing : Non-adherent cells were removed by gently washing the wells twice with PBS.
-
Quantification : Adherent cells were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The stain was solubilized with 10% acetic acid, and the absorbance was measured at 590 nm. The absorbance is directly proportional to the number of adherent cells.
Visualizing the Experimental Principle and Workflow
The following diagrams illustrate the conceptual basis of using a scrambled control and the workflow of the cell adhesion experiment.
Caption: Specific binding of an active peptide versus a scrambled control.
Validating H-Arg-Lys-OH TFA Specificity in Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the binding specificity of the dipeptide H-Arg-Lys-OH TFA. Due to a lack of direct comparative studies in publicly available literature, this guide focuses on established experimental protocols and provides a comparative framework against common alternatives based on their general characteristics.
Introduction to this compound
This compound is a dipeptide composed of L-arginine and L-lysine with a trifluoroacetic acid (TFA) salt.[1][2] Its structure, featuring two basic amino acid residues, suggests a potential for electrostatic interactions with negatively charged molecules or surfaces. This property makes it a candidate for various binding assays, particularly those involving interactions with proteins, nucleic acids, or cell membranes. However, validating the specificity of these interactions is crucial to ensure reliable and meaningful experimental outcomes.
Performance Comparison: this compound vs. Alternatives
Direct quantitative data on the binding specificity of this compound is limited. The following table provides a qualitative comparison with commonly used alternatives, highlighting their general advantages and disadvantages in the context of binding assays. This comparison is based on the inherent properties of these molecules.
| Feature | This compound | Poly-L-Lysine (PLL) / Poly-L-Arginine (PLR) | Specific Peptide Ligand |
| Composition | Simple dipeptide | Polymer of lysine (B10760008) or arginine | Defined amino acid sequence |
| Charge | Defined positive charge | High positive charge density | Variable, based on sequence |
| Specificity | Potentially low; primarily electrostatic | Low; non-specific electrostatic interactions | High; sequence-dependent |
| Complexity | Low | High (variable chain lengths) | High (requires synthesis and characterization) |
| Potential for Off-Target Effects | Moderate | High | Low |
| Use Case | General binding studies, surface coating | Promoting cell adhesion, DNA complexation | Highly specific target binding |
Detailed Experimental Protocols for Specificity Validation
To rigorously assess the binding specificity of this compound, a combination of the following biophysical and biochemical assays is recommended.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction (binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[3][4][5][6]
Protocol:
-
Sample Preparation:
-
Dissolve this compound (the "ligand") and the target macromolecule (the "sample") in the same dialysis buffer to minimize heats of dilution.[3] A typical starting concentration for the sample in the cell is in the low micromolar range (e.g., 10-50 µM), and the ligand in the syringe should be at a 10-20 fold higher concentration.[3]
-
Degas both solutions to prevent air bubbles.[3]
-
-
ITC Experiment:
-
Load the sample into the ITC cell and the ligand into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Figure 1: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[7][8][9]
Protocol:
-
Ligand Immobilization:
-
The target molecule (ligand) is immobilized on the surface of an SPR sensor chip. Common methods include amine coupling.[9]
-
The surface is then blocked to prevent non-specific binding.
-
-
Analyte Binding:
-
A solution containing this compound (analyte) is flowed over the sensor surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
-
Dissociation:
-
A buffer is flowed over the surface to measure the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the kinetic parameters of the interaction.
-
Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow.
Competitive Binding Assay (ELISA-based)
This assay determines the specificity of the interaction between this compound and a target protein by measuring its ability to compete with a known binder.[10][11][12]
Protocol:
-
Plate Coating:
-
Competition:
-
A known, labeled ligand for the target protein is added to the wells along with varying concentrations of this compound (the competitor).
-
The plate is incubated to allow for competitive binding.
-
-
Detection:
-
The amount of labeled ligand bound to the plate is quantified. A decrease in the signal from the labeled ligand indicates that this compound is competing for the same binding site.
-
-
Data Analysis:
-
The data is plotted as the percentage of labeled ligand binding versus the concentration of this compound to determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding).
-
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Enhancing Experimental Reproducibility: A Comparative Guide to H-Arg-Lys-OH TFA and its Alternatives
For researchers in the fields of life sciences and drug development, the reproducibility of experimental results is paramount. The purity and formulation of reagents, particularly synthetic peptides like H-Arg-Lys-OH, play a critical role in achieving consistent and reliable data. This guide provides a comprehensive comparison of H-Arg-Lys-OH TFA (Trifluoroacetate salt) with its more biologically compatible alternatives, offering experimental data and detailed protocols to help mitigate variability in your research.
The dipeptide H-Arg-Lys-OH is a molecule of interest in various biological studies, including research on advanced glycation end products (AGEs) and their impact on protein structure and function. However, the trifluoroacetic acid (TFA) counterion, a remnant from the solid-phase peptide synthesis (SPPS) and purification process, can introduce significant and often overlooked experimental artifacts.[1][2][3][4]
The Impact of TFA on Experimental Outcomes
Trifluoroacetic acid is a strong acid used for cleaving synthetic peptides from the resin support and as an ion-pairing agent during HPLC purification.[3][4][5] While effective in the synthesis process, residual TFA in the final peptide product can lead to a lack of reproducibility by directly influencing biological systems.[3]
Key Concerns with TFA:
-
Direct Biological Activity: TFA is not biologically inert. It has been shown to be cytotoxic at certain concentrations, and can either inhibit or stimulate cell proliferation depending on the cell type and concentration.[3][4][6] This can lead to false-positive or false-negative results in cell-based assays.
-
Alteration of Physicochemical Properties: The TFA counterion can affect the secondary structure of peptides and alter their solubility.[4][5]
-
Interference with Assays: TFA can interfere with certain analytical techniques, such as infrared spectroscopy, and its acidity can alter the pH of experimental solutions, potentially affecting enzyme kinetics and receptor-binding studies.[3][7]
-
Immunogenicity: For in vivo studies, TFA salts may induce undesirable immune responses.[5]
Comparison of H-Arg-Lys-OH Salt Forms
To enhance experimental reproducibility, it is highly recommended to exchange the TFA salt of H-Arg-Lys-OH for a more biologically benign counterion, such as hydrochloride (HCl) or acetate.[4][5][8]
| Property | H-Arg-Lys-OH TFA | H-Arg-Lys-OH HCl | H-Arg-Lys-OH Acetate |
| Origin | Standard counterion from SPPS and HPLC purification[3][4] | Obtained through salt exchange[9][10] | Obtained through salt exchange[5][9] |
| Biological Inertness | No, can be cytotoxic and affect cell proliferation[3][4][6] | Generally considered more biologically inert[4] | Generally considered more biologically inert and is a common pharmaceutical salt[5] |
| Potential for Assay Interference | High (pH changes, direct cellular effects)[3][7] | Low | Low |
| Suitability for in vivo studies | Not recommended due to potential toxicity and immunogenicity[5][7] | Recommended | Highly Recommended |
| Regulatory Acceptance | Less favorable for therapeutic applications[5][11][12] | Favorable | Favorable |
Quantitative Impact of TFA on Cell Viability:
The presence of TFA can have a quantifiable impact on cell-based experiments. The following table summarizes reported effects of TFA on cell proliferation.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM | Inhibition of cell proliferation | [4] |
| Fetal Rat Osteoblasts | 100 nM | 10% inhibition of cell growth | [4] |
| Murine Glioma Cells | 0.5-7.0 mM | Stimulation of cell growth | [1] |
| Various Cell Lines | Micromolar (µM) concentrations | Increased cell viability | [11] |
Experimental Protocols
To ensure the reproducibility of your experiments with H-Arg-Lys-OH, two key protocols are provided: a method for exchanging the TFA counterion and a standardized cell viability assay to test the effects of the peptide.
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol describes a common method for replacing the TFA counterion with chloride.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[7][10]
-
To the peptide solution, add 100 mM HCl to achieve a final HCl concentration of 2-10 mM.[7][10]
-
Let the solution stand at room temperature for at least one minute.[10]
-
Freeze the solution using a -80°C freezer or liquid nitrogen.[10]
-
Lyophilize the frozen solution overnight until all the liquid has been removed.[10]
-
To ensure complete exchange, repeat the process by re-dissolving the lyophilized powder in the HCl solution (steps 2-5) at least two more times.[10]
-
After the final lyophilization, the peptide is in the hydrochloride salt form.
Protocol 2: Comparative Cell Viability (MTT) Assay
This protocol can be used to compare the effects of H-Arg-Lys-OH in its TFA and HCl salt forms on cell proliferation.
Materials:
-
This compound and H-Arg-Lys-OH HCl
-
Cell line of interest (e.g., human fibroblasts, cancer cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Peptide Preparation: Prepare stock solutions of both this compound and H-Arg-Lys-OH HCl in serum-free medium. Perform serial dilutions to obtain a range of desired concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with 100 µL of the prepared peptide solutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the results for both peptide salt forms to compare their effects on cell proliferation.
Visualization of Relevant Pathways and Workflows
To further clarify the context of using H-Arg-Lys-OH and the importance of its salt form, the following diagrams illustrate a key signaling pathway and the experimental workflow for ensuring peptide quality.
Caption: Workflow from synthesis to a more biologically compatible peptide salt.
The amino acids arginine and lysine (B10760008) are known to activate the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2][15][16][17] Given that H-Arg-Lys-OH is composed of these two amino acids, its potential to modulate this pathway is of significant interest. Arginine, in particular, has been identified as a key activator of mTORC1.[2][16]
Caption: Arginine from H-Arg-Lys-OH can activate mTORC1 signaling.
By understanding the potential for artifacts introduced by TFA and implementing protocols to use more appropriate salt forms of H-Arg-Lys-OH, researchers can significantly improve the reliability and reproducibility of their experimental findings.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. imrpress.com [imrpress.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]
- 17. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Membrane Permeability of H-Arg-Lys-OH TFA and Other Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
In the quest for efficient intracellular delivery of therapeutic molecules, cell-penetrating peptides (CPPs) have emerged as powerful tools. This guide provides a comparative overview of the membrane permeability of the cationic dipeptide H-Arg-Lys-OH TFA against two well-established CPPs: TAT and an oligoarginine peptide (R8). Due to the limited availability of direct comparative data for this compound in peer-reviewed literature, this document serves as a benchmark, synthesizing available data for established CPPs and providing standardized protocols for researchers to conduct their own comparative studies.
The fundamental principle behind cationic CPPs lies in the electrostatic interactions between the positively charged amino acid residues (like arginine and lysine) and the negatively charged components of the cell membrane, facilitating cellular uptake.[1] While arginine residues, with their guanidinium (B1211019) group, are often associated with higher translocation efficiency, lysine (B10760008) residues also contribute to the cationic nature of these peptides and their interaction with the cell surface.[2][3]
Quantitative Comparison of Cell-Penetrating Peptides
The following table summarizes representative quantitative data for the cellular uptake and cytotoxicity of TAT and oligoarginine peptides from various studies. This data provides a baseline for evaluating the performance of novel CPPs like this compound. It is important to note that uptake efficiency and cytotoxicity are highly dependent on the experimental conditions, including cell line, peptide concentration, incubation time, and the nature of any conjugated cargo.[4]
| Peptide | Sequence | Concentration | Cell Line | Uptake Efficiency (%) | Cytotoxicity (Cell Viability %) | Reference |
| TAT | GRKKRRQRRRPQ | 5 µM | CT26.CL25 | 6.57% | >80% (up to 50 µM in Caco-2) | [5][6] |
| Oligoarginine (R8) | RRRRRRRR | 5 µM | CT26.CL25 | 11.6% | >80% (up to 50 µM in Caco-2) | [5][6] |
| This compound | Arg-Lys | - | - | Data not available | Data not available | - |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for assessing the cellular uptake and cytotoxicity of CPPs.
Cellular Uptake Quantification by Flow Cytometry
This protocol allows for the quantitative measurement of fluorescently labeled CPP uptake in a cell population.[7][8]
a. Materials:
-
Fluorescently labeled peptides (e.g., FITC-labeled this compound, FITC-TAT, FITC-R8)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well cell culture plates
-
Target cells (e.g., HeLa, A549, or a cell line relevant to the research)
b. Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Peptide Preparation: Prepare stock solutions of the fluorescently labeled peptides in sterile water or PBS. Dilute the peptides to the desired final concentrations (e.g., 1, 5, 10 µM) in serum-free cell culture medium.
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the peptide solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include untreated cells as a negative control.
-
Harvesting and Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove extracellularly bound peptides.
-
Trypsinization: Add trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells and quench the fluorescence of any remaining surface-bound peptides.
-
Flow Cytometry Analysis: Neutralize the trypsin with medium containing 10% FBS. Transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of 10,000 live cells per sample.
-
Data Analysis: Gate the live cell population based on forward and side scatter. The mean fluorescence intensity of the cells treated with the fluorescent peptides is used to quantify cellular uptake.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of the peptides.[9]
a. Materials:
-
CPPs (this compound, TAT, R8)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium with 10% FBS
-
96-well cell culture plates
-
Target cells
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the cellular uptake protocol.
-
Peptide Treatment: Prepare a range of concentrations for each peptide in complete cell culture medium. Replace the medium in the wells with the peptide solutions and incubate for 24-72 hours at 37°C. Include untreated cells as a control for 100% viability and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Visualizing Experimental and Mechanistic Frameworks
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing CPP cellular uptake and cytotoxicity.
Caption: General mechanisms of cell-penetrating peptide cellular entry.
Conclusion
While this compound holds promise as a potential cell-penetrating peptide due to its cationic nature, further empirical data is required to substantiate its efficacy in comparison to established CPPs like TAT and oligoarginines. The protocols and comparative data presented in this guide offer a robust framework for researchers to systematically evaluate its membrane permeability and cytotoxic profile. Such studies will be instrumental in determining the potential of this compound as a vector for intracellular drug delivery.
References
- 1. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine Residues are More Effective than Lysine Residues in Eliciting the Cellular Uptake of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 7. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
H-Arg-Lys-OH TFA in the Spotlight: A Comparative Analysis for Researchers
For Immediate Release
In the landscape of biochemical research and drug development, the dipeptide H-Arg-Lys-OH TFA is emerging as a molecule of interest, particularly in the fields of tissue engineering and cell biology. This guide provides a comprehensive, data-driven comparison of this compound's performance against established alternatives in two key applications: collagen cross-linking and cell adhesion. Detailed experimental protocols and pathway visualizations are included to support researchers in their experimental design and data interpretation.
Section 1: Enhancing Collagen Stability through Advanced Glycation End-Product (AGE) Cross-Linking
H-Arg-Lys-OH is a dipeptide composed of L-arginine and L-lysine, recognized for its involvement in the formation of advanced glycation end-products (AGEs). AGEs are known to form non-enzymatic cross-links between proteins, a process that can significantly alter the mechanical properties of tissues. This section compares the effects of H-Arg-Lys-OH-mediated AGE cross-linking on type I collagen with the widely used chemical cross-linker, glutaraldehyde (B144438).
Quantitative Comparison of Collagen Cross-Linking Agents
| Parameter | H-Arg-Lys-OH (AGE-Induced) | Glutaraldehyde | Key Findings |
| Tensile Young's Modulus | Increase of 3.0 - 8.5% (low strain)[1][2] | Significant increase, concentration-dependent[3][4] | Both agents increase collagen stiffness. The effect of AGE cross-links from Arg-Lys is more subtle compared to the pronounced and often dose-dependent stiffening induced by glutaraldehyde. |
| Lateral Young's Modulus | Increase of 2.9 - 60.3% (low strain)[1][2] | Data not typically reported | H-Arg-Lys-OH induced cross-links significantly impact the lateral mechanical properties of collagen. |
| Cytotoxicity | Generally considered biocompatible as it mimics a natural process. | Can exhibit cytotoxicity due to unreacted aldehyde groups.[3] | H-Arg-Lys-OH offers a potentially more biocompatible method for modulating collagen mechanics. |
| Mechanism | Non-enzymatic glycation leading to the formation of cross-links like glucosepane (B12743330) and DOGDIC between lysine (B10760008) and arginine residues.[1] | Forms Schiff bases with lysine residues, often leading to polymerization.[5][6] | The cross-linking mechanisms are fundamentally different, which may influence the resulting biological response. |
Experimental Protocols
This protocol is adapted from methods used for inducing AGE formation in collagen with reducing sugars.
-
Preparation of Collagen Solution: Dissolve type I collagen in 0.02 N acetic acid to a final concentration of 2 mg/mL.
-
Glycation Reaction: Add a solution of this compound and a reducing sugar (e.g., 250 mM ribose) to the collagen solution. Incubate the mixture at 37°C for 5-7 days in a sterile, humidified environment.[7]
-
Quantification of Glycation: The extent of glycation can be assessed by measuring the fluorescence of AGEs (excitation ~370 nm, emission ~440 nm) or by quantifying the loss of free amine groups using a TNBS assay.[7][8]
-
Mechanical Testing: Fabricate collagen gels from the glycated solution and perform uniaxial tensile testing or atomic force microscopy to determine the Young's modulus.[7]
-
Collagen Gel Preparation: Prepare type I collagen gels as per standard protocols.
-
Cross-Linking: Immerse the collagen gels in a solution of glutaraldehyde (e.g., 0.1% to 1% w/v) in phosphate-buffered saline (PBS) for a defined period (e.g., 4 to 24 hours) at room temperature.[4][9]
-
Washing: Thoroughly wash the cross-linked gels with PBS and then with a quenching solution (e.g., 0.1 M glycine) to neutralize unreacted aldehyde groups.
-
Mechanical Testing: Perform mechanical testing as described for the glycated collagen.
Logical Workflow for Collagen Cross-linking Experiment
Section 2: Modulating Cell Adhesion - H-Arg-Lys-OH as a Mimic of RGD Peptides
The Arg-Gly-Asp (RGD) tripeptide sequence is the gold standard for promoting cell adhesion to biomaterials through its interaction with integrin receptors.[10] Emerging research suggests that dipeptides such as Arg-Lys can mimic the biological activity of RGD. This section compares the potential of H-Arg-Lys-OH as a cell-adhesive motif against the well-characterized linear and cyclic RGD peptides. While direct quantitative comparisons are still emerging, this guide provides a framework based on existing knowledge of these peptide classes.
Comparative Overview of Cell Adhesion Peptides
| Feature | H-Arg-Lys-OH | Linear RGD (e.g., GRGDSP) | Cyclic RGD (e.g., c(RGDfV)) |
| Cell Adhesion | Promotes cell adhesion. | Effective at promoting cell attachment for numerous cell types. | Exhibits significantly higher binding affinity and promotes cell adhesion at much lower concentrations than linear RGD. |
| Integrin Binding | Mediated by integrins. | Binds to a subset of integrins.[10] | Higher affinity and selectivity for certain integrin subtypes compared to linear RGD. |
| Stability | Peptidomimetics based on Lys-Arg show high stability against proteolytic degradation. | Susceptible to proteolytic degradation. | More stable in vivo compared to linear RGD. |
| Cost-Effectiveness | Potentially more cost-effective to synthesize than longer peptide sequences. | Synthesis is well-established. | Synthesis is more complex and costly than linear peptides. |
Experimental Protocols
-
Surface Preparation: Use tissue culture-treated polystyrene plates or glass coverslips.
-
Peptide Solution: Dissolve this compound, linear RGD, or cyclic RGD peptides in sterile PBS to desired concentrations (e.g., 1, 10, 50 µg/mL).
-
Coating: Add the peptide solution to the culture surfaces and incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Washing: Gently aspirate the peptide solution and wash the surfaces three times with sterile PBS to remove unbound peptides.
-
Blocking (Optional): To prevent non-specific cell binding, incubate the surfaces with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes at 37°C, followed by washing with PBS.
-
Cell Seeding: Seed cells (e.g., fibroblasts, endothelial cells) onto the peptide-coated and control (uncoated) surfaces at a density of 1-5 x 10⁴ cells/well in a 96-well plate. Incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the wells with water and stain with 0.1% crystal violet solution for 20 minutes.
-
Quantification: Wash away excess stain with water and allow the plate to dry. Solubilize the stain by adding 1% SDS solution. Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
Experimental Workflow for Cell Adhesion Comparison
Section 3: H-Arg-Lys-OH and the mTOR Signaling Pathway
The constituent amino acids of H-Arg-Lys-OH, arginine and lysine, are known to play a role in activating the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. While direct studies on the dipeptide's effect are ongoing, understanding this pathway is crucial for researchers investigating its potential biological activities.
mTOR Signaling Pathway Diagram
The mTOR pathway is activated by various stimuli, including amino acids. Amino acids signal to mTORC1 primarily through the Rag GTPases, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis and cell growth.
Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time period. Include positive (e.g., complete amino acid media) and negative (e.g., amino acid-starved media) controls.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-S6K1, phospho-4E-BP1, and total protein controls) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the activation state of the mTOR pathway.
Conclusion
This compound presents a compelling area of research with potential applications in biomaterial science and cell biology. Its role in forming AGE cross-links offers a more biomimetic approach to modifying the mechanical properties of collagen-based scaffolds compared to traditional chemical cross-linkers. Furthermore, its potential to mimic RGD-mediated cell adhesion could provide a stable and cost-effective alternative for enhancing the biocompatibility of materials. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists and drug development professionals exploring the utility of this dipeptide. Further direct comparative studies will be crucial to fully elucidate its performance against existing standards.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Arginyl-glycyl-aspartic acid (RGD): a cell adhesion motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling H-Arg-Lys-OH TFA
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the dipeptide H-Arg-Lys-OH TFA, with a focus on operational plans and disposal protocols.
This compound is a dipeptide composed of L-arginyl and L-lysine residues, delivered as a trifluoroacetate (B77799) (TFA) salt. While the peptide itself is not classified as hazardous, the TFA counter-ion presents potential hazards that necessitate careful handling procedures. Trifluoroacetic acid is corrosive and can cause severe skin and eye irritation, and its vapors can be harmful if inhaled.[1][2] Therefore, all safety precautions are dictated by the presence of TFA.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure laboratory safety. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles to protect against dust and splashes.[3] | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Disposable nitrile gloves for incidental contact. Gloves must be changed immediately upon contamination.[3] | Double gloving is recommended for added protection during handling. |
| Body Protection | A standard laboratory coat is required to protect skin and clothing.[3] | --- |
| Respiratory Protection | A respirator or dust mask is recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation of dust particles.[3] | Use of a chemical fume hood is strongly advised for all manipulations. |
| General Attire | Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous materials are present.[3] | --- |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure minimal risk and maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[3]
-
For solutions, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] Stock solutions at -80°C may be stable for up to six months, while those at -20°C should be used within a month.[3]
2. Handling and Weighing:
-
All handling of this compound, especially the lyophilized powder, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
After weighing, ensure the container is tightly resealed. For long-term storage, consider flushing the container with a dry, inert gas like nitrogen.[3]
3. Solubilization:
-
Refer to the manufacturer's Certificate of Analysis (COA) for the most appropriate solvent.[3]
-
If the peptide is difficult to dissolve, sonication in a water bath can be used, but avoid excessive heat.[3]
-
For peptides containing residues prone to oxidation, use oxygen-free buffers.[3]
4. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Work in a well-ventilated area to minimize inhalation of any potential aerosols or dust.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (<500 mL):
-
Evacuate the immediate area and alert others.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sodium carbonate to neutralize the TFA.[4]
-
Carefully sweep or scoop the neutralized material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill (>500 mL) or Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[4]
-
Evacuate the laboratory and contact emergency services.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste due to the TFA content.
-
Solid Waste:
-
Contaminated materials such as gloves, weigh paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Spilled powder that has been swept up should also be placed in this container.
-
-
Liquid Waste:
-
Unused or contaminated solutions should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.[5]
-
-
Final Disposal:
-
All hazardous waste must be disposed of according to federal, state, and local environmental regulations.[3] This is typically done through a licensed chemical waste disposal company.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
